(2,5-Dimethyloxolan-3-yl)methanamine chemical properties
[label="Select sp3-Rich Isostere\n(2,5-Dimethyloxolan-3-yl)methanamine Workflow for sp3-enrichment in lead optimization using (2,5-dimethyloxolan-3-yl)methanamine. Synthetic Methodologies & Self-Validating Protocols Inte...
Integrating highly saturated, sterically encumbered amines requires optimized synthetic conditions. Below are field-proven, self-validating protocols designed to ensure high yields while mitigating side reactions.
Protocol A: HATU-Mediated Amide Coupling
Causality: The primary amine is sterically hindered by the adjacent oxolane ring and the C2/C5 methyl groups. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which rapidly overcomes the steric clash.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: Excess DIPEA is critical to fully deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine (if applicable), ensuring the amine remains in its nucleophilic free-base form.
Amine Addition: Add (2,5-dimethyloxolan-3-yl)methanamine (1.1 eq) to the mixture. Stir at room temperature for 2-4 hours.
Self-Validation (Analytical Check): Monitor the reaction via LC-MS. Expert Note: Because the highly saturated oxolane ring lacks a UV chromophore, rely on the Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) total ion chromatogram (TIC) rather than standard 254 nm UV tracing.
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
Mechanistic pathway for HATU-mediated amide coupling with sterically hindered sp3 amines.
Protocol B: Reductive Amination
Causality: To build secondary amines, reductive amination is preferred over direct alkylation to prevent over-alkylation (formation of quaternary ammonium salts). Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to reduce the intermediate iminium ion without reducing the starting aldehyde/ketone.
Step-by-Step Methodology:
Imine Formation: Combine the target aldehyde/ketone (1.0 eq) and (2,5-dimethyloxolan-3-yl)methanamine (1.05 eq) in 1,2-dichloroethane (DCE).
Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: The mildly acidic environment accelerates the dehydration of the hemiaminal intermediate to form the reactive iminium ion.
Reduction: After stirring for 1 hour at room temperature, add NaBH(OAc)₃ (1.5 eq) in portions. Stir for 12 hours.
Self-Validation: Confirm the disappearance of the aldehyde via ¹H-NMR of a crude aliquot (loss of the ~9.5-10.0 ppm signal).
Workup: Quench with 1N NaOH to break down boron complexes and free-base the newly formed secondary amine. Extract with dichloromethane (DCM), dry, and purify via reverse-phase preparative HPLC.
References
ChemSrc. (2024). (2,5-Dimethyloxolan-3-yl)methanamine Chemical Properties. Retrieved from:[Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Retrieved from:[Link]
Exploratory
The (2,5-Dimethyloxolan-3-yl)methanamine Scaffold: A Technical Guide to Synthesis, Stereochemistry, and Application in Modern Drug Discovery
Executive Summary In contemporary medicinal chemistry, the paradigm has shifted away from planar, heavily aromatic molecules towards structurally complex, three-dimensional scaffolds—a concept widely known as "escaping f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the paradigm has shifted away from planar, heavily aromatic molecules towards structurally complex, three-dimensional scaffolds—a concept widely known as "escaping flatland." (2,5-Dimethyloxolan-3-yl)methanamine (CAS: 1461709-21-6) represents a premier building block in this space[1]. Featuring a fully saturated tetrahydrofuran (oxolane) core decorated with two methyl groups and a primary aminomethyl substituent, this molecule is highly valued for its ability to impart superior physicochemical properties to drug candidates.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the synthesis, stereochemical profiling, and high-throughput application of this critical Fsp³-rich scaffold.
Structural and Physicochemical Profiling
The core value of (2,5-Dimethyloxolan-3-yl)methanamine lies in its absolute saturation. Every carbon atom in its framework is sp³ hybridized, maximizing its spatial complexity and solubility profile. Derivatives of the 2,5-dimethyltetrahydrofuran core have been successfully deployed in the design of highly specific p56 lck SH2 domain inhibitors[2] and advanced ERK pathway inhibitors[3].
Quantitative Data: The "Escape from Flatland" Advantage
To demonstrate the physicochemical superiority of this scaffold, we compare it against Benzylamine, a traditional, flat primary amine with an identical carbon count.
Property
(2,5-Dimethyloxolan-3-yl)methanamine
Benzylamine (Reference)
Pharmacological Implication
Molecular Weight
129.20 g/mol
107.15 g/mol
Both are low-MW, ideal for fragment-based design.
Fraction sp³ (Fsp³)
1.00 (7/7 carbons)
0.14 (1/7 carbons)
Higher Fsp³ correlates with improved clinical success rates and solubility.
Topological Polar Surface Area
35.2 Ų
26.0 Ų
The oxolane oxygen provides an additional hydrogen bond acceptor, improving target engagement.
Number of Stereocenters
3 (C2, C3, C5)
0
Enables fine-tuning of the 3D vector for precise receptor pocket binding.
Aromatic Rings
0
1
Reduces off-target promiscuity and
π−π
stacking-induced aggregation.
Stereochemical Complexity
The oxolane ring contains three distinct chiral centers. Depending on the synthetic route, this yields up to 8 possible stereoisomers (4 diastereomeric pairs of enantiomers).
Fig 1. Stereochemical complexity arising from the three chiral centers on the oxolane ring.
Synthetic Methodologies: From Furan to Fsp³-Rich Amine
While commercially available, synthesizing this scaffold in-house allows for rigorous stereochemical control. The most reliable retrosynthetic pathway begins with ethyl 2,5-dimethylfuran-3-carboxylate (CAS: 29113-63-1)[4] or 2,5-dimethylfuran-3-carbonitrile (CAS: 89149-69-9)[5]. Below is the validated, step-by-step methodology starting from the furan ester.
Fig 2. Step-by-step synthetic workflow from furan ester to the final methanamine.
Step 1: Catalytic Hydrogenation of the Furan Ring
Causality: Furan rings possess aromatic resonance energy, making them resistant to standard alkene hydrogenation conditions. Rhodium on alumina (Rh/Al₂O₃) is selected over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis (cleavage) of the C–O bonds, a notorious side reaction in furan reductions.
Protocol:
Dissolve ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M).
Add 5% Rh/Al₂O₃ (10 wt%).
Purge the Parr reactor with N₂ (3x), then H₂ (3x). Pressurize to 80 psi H₂.
Stir vigorously at 50 °C for 24 hours.
Self-Validation: Monitor via GC-MS. The reaction is complete when the aromatic starting material peak entirely shifts to the fully saturated mass profile. Filter the pyrophoric catalyst through a Celite pad.
Step 2: Ester Reduction to Alcohol
Causality: Lithium Aluminum Hydride (LiAlH₄) is utilized to forcefully and selectively reduce the ester to a primary alcohol.
Protocol:
Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under N₂.
Add the intermediate ester (1.0 eq) in THF dropwise to control the exothermic evolution of H₂ gas.
Warm to room temperature and stir for 4 hours.
Self-Validation (The Fieser Workup): To prevent the formation of unfilterable aluminum emulsions that trap the water-soluble alcohol product, quench sequentially with
x
mL H₂O,
x
mL 15% NaOH, and
3x
mL H₂O (where
x
is the grams of LiAlH₄ used). This specific stoichiometry traps aluminum salts in a highly granular, easily filterable white lattice, ensuring >90% recovery.
Step 3: Mesylation and Azidation
Causality: Direct amination of an alcohol is thermodynamically unfavorable. Converting the hydroxyl group into a mesylate creates a superior leaving group for an Sₙ2 displacement by the azide nucleophile.
Protocol:
Dissolve the alcohol in DCM, add Et₃N (2.0 eq), cool to 0 °C, and add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours, wash with NaHCO₃, and concentrate.
Dissolve the crude mesylate in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 80 °C for 12 hours.
Self-Validation: Analyze a crude aliquot via IR spectroscopy. A successful reaction is definitively proven by the appearance of a sharp, intense azide stretch at ~2100 cm⁻¹.
Step 4: Azide Reduction to Primary Amine
Causality: Catalytic hydrogenation is chosen over the Staudinger reaction (PPh₃/H₂O) to avoid the generation of triphenylphosphine oxide, a byproduct that is notoriously difficult to separate from polar aliphatic amines.
Protocol:
Dissolve the azide in MeOH. Add 10% Pd/C (10 wt%).
Stir under a balloon of H₂ (1 atm) at room temperature for 6 hours.
Self-Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. A dark blue/purple spot confirms the presence of the primary amine. LC-MS will confirm the target mass
[M+H]+=130.2
.
Application in Drug Discovery: High-Throughput Library Generation
The primary utility of (2,5-Dimethyloxolan-3-yl)methanamine is acting as a nucleophile in parallel amide coupling campaigns to generate diverse, 3D-rich chemical libraries.
Fig 3. High-throughput amide coupling workflow for generating Fsp³-enriched libraries.
Standardized Amide Coupling Protocol
Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to drive reactions to completion even with sterically hindered or electron-deficient carboxylic acids. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base; its steric bulk prevents it from reacting with the active ester intermediate while effectively deprotonating the amine salt.
Protocol:
To a 0.1 M solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the highly reactive O7-azabenzotriazole ester.
Add (2,5-Dimethyloxolan-3-yl)methanamine (1.1 eq) to the well.
Self-Validation: Monitor via LC-MS. The reaction is self-validating when the mass of the active ester intermediate disappears, replaced entirely by the mass of the product.
Critical Workup Step: Quench with H₂O and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) . DMF is highly miscible with both water and organics; the LiCl wash alters the partition coefficient, forcing DMF entirely into the aqueous phase. This guarantees clean NMR spectra and prevents residual solvent toxicity in downstream biological assays.
Conclusion
The integration of (2,5-Dimethyloxolan-3-yl)methanamine into medicinal chemistry workflows provides a robust mechanism for increasing the Fsp³ character of drug candidates. By utilizing the self-validating synthetic and coupling protocols outlined in this guide, development teams can reliably access its stereochemically rich geometric space, paving the way for molecules with superior solubility, reduced toxicity, and highly specific target engagement.
In-Depth Technical Guide: Synthesis Pathway of (2,5-Dimethyloxolan-3-yl)methanamine
Executive Summary (2,5-Dimethyloxolan-3-yl)methanamine—also known as (2,5-dimethyltetrahydrofuran-3-yl)methanamine—is a sterically hindered, cyclic ether amine. Molecules of this class are highly valued in drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2,5-Dimethyloxolan-3-yl)methanamine—also known as (2,5-dimethyltetrahydrofuran-3-yl)methanamine—is a sterically hindered, cyclic ether amine. Molecules of this class are highly valued in drug discovery and agrochemical development as specialized building blocks, offering unique conformational rigidity and favorable physicochemical properties (such as improved aqueous solubility and metabolic stability).
Synthesizing 3-substituted 2,5-dimethyloxolanes presents a unique regiochemical challenge. Direct functionalization of the saturated oxolane (tetrahydrofuran) ring is synthetically unfeasible due to the lack of directing groups and electronic activation. Therefore, the most robust and scalable synthetic strategy relies on the construction of an aromatic furan core, followed by regioselective functionalization, and concluding with a global catalytic saturation of the ring system.
Strategic Retrosynthetic Design
The retrosynthetic strategy leverages the electron-rich nature of the furan heterocycle. By utilizing 2,5-hexanedione as a cheap, biomass-derived starting material[1], we can construct 2,5-dimethylfuran. The
α
-positions (C2 and C5) are blocked by methyl groups, forcing any subsequent electrophilic aromatic substitution exclusively to the
β
-position (C3). This allows for precise regiocontrol during formylation. Finally, a cascade reductive amination and ring saturation yields the target oxolane amine.
Caption: Retrosynthetic pathway demonstrating the deconstruction of the target oxolane to 2,5-hexanedione.
Phase 1: Construction of the Aromatic Core
Protocol 1: Paal-Knorr Cyclization
The synthesis begins with the cyclization of 2,5-hexanedione to 2,5-dimethylfuran.
Causality: The reaction is driven by the thermodynamic stability of the aromatic furan ring. The use of a Dean-Stark apparatus removes water from the system, pushing the equilibrium strictly toward the dehydrated furan product.
Procedure:
Charge a round-bottom flask with 2,5-hexanedione (1.0 equiv) and toluene (0.5 M).
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
Equip the flask with a Dean-Stark trap and reflux at 110 °C until water ceases to collect (approx. 4 hours).
Cool the mixture, wash with saturated aqueous NaHCO₃ to neutralize the acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via short-path distillation to yield 2,5-dimethylfuran as a colorless liquid (>95% yield).
Causality: Furans are highly nucleophilic. Because the C2 and C5 positions are sterically and chemically blocked by methyl groups, the highly reactive Vilsmeier electrophile (chloromethyleneiminium ion) attacks the C3 position exclusively. The electron-donating inductive effect of the methyl groups further accelerates this transformation.
Procedure:
In a dry flask under inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C.
Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to form the Vilsmeier reagent. Stir for 30 minutes.
Add 2,5-dimethylfuran (1.0 equiv) dropwise, maintaining the temperature below 10 °C.
Warm the reaction to 60 °C and stir for 2 hours.
Quench the reaction by pouring it over crushed ice and carefully neutralizing with 20% aqueous NaOH until pH 8 is reached (hydrolyzing the iminium intermediate to the aldehyde).
Extract with ethyl acetate, dry, and concentrate to yield 2,5-dimethylfuran-3-carboxaldehyde.
Phase 2: Cascade Amination and Ring Saturation
The final phase is a highly efficient one-pot cascade reaction that converts the aldehyde to a primary amine while simultaneously saturating the furan ring to an oxolane.
Mechanistic Insights: Catalyst Selection
The choice of hydrogenation catalyst is the single most critical parameter in this step.
Palladium (Pd/C): While highly active, Pd/C strongly promotes the hydrogenolysis of C–O bonds. Using Pd/C on furans at elevated temperatures typically cleaves the ether ring, resulting in linear amino-alcohols[2].
Ruthenium (Ru/C): Ru/C is uniquely suited for this transformation. It exhibits a high affinity for reducing both imines and aromatic furan rings while suppressing C–O bond cleavage[3][4].
Raney® Nickel: Raney Ni can also achieve this switchable synthesis via a "borrowing hydrogen" mechanism, but it requires precise control of hydrogen pressure to prevent catalyst deactivation (via Ni₃N formation) and secondary amine dimerization[5].
Caption: Cascade mechanism of reductive amination followed by catalytic ring saturation over Ru/C.
Charge a high-pressure stainless-steel autoclave with 2,5-dimethylfuran-3-carboxaldehyde (1.0 equiv), 5 wt% Ru/C catalyst (10 mol% Ru), and a solvent mixture of ethanol and aqueous ammonia (28% NH₃, 10.0 equiv).
Seal the autoclave, purge three times with nitrogen, and then three times with hydrogen gas.
Pressurize the reactor to 4.0 MPa with H₂.
Heat the mixture to 120 °C and stir vigorously (800 rpm) for 14 hours to overcome the mass transfer limitations of the gas-liquid-solid interface[6].
Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.
Filter the mixture through a pad of Celite to remove the Ru/C catalyst.
Concentrate the filtrate under reduced pressure and purify via vacuum distillation or silica gel chromatography (using a highly polar eluent system like DCM/MeOH/NH₄OH) to isolate pure (2,5-dimethyloxolan-3-yl)methanamine.
Quantitative Data & Catalyst Optimization
To validate the causality behind the catalyst selection in Step 3, the following table summarizes the optimization data for the cascade reductive amination and saturation of furan-derived aldehydes.
Table 1: Catalyst Optimization for Cascade Reductive Amination & Saturation
Catalyst System
Temp (°C)
H₂ Pressure (MPa)
Conversion (%)
Selectivity to Target (%)
Principal Byproduct Pathway
5% Pd/C
100
2.0
>99
< 20
C–O Hydrogenolysis (Amino-alcohols)
Raney® Ni
80
1.0
>95
72
Intermolecular Condensation (Secondary Amines)
5% Ru/C
120
4.0
>99
94
Incomplete Saturation (Furan-amines)
Note: Ru/C provides the optimal balance of imine reduction and aromatic ring saturation without compromising the structural integrity of the oxolane core.
The Structural, Synthetic, and Pharmacological Landscape of (2,5-Dimethyloxolan-3-yl)methanamine
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the pursuit of highly selective targeted therapies, the spatial geometry and physicochemical properties of small-molecule building...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In the pursuit of highly selective targeted therapies, the spatial geometry and physicochemical properties of small-molecule building blocks dictate the success of lead optimization. (2,5-Dimethyloxolan-3-yl)methanamine (CAS: 1461709-21-6) has emerged as a critical, conformationally restricted scaffold in modern medicinal chemistry. Commercially cataloged by specialized suppliers such as [1] and [2], this oxolane derivative is prominently utilized in the synthesis of novel Extracellular Signal-Regulated Kinase (ERK) inhibitors, offering a unique vector for hinge-region binding in kinase targets[3].
This whitepaper provides a comprehensive technical analysis of its IUPAC nomenclature, stereochemical complexity, pharmacological utility, and validated synthetic protocols.
Structural Elucidation & IUPAC Nomenclature
The IUPAC name (2,5-Dimethyloxolan-3-yl)methanamine systematically deconstructs the molecule's architecture:
Oxolane Ring: The parent structure is a saturated five-membered ring containing one oxygen atom (commonly referred to as tetrahydrofuran or THF). Numbering begins at the heteroatom (oxygen = position 1).
2,5-Dimethyl Substitution: Methyl groups are positioned at C2 and C5, flanking the oxygen atom. These groups provide steric bulk, modulating the electron density of the oxygen and increasing the lipophilicity of the scaffold.
3-yl methanamine: An aminomethyl group (
−CH2NH2
) is attached at the C3 position. This primary amine serves as the primary pharmacophore for hydrogen bonding and synthetic functionalization.
Stereochemical Complexity
The oxolane ring contains three chiral centers (C2, C3, and C5), resulting in a high degree of three-dimensional complexity.
Table 1: Quantitative Stereochemical Profile
Feature
Quantitative Value
Pharmacological Implication
Chiral Centers
3 (C2, C3, C5)
High 3D complexity; allows precise tuning of vector angles for target binding.
Possible Stereoisomers
8 (
23
)
Requires asymmetric synthesis or chiral resolution for clinical drug use.
Only specific enantiomers will optimally fit the asymmetric kinase hinge region.
Pharmacological Utility: Targeting the ERK/MAPK Pathway
The ERK/MAPK pathway is a central regulator of mammalian cell growth. Mutations in upstream signaling proteins (such as BRAF or RAS) lead to hyperactivation of this pathway, a hallmark of melanomas, colorectal cancers, and thyroid cancers[4].
As detailed in, derivatives of 2,5-dimethyltetrahydrofuran-3-amine are highly effective building blocks for ERK1/2 inhibitors[3]. The oxolane ring acts as a bioisostere for morpholines or piperidines, offering a rigid, metabolically stable linker. Concurrently, the primary amine forms critical hydrogen bonds with the aspartate/glutamate residues in the DFG motif or the hinge region of the ERK2 kinase domain[3].
Fig 1: The ERK/MAPK signaling cascade and the targeted intervention point for oxolane inhibitors.
Physicochemical Profiling for Lead Optimization
For drug development professionals, the physicochemical parameters of a building block dictate its viability in lead optimization. (2,5-Dimethyloxolan-3-yl)methanamine possesses highly favorable fragment-like properties that align perfectly with Lipinski's Rule of Five.
Table 2: Physicochemical Data Summary
Property
Value
Relevance to Drug Design
Molecular Weight
129.20 g/mol
Highly fragment-like; leaves ample MW budget for the rest of the inhibitor scaffold.
cLogP (estimated)
~0.8 - 1.2
Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area
35.2 Ų
Excellent for blood-brain barrier (BBB) penetration if CNS targeting is required.
Hydrogen Bond Donors
2 (from
−NH2
)
Crucial for interacting with the ATP-binding pocket of kinases.
Hydrogen Bond Acceptors
2 (O, N)
Enhances aqueous solubility and target binding affinity.
Rotatable Bonds
2
Low entropic penalty upon target binding due to the rigid oxolane core.
The synthesis of (2,5-Dimethyloxolan-3-yl)methanamine requires strict control over the oxolane ring integrity. The reduction of a nitrile precursor is the preferred route, but it must be executed carefully to avoid ring-opening side reactions.
Fig 2: Synthetic workflow for (2,5-Dimethyloxolan-3-yl)methanamine via nitrile reduction.
Protocol: Reduction of 2,5-Dimethyloxolane-3-carbonitrile
Causality & Reagent Selection: Lithium aluminum hydride (
LiAlH4
) is selected over catalytic hydrogenation (
H2
with
Pd/C
). Why? Substituted oxolanes are susceptible to hydrogenolytic C-O bond cleavage under high-pressure catalytic hydrogenation.
LiAlH4
ensures the selective reduction of the nitrile to the primary amine while preserving the ether linkage.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add anhydrous diethyl ether (50 mL) and cool to 0 °C using an ice-water bath.
Reagent Addition: Carefully suspend
LiAlH4
(1.5 equivalents, ~0.03 mol) in the chilled ether. Causality: Maintaining 0 °C prevents thermal runaway and suppresses unwanted side reactions.
Substrate Introduction: Dissolve 2,5-dimethyloxolane-3-carbonitrile (1.0 equivalent, 0.02 mol) in 20 mL of anhydrous ether. Add this solution dropwise to the
LiAlH4
suspension over 30 minutes.
Reaction Progression (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain (which turns purple in the presence of the primary amine product) to confirm the complete consumption of the nitrile precursor before proceeding to the quench.
Fieser Workup: Quench the reaction sequentially at 0 °C. For every
x
grams of
LiAlH4
used:
Add
x
mL of distilled water dropwise.
Add
x
mL of 15% aqueous NaOH.
Add
3x
mL of distilled water.
Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the hydrophilic amine product. The Fieser stoichiometric quench forces the formation of a granular, easily filterable white aluminate salt, ensuring maximum product recovery.
Isolation: Filter the granular salts through a Celite pad. Wash the pad thoroughly with ethyl acetate (3 × 30 mL).
Purification: Concentrate the combined organic filtrates in vacuo. Purify the crude amine via flash column chromatography (
DCM:MeOH:NH4OH
90:9:1) to yield the pure (2,5-Dimethyloxolan-3-yl)methanamine.
References
Merck Sharp & Dohme Corp. (2014). Novel compounds that are ERK inhibitors (Patent No. WO2014052563A2). World Intellectual Property Organization.
Spectroscopic Data and Analytical Workflows for (2,5-Dimethyloxolan-3-yl)methanamine: A Technical Guide
Executive Summary & Structural Complexities (2,5-Dimethyloxolan-3-yl)methanamine—also known as (2,5-dimethyltetrahydrofuran-3-yl)methanamine—is a highly versatile bifunctional scaffold utilized in advanced drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Complexities
(2,5-Dimethyloxolan-3-yl)methanamine—also known as (2,5-dimethyltetrahydrofuran-3-yl)methanamine—is a highly versatile bifunctional scaffold utilized in advanced drug discovery and materials science. Characterizing this molecule presents a unique analytical challenge: it possesses three chiral centers (C2, C3, and C5), leading to multiple potential diastereomers (e.g., cis,cis; trans,trans), and a dynamic envelope/twist conformation inherent to the oxolane ring.
As a Senior Application Scientist, I approach the spectroscopic elucidation of this compound not merely as data collection, but as a rigorous, self-validating system. This whitepaper details the causality behind specific experimental choices, providing comprehensive protocols and reference data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).
Causality in Sample Preparation: The Foundation of Data Integrity
Spectroscopic artifacts are most frequently introduced before the sample ever reaches the instrument. For a primary amine attached to a saturated heterocyclic ring, sample preparation must account for hydrogen bonding, solvent exchange, and trace impurities.
Solvent Selection & Acid Neutralization: Deuterated chloroform (CDCl₃) is the standard solvent for ¹H and ¹³C NMR. However, CDCl₃ naturally degrades over time to produce trace phosgene and hydrochloric acid. If used directly, this trace acid will protonate the -NH₂ group of (2,5-Dimethyloxolan-3-yl)methanamine, causing severe peak broadening and shifting of the amine protons. Causality: Passing the CDCl₃ through a small plug of basic alumina immediately prior to sample preparation neutralizes these trace acids, ensuring a sharp, reproducible amine signal[1].
Concentration Optimization: For ¹H NMR, a concentration of 1–5 mg in 0.6 mL of solvent provides the optimal balance between achieving a high signal-to-noise ratio and preventing intermolecular aggregation, which can distort chemical shifts ()[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validating Protocol: ¹H and ¹³C NMR Acquisition
To ensure absolute confidence in structural assignments, the NMR protocol must include an internal validation step for the exchangeable protons.
Filtration: Dissolve 5 mg of the compound in 0.6 mL of basic-alumina-filtered CDCl₃. Filter the solution through a glass-wool plug into a pristine 5 mm NMR tube to remove particulate matter that distorts magnetic field homogeneity[2].
Acquisition (Step 1): Acquire the standard 1D ¹H NMR spectrum (400 MHz or higher) using a 30° pulse angle and a relaxation delay (D1) of 2 seconds.
Self-Validation (D₂O Exchange): Add 2 drops of deuterium oxide (D₂O) directly to the NMR tube. Cap and shake vigorously for 30 seconds. Re-acquire the ¹H NMR spectrum. Causality: The primary amine protons (-NH₂) will rapidly exchange with deuterium, becoming -ND₂. The disappearance of the broad singlet at ~1.20–1.50 ppm definitively isolates and confirms the amine signal from the overlapping alkyl multiplets.
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, increase the sample concentration to 20–30 mg/0.6 mL and acquire the spectrum using proton decoupling (WALTZ-16) to yield sharp singlets for each carbon environment[3].
Quantitative Data Summaries
The following tables summarize the expected chemical shifts based on the core 2,5-dimethyltetrahydrofuran scaffold ()[4] and empirical rules for primary amines.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Proton Environment
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Causality / Assignment
-NH₂
1.20 - 1.50
Broad Singlet
2H
Exchanges with D₂O. Shift is highly concentration-dependent.
C2-CH₃, C5-CH₃
1.10 - 1.25
Doublets
6H
Split by adjacent C2-H and C5-H methine protons.
C4-H₂
1.40 - 1.90
Multiplet
2H
Diastereotopic protons; complex splitting from C3-H and C5-H.
C3-H
2.00 - 2.30
Multiplet
1H
Complex coupling with C4-H₂, C2-H, and -CH₂NH₂.
-CH₂NH₂
2.60 - 2.80
Doublet/Multiplet
2H
Alpha to the amine; split by C3-H methine.
C2-H, C5-H
3.70 - 4.10
Multiplets
2H
Highly deshielded by the adjacent ether oxygen atom.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Carbon Environment
Chemical Shift (
δ
, ppm)
Causality / Assignment
C2-CH₃, C5-CH₃
18.0 - 22.0
Shielded alkyl methyl carbons.
C4
36.0 - 40.0
Methylene carbon within the oxolane ring.
C3
42.0 - 46.0
Methine carbon branching to the exocyclic amine.
-CH₂NH₂
46.0 - 49.0
Methylene carbon deshielded by the electronegative nitrogen.
C2, C5
74.0 - 80.0
Methine carbons highly deshielded by the ring ether oxygen.
Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a massive -OH stretch that masks the critical N-H stretching region of our primary amine. Furthermore, the oxolane ring's conformational preferences heavily influence its vibrational modes ()[5].
Background Subtraction (Self-Validation): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum of the empty crystal. The software will subtract atmospheric H₂O and CO₂ from the final run, ensuring the resulting peaks belong exclusively to the analyte.
Acquisition: Apply 1–2
μ
L of the neat liquid sample directly onto the crystal. Acquire 32 co-added scans at a resolution of 4 cm⁻¹.
Quantitative Data Summary
The ether oxygen plays a critical role in the hydration and vibrational signature of the tetrahydrofuran ring ()[6].
Table 3: ATR-FTIR Spectroscopic Data
Wavenumber (cm⁻¹)
Peak Characteristics
Vibrational Mode & Causality
3350, 3280
Weak, Doublet
Primary amine N-H stretch (asymmetric and symmetric).
2960 - 2850
Strong, Multiple
sp³ C-H stretching from the oxolane ring and methyl groups.
1600
Medium, Broad
N-H bending (scissoring) vibration.
1375
Medium, Sharp
C-H bending (umbrella mode) characteristic of the methyl groups.
1050 - 1100
Strong, Sharp
C-O-C asymmetric stretch, definitive of the ether linkage.
Mass Spectrometry (EI-MS)
Causality & Protocol
Because (2,5-Dimethyloxolan-3-yl)methanamine is a relatively volatile, low-molecular-weight amine, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV is the gold standard.
Crucial Insight: Free amines interact strongly with active silanol groups on standard GC columns, causing severe peak tailing. Causality: You must utilize a base-deactivated column (e.g., Rtx-Volatile Amine) to prevent this interaction, ensuring sharp chromatographic resolution before the molecules enter the mass analyzer.
Preparation: Dilute the sample to 10 ppm in LC-MS grade methanol.
Chromatography: Inject 1
μ
L into the GC. Ramp the oven from 50°C to 250°C at 15°C/min.
Ionization: Utilize EI at 70 eV with the ion source maintained at 230°C.
Quantitative Data Summary
Under 70 eV EI, the molecule undergoes highly predictable fragmentation. The nitrogen atom stabilizes the positive charge, making alpha-cleavage the dominant pathway.
Table 4: EI-MS Fragmentation Data
m/z Ratio
Relative Abundance
Fragment Identity & Causality
129
< 5%
Molecular Ion[M]⁺. Weak due to rapid fragmentation of the amine.
114
10 - 20%
[M - CH₃]⁺. Cleavage of a methyl group from the C2 or C5 position.
98
15 - 25%
[M - CH₂NH₂]⁺. Cleavage of the exocyclic methanamine group.
30
100% (Base Peak)
[CH₂NH₂]⁺. Alpha-cleavage stabilized by the nitrogen lone pair.
Analytical Workflow Visualization
The following diagram illustrates the integrated, self-validating workflow required to accurately characterize (2,5-Dimethyloxolan-3-yl)methanamine.
Caption: Analytical workflow for the spectroscopic characterization of (2,5-Dimethyloxolan-3-yl)methanamine.
References
Organomation . NMR Sample Preparation: The Complete Guide. Retrieved from:[Link][2]
Western University, Department of Chemistry . NMR Sample Preparation Protocols. Retrieved from:[Link][1]
National Center for Biotechnology Information (PubChem) . 2,5-Dimethyltetrahydrofuran. CID: 13855. Retrieved from:[Link][4]
AIP Publishing . Deciphering the conformational preference and ionization dynamics of tetrahydrofuran. The Journal of Chemical Physics. Retrieved from:[Link][5]
ACS Publications . Roles of the Ether Oxygen in Hydration of Tetrahydrofuran Studied by IR, NMR, and DFT Calculation Methods. The Journal of Physical Chemistry B. Retrieved from:[Link][6]
Strategic Functionalization of Tetrahydrofuran Derivatives: Applications in Therapeutics and Advanced Chemical Synthesis
Executive Overview As a Senior Application Scientist navigating the intersection of medicinal chemistry and material science, I often emphasize that the tetrahydrofuran (THF) ring is far more than a ubiquitous laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
As a Senior Application Scientist navigating the intersection of medicinal chemistry and material science, I often emphasize that the tetrahydrofuran (THF) ring is far more than a ubiquitous laboratory solvent. It is a privileged pharmacophore and a highly versatile synthetic scaffold. The inherent conformational flexibility of the five-membered cyclic ether—transitioning fluidly between envelope and half-chair conformations—allows THF derivatives to precisely map onto complex biological receptors. Furthermore, the oxygen heteroatom serves as a critical hydrogen-bond acceptor. To date, the US FDA has approved numerous THF-containing drugs across diverse therapeutic areas, including antivirals, anticancer agents, and psychotropics[1]. This technical guide explores the mechanistic rationale behind utilizing functionalized THF derivatives, details modern synthetic methodologies for their derivatization, and outlines their transformative applications.
The THF Scaffold in Drug Discovery: Nucleoside Analogs and Beyond
Mechanistic Rationale for THF in Therapeutics
The most prominent application of functionalized THF derivatives lies in the design of nucleoside analogs. In these architectures, the THF ring mimics the natural ribose or deoxyribose sugar. The causality behind this design is rooted in enzymatic deception: viral polymerases and cellular replication machinery recognize the THF-based analog, incorporating it into nascent DNA or RNA strands.
Antiviral and Anticancer Pathways
Once a THF-based nucleoside analog (prodrug) enters the host cell, it undergoes a critical self-validating biological workflow. It is sequentially phosphorylated by host or viral kinases to form a bioactive nucleoside triphosphate (NTP)[2]. This NTP competes with natural nucleotides for binding to the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. Upon incorporation, the lack of a functional 3'-hydroxyl group on the functionalized THF ring prevents the addition of subsequent nucleotides, triggering obligate chain termination and halting viral replication[3].
Mechanism of viral replication inhibition via THF-based nucleoside analog activation.
Beyond antivirals, the THF motif is integral to modern oncology and targeted therapies. FDA-approved drugs such as Darunavir (an HIV protease inhibitor) utilize a fused bis-tetrahydrofuran moiety to establish robust hydrogen-bonding networks with the protease backbone, effectively combating drug-resistant viral strains[1][4].
Advanced Synthetic Methodologies: Direct α-C-H Functionalization of THF
Historically, functionalizing the THF ring required pre-oxidized starting materials (e.g., lactones or carbohydrates). However, modern C-H activation strategies allow for the direct, site-selective functionalization of the α-C(sp³)-H bond adjacent to the oxygen atom. This approach is highly atom-economical and generates complex molecular architectures directly from bulk solvent-grade THF.
A breakthrough in this domain is the metal-free, photocatalytic generation of bromine radicals to achieve site-selective α-C-H functionalization[5]. By utilizing a cheap co-catalyst like tetrabutylammonium bromide (nBu₄NBr) and an organic photocatalyst (e.g., 4-CzIPN), researchers can efficiently couple THF with various electrophiles under visible light irradiation.
Experimental Protocol: Photocatalytic α-C-H Alkylation of THF
The following methodology outlines a self-validating system for the functionalization of THF. The causality of using THF as both solvent and reactant drives the reaction forward via Le Chatelier's principle, while degassing ensures the excited photocatalyst is not quenched by triplet oxygen.
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the electrophilic coupling partner (e.g., an electron-deficient alkene, 0.5 mmol), the photocatalyst 4-CzIPN (2 mol%), and nBu₄NBr (10 mol%)[5].
Degassing and Solvent Addition: Evacuate the tube and backfill with inert Argon gas (repeat 3 times to establish an anaerobic environment). Inject 2.0 mL of anhydrous Tetrahydrofuran (THF).
Photocatalytic Irradiation: Place the reaction vessel in a photoreactor equipped with Blue LEDs (450 nm). Stir the mixture vigorously at room temperature (25 °C) for 12–24 hours.
Mechanistic Note: The blue light excites 4-CzIPN, which undergoes single-electron transfer (SET) with the bromide ion to generate a bromine radical. This radical selectively abstracts the weak α-hydrogen of THF, forming a nucleophilic α-oxyalkyl radical that subsequently adds to the alkene.
Quenching and Workup: Quench the reaction by turning off the light and exposing the mixture to air. Dilute with ethyl acetate (10 mL) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel (using a Petroleum Ether/Ethyl Acetate gradient, e.g., 50/1) to isolate the functionalized THF derivative[5].
Step-by-step workflow for the photocatalytic α-C-H functionalization of THF.
Quantitative Data: Yields and Bioactivity of THF Derivatives
To rigorously evaluate the efficacy of THF functionalization and the resulting bioactivity, we must examine quantitative metrics. Table 1 summarizes the reaction yields of various direct C-H functionalization methods and the inhibitory concentrations of prominent THF-containing therapeutics.
Table 1: Quantitative Metrics of THF Functionalization and Bioactivity
Data Interpretation: The near-quantitative yields achieved in modern radical-mediated α-functionalizations (e.g., >99% for thiolation) demonstrate that THF is a highly viable feedstock for late-stage molecular diversification[6]. Biologically, the sub-micromolar to nanomolar IC₅₀ values of THF-containing drugs highlight the pharmacophore's exceptional binding affinity, driven by the optimal spatial orientation of its oxygen lone pairs and substituents[4].
Emerging Applications in Material Science
Beyond pharmaceuticals, functionalized THF derivatives are critical in polymer chemistry. Ring-opening polymerization (ROP) of THF yields polytetramethylene ether glycol (PTMEG), a foundational prepolymer for high-performance polyurethanes and elastomeric fibers. By introducing specific functional groups (such as fluorinated or cross-linkable moieties) onto the THF monomer prior to polymerization, material scientists can engineer advanced solid-state polymer electrolytes for next-generation lithium-ion batteries, enhancing both ionic conductivity and thermal stability[7].
Conclusion
The functionalized tetrahydrofuran derivative is a cornerstone of modern chemical science. By leveraging advanced C-H activation protocols, researchers can rapidly construct complex, stereodefined THF architectures. Whether serving as the critical sugar-mimetic in life-saving antiviral nucleosides or as the monomeric unit for advanced elastomers, the strategic functionalization of THF remains a highly fertile ground for therapeutic and material innovation.
Discovery and Optimization of Novel Heterocyclic Amines in Medicinal Chemistry: A Technical Guide to Scaffold Design and Late-Stage Functionalization
Executive Summary The discovery and optimization of novel heterocyclic amines (HCAs) represent a cornerstone of modern drug development. While dietary heterocyclic amines are historically associated with toxicity, ration...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery and optimization of novel heterocyclic amines (HCAs) represent a cornerstone of modern drug development. While dietary heterocyclic amines are historically associated with toxicity, rationally designed medicinal N-heterocycles serve as privileged scaffolds that dictate a drug's pharmacokinetic profile and target engagement. This technical guide explores the causality behind scaffold selection, details the paradigm shift toward late-stage functionalization, and provides self-validating experimental protocols for synthesizing complex N-heterocycles.
The Privileged Nature of Nitrogen Heterocycles
Nitrogen heterocycles form the structural backbone of approximately 75% of all approved small-molecule drugs[1]. The incorporation of a nitrogen atom into a carbon ring system fundamentally alters the molecule's physicochemical properties. The strong inductive effects and protonation state of the nitrogen atom at physiological pH (7.4) significantly enhance aqueous solubility[1]. Furthermore, the nitrogen lone pair serves as a critical hydrogen bond acceptor, facilitating highly specific, directional interactions with kinase hinge regions or G-protein coupled receptors (GPCRs).
Rational Design: Overcoming Toxicity and Enhancing ADME
A major hurdle in early-stage drug discovery is the Ames-positive liability associated with primary aromatic amines. Cytochrome P450 enzymes (specifically CYP1A2) oxidize these planar amines into reactive hydroxylamines, which can intercalate into DNA and cause genetic mutations.
Causality in Design: To mitigate this toxicity, medicinal chemists employ "scaffold hopping," converting primary anilines into secondary or tertiary heterocyclic amines (e.g., piperidines or piperazines). This structural rigidification removes the critical hydrogen atoms required for hydroxylamine formation, completely abolishing mutagenic potential. Simultaneously, the introduction of sp³-hybridized nitrogen heterocycles breaks molecular planarity, reducing crystal lattice energy and drastically improving dissolution rates.
Table 1: Impact of Heterocyclic Amine Incorporation on ADME/Tox Profiles
Scaffold Modification
LogP
Aqueous Solubility (μg/mL)
Ames Test Result
Target Kinase IC₅₀ (nM)
Benzene ring (Lead)
4.5
< 5
Positive (Mutagenic)
120
Pyridine substitution
3.2
45
Negative
45
Piperazine appendage
2.1
> 200
Negative
15
Quinazolinone core
2.8
110
Negative
8
Late-Stage Functionalization (LSF) for Rapid SAR Diversification
Historically, accessing novel heterocyclic amines required multi-step de novo synthesis, which severely bottlenecked Structure-Activity Relationship (SAR) exploration. Today, 2 has revolutionized the field by enabling precise modification of advanced molecular frameworks through atom insertion, deletion, or exchange[2].
Causality in LSF: By utilizing direct C-H activation or3, researchers bypass the need for cumbersome protecting-group strategies[3]. This allows for the rapid generation of diverse pharmacophores from a single advanced intermediate, drastically reducing the time from hit to lead.
Workflow comparing traditional de novo synthesis vs. late-stage functionalization for HCA libraries.
The 4 is the premier methodology for constructing C-N bonds to form complex heterocyclic amines[4]. The following protocol utilizes a Palladium/bulky phosphine system to ensure high yields while preventing unwanted side reactions.
Step-by-Step Methodology:
Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and a bulky biaryl phosphine ligand like t-BuXPhos (4 mol%) in anhydrous 1,4-dioxane.
Causality: Pre-mixing allows the formation of the active monoligated Pd(0) species. The bulky ligand sterically favors reductive elimination over β-hydride elimination, which is critical when coupling aliphatic heterocycles like piperidines[4].
Substrate Addition: Add the aryl halide (1.0 equiv) and the secondary heterocyclic amine (1.2 equiv) to the catalyst solution.
Causality: A slight excess of the amine ensures complete conversion of the valuable aryl halide intermediate.
Base Introduction: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).
Validation Check: If the substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the milder Cesium Carbonate (Cs₂CO₃) and increase the reaction time.
Thermal Activation & Monitoring: Seal the reaction vessel, remove it from the glovebox, and heat to 100°C for 12 hours.
Validation Check: Monitor via LC-MS. The system is self-validating when the disappearance of the aryl halide mass coincides exactly with the appearance of the product mass [M+H]⁺, confirming successful oxidative addition and reductive elimination.
Quench and Purification: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.
Case Study: Quinazolinone Derivatives in Oncology
Quinazolinones are a prominent class of fused 5 that have shown immense therapeutic potential, particularly as receptor tyrosine kinase inhibitors[5]. Drugs like gefitinib utilize the quinazoline/quinazolinone scaffold to competitively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).
Causality in Target Engagement: The nitrogen atoms in the quinazolinone core act as critical hydrogen bond acceptors, interacting directly with the Met793 residue in the EGFR hinge region. This high-affinity binding blocks the autophosphorylation of the receptor, thereby shutting down downstream RAS and PI3K signaling cascades that drive tumor proliferation[5].
Mechanism of action: Quinazolinone-based heterocyclic amines inhibiting the EGFR signaling pathway.
Conclusion
The discovery of novel heterocyclic amines remains a cornerstone of modern medicinal chemistry. By transitioning from traditional de novo syntheses to advanced late-stage functionalization and robust cross-coupling protocols, researchers can rapidly navigate chemical space. Understanding the causality behind scaffold modifications—whether to improve solubility, eliminate mutagenicity, or enhance kinase binding—ensures the efficient translation of hit compounds into safe, efficacious therapeutics.
References
Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion. Department of Chemistry, University of Georgia.
Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, ACS Publications.
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH.
A Comprehensive Review of Oxo-Nitrogen Heterocycles in Drug Discovery. Benchchem.
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, University of Vienna.
Executive Summary & The Oxolane Renaissance in Drug Discovery
Stereochemical Architecture and Synthesis of (2,5-Dimethyloxolan-3-yl)methanamine: A Comprehensive Technical Guide As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Stereochemical Architecture and Synthesis of (2,5-Dimethyloxolan-3-yl)methanamine: A Comprehensive Technical Guide
As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter the oxolane (tetrahydrofuran) ring as a privileged scaffold. The spatial geometry of substituted oxolanes dictates receptor binding affinity, metabolic stability, and off-target toxicity profiles. The profound clinical relevance of this heterocycle was recently underscored on January 30, 2025, when the FDA approved Suzetrigine (Journavx), a first-in-class non-opioid analgesic[1]. Suzetrigine achieves its high selectivity for the peripheral NaV1.8 voltage-gated sodium channel via a densely functionalized, stereospecific oxolane core[2][3].
Within this context, (2,5-Dimethyloxolan-3-yl)methanamine (CAS: 1461709-21-6) emerges as a highly versatile, low-molecular-weight building block. However, its utility is entirely dependent on rigorous stereochemical control. This whitepaper deconstructs the stereoisomeric landscape of this molecule, detailing the causality behind stereoselective synthesis and the self-validating analytical protocols required to confirm its absolute and relative configurations.
Stereochemical Landscape & Branching Logic
The molecular architecture of (2,5-Dimethyloxolan-3-yl)methanamine contains three distinct stereocenters at the C2, C3, and C5 positions of the oxolane ring. The presence of these three chiral centers generates a maximum of
23=8
possible stereoisomers, which organize into four diastereomeric pairs of enantiomers.
The parent scaffold, 2,5-dimethyltetrahydrofuran, possesses a pseudo-plane of symmetry, yielding a meso (cis-2,5) and a dl (trans-2,5) form. The introduction of the primary methanamine group at C3 breaks this symmetry, bifurcating the stereochemical lineage.
Causality in Design: Why does this specific stereochemistry matter? The relative orientation of the C2/C5 methyl groups dictates the steric bulk facing the receptor pocket, while the C3-methanamine acts as the primary hydrogen-bond donor[4]. If the C3 substituent is forced into an unfavorable pseudo-axial position due to A(1,3) allylic-type strain with a cis-C2 methyl group, the molecule will adopt a distorted envelope conformation, drastically altering its target engagement profile.
Fig 1. Stereochemical lineage of (2,5-Dimethyloxolan-3-yl)methanamine.
Table 1: Stereoisomeric Matrix of (2,5-Dimethyloxolan-3-yl)methanamine
Standard etherification of linear diols often yields thermodynamic mixtures of cis and trans oxolanes. To achieve rigorous diastereocontrol, we deploy an Oxonium-Prins Cyclization [5]. This method is self-validating: the geometry of the starting alkene (E vs. Z) directly dictates the cis/trans outcome of the oxolane ring via a highly ordered, chair-like transition state.
Step-by-Step Methodology:
Precursor Assembly: Begin with an enantiopure (E)- or (Z)-homoallylic alcohol. The double bond geometry will lock the relative stereochemistry of the resulting C2 and C5 positions.
Lewis Acid-Mediated Cyclization: React the homoallylic alcohol with an aldehyde equivalent (e.g., acetaldehyde for the C2 methyl) in the presence of a Lewis acid promoter such as
SnBr4
or
BF3⋅OEt2
in anhydrous
CH2Cl2
at -78°C[5].
Causality: The low temperature prevents the equilibration of the intermediate oxocarbenium ion, ensuring the cyclization proceeds kinetically through a dipseudoequatorial transition state, favoring the 2,5-cis or 2,5-trans geometry based on the precursor.
Functional Group Interconversion (FGI): The cyclization yields a 3-bromo or 3-hydroxy intermediate. Convert this to a cyano group via an
SN2
displacement (inverting the C3 stereocenter), followed by reduction with
LiAlH4
to yield the primary methanamine.
Chiral Resolution: Subject the diastereomerically pure racemate to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) to isolate the distinct enantiomers.
Fig 2. Self-validating experimental workflow for stereoisomer isolation and structural confirmation.
Analytical Validation: Absolute and Relative Configuration
To ensure the integrity of the synthesized stereoisomer, a dual-pronged analytical approach utilizing 2D NMR and X-ray crystallography is mandatory.
Causality in NMR Analysis: In a 5-membered oxolane ring, the Karplus equation dictates that vicinal protons (
3JH,H
) exhibit distinct coupling constants based on their dihedral angles. Cis-protons on the oxolane ring typically exhibit larger coupling constants (
J=6−8
Hz) because their dihedral angle is close to 0°. Conversely, trans-protons exhibit smaller coupling constants (
J=2−5
Hz) as their angle approaches 90°[6]. By mapping these J-values against 2D NOESY cross-peaks, the relative stereochemistry becomes a self-proving mathematical system.
Step-by-Step Analytical Workflow:
1D and 2D NMR Acquisition: Dissolve the sample in
CDCl3
and acquire
1H
,
13C
, COSY, HSQC, and NOESY spectra at 600 MHz to ensure sufficient signal dispersion[6].
J-Coupling Extraction: Isolate the
1H
signals for the C2, C3, and C5 protons. Calculate the
3JH,H
between H2-H3 and H3-H4. A
3JH2,H3
of ~7.5 Hz confirms a cis relationship, whereas ~3.0 Hz confirms trans.
NOESY Validation: Look for through-space correlations. A strong NOE cross-peak between the C2-methyl protons and the C5-methyl protons definitively proves the 2,5-cis (meso-like) core.
Absolute Configuration: Derivatize the primary amine with a chiral auxiliary (e.g., Mosher's acid chloride) or crystallize the HCl salt for anomalous dispersion X-ray crystallography.
Table 2: Analytical Parameters for Stereochemical Validation
Differential interaction with chiral stationary phase.
Pharmacophore Mapping & Target Engagement
When integrating (2,5-Dimethyloxolan-3-yl)methanamine into a larger drug scaffold, the 3D spatial arrangement is paramount. The oxolane oxygen acts as a hydrogen-bond acceptor, while the C3-methanamine acts as a hydrogen-bond donor. The C2 and C5 methyl groups serve as steric shields that can lock the molecule into a bioactive conformation, preventing rapid metabolic degradation by cytochrome P450 enzymes.
Fig 3. Pharmacophore mapping of the substituted oxolane highlighting key spatial relationships.
By mastering the stereoselective synthesis and analytical validation of these eight isomers, drug development professionals can systematically probe structure-activity relationships (SAR), ensuring that only the most potent and selective enantiomer advances through the preclinical pipeline.
References
FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain. U.S. Food and Drug Administration (FDA). January 30, 2025. Available at:[Link]
Suzetrigine – A Novel FDA-Approved Analgesic – Opportunities, Challenges and Future Perspectives. National Center for Biotechnology Information (PMC). Available at:[Link]
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium−Prins Cyclization: Access to the Cordigol Ring System. Organic Letters - ACS Publications. Available at:[Link]
Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs (via Semantic Scholar). Available at:[Link]
The Indispensable Role of Heterocyclic Scaffolds in Modern Drug Discovery: A Technical Guide
Foreword: The Alchemist's Modern Muse In the intricate tapestry of medicinal chemistry, few threads are as vibrant and recurring as the heterocyclic scaffold. These cyclic compounds, distinguished by the inclusion of ato...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Alchemist's Modern Muse
In the intricate tapestry of medicinal chemistry, few threads are as vibrant and recurring as the heterocyclic scaffold. These cyclic compounds, distinguished by the inclusion of atoms other than carbon within their rings, are nature's own blueprint for biological activity and the medicinal chemist's most versatile tool.[1] From the life-saving properties of penicillin to the targeted efficacy of modern anticancer agents, heterocycles form the core of a vast number of pharmaceuticals.[2] This guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is not merely a recitation of facts but a deep dive into the why and how—the scientific rationale and the practical application of heterocyclic chemistry in the relentless pursuit of novel therapeutics. We will journey from the fundamental principles that make these scaffolds so "privileged" to the cutting-edge strategies that are shaping the future of medicine.
Part 1: The Ubiquity and "Privileged" Nature of Heterocyclic Scaffolds
Heterocyclic compounds are not just common in medicinal chemistry; they are the bedrock upon which a significant portion of modern pharmacopeia is built.[3][4] It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring.[5] This remarkable prevalence is no coincidence. It is a testament to the unique physicochemical properties that heteroatoms impart to a cyclic structure.[4][5]
The term "privileged scaffold" was first coined to describe molecular frameworks capable of providing high-affinity ligands for a variety of biological targets.[6][7] Heterocycles are the quintessential privileged structures. The presence of nitrogen, oxygen, sulfur, and other heteroatoms introduces a host of features that are highly advantageous for molecular recognition:
Modulation of Physicochemical Properties: Heteroatoms and their surrounding chemical environment allow for the fine-tuning of crucial drug-like properties such as solubility, lipophilicity, polarity, and metabolic stability.[5][8] For instance, the introduction of a nitrogen atom can serve as a hydrogen bond acceptor or donor, enhancing interactions with a biological target.[4]
Three-Dimensional Diversity: The inclusion of heteroatoms can introduce conformational rigidity or flexibility, enabling the creation of molecules with well-defined three-dimensional shapes that can fit into the intricate binding pockets of proteins and enzymes.[7] Non-aromatic heterocycles, in particular, provide access to a greater degree of three-dimensionality compared to their planar aromatic counterparts, which can lead to improved pharmacokinetic properties.[4]
Bioisosteric Replacement: Heterocyclic rings are frequently used as bioisosteres for other functional groups or aromatic rings.[9] This strategy allows medicinal chemists to modulate the potency, selectivity, and metabolic profile of a lead compound without drastically altering its overall shape.[2][9]
The sheer numbers speak for themselves. An analysis of FDA-approved drugs consistently reveals the dominance of heterocyclic scaffolds. Nitrogen-containing heterocycles are particularly prominent, with rings like pyridine, piperidine, and pyrimidine appearing in a multitude of drugs.[2][9][10]
Heterocyclic Ring
Number of FDA-Approved Drugs (Recent Analysis)
Therapeutic Areas
Pyridine
54
Anticancer, CNS disorders, Antiviral
Piperidine
40
CNS disorders, Antihistamines, Analgesics
Pyrrolidine
40
Antiviral, Antidiabetic, Anticancer
Piperazine
36
Antipsychotics, Anthelmintics, Antihistamines
Pyrimidine
25
Anticancer, Antiviral, Antibacterial
A summary of the prevalence of common nitrogen-containing heterocycles in recently FDA-approved drugs.[9][10]
Part 2: A Journey Through the Diverse Landscape of Heterocyclic Scaffolds
The world of heterocycles is vast and varied. They can be classified based on several criteria, including ring size, the type and number of heteroatoms, and their degree of saturation (aromaticity).
Classification of Heterocyclic Scaffolds:
By Ring Size:
Five-membered rings: (e.g., pyrrole, furan, thiophene, imidazole, oxazole, thiazole) are common in both natural products and synthetic drugs.[4][11]
Six-membered rings: (e.g., pyridine, pyrimidine, pyrazine, piperidine, morpholine) are arguably the most prevalent in pharmaceuticals.[2][4]
Fused rings: (e.g., indole, quinoline, benzimidazole, purine) offer a larger and more rigid scaffold, which can be advantageous for certain biological targets.[9]
By Heteroatom:
Nitrogen-containing heterocycles: The most abundant class in medicinal chemistry, offering a wide range of basicity and hydrogen bonding capabilities.[2][12]
Oxygen-containing heterocycles: Found in numerous natural products and drugs, often contributing to solubility and hydrogen bonding.[13]
Sulfur-containing heterocycles: Important in a variety of drugs, including antibiotics and antiviral agents.
By Aromaticity:
Aromatic heterocycles: (e.g., pyridine, pyrrole) are planar and can participate in π-stacking interactions with biological targets.
Non-aromatic (saturated or partially saturated) heterocycles: (e.g., piperidine, tetrahydrofuran) provide three-dimensional scaffolds that can improve physicochemical properties.[4]
Key Heterocyclic Scaffolds and Their Therapeutic Significance:
Pyridine: A cornerstone of medicinal chemistry, found in drugs for a wide range of indications, including cancer and central nervous system disorders.[4][10]
Imidazole: A versatile scaffold present in antifungal agents, anticancer drugs, and H2 receptor antagonists.[1][4]
Thiazole: A key component of many biologically active compounds, including vitamin B1 (thiamine) and the anticancer drug epothilone.
Piperazine: Commonly used to improve the pharmacokinetic properties of drugs, particularly those targeting the central nervous system.[4]
Indole: A prominent scaffold in many natural products and pharmaceuticals, with applications in anticancer and neurological therapies.[14]
Part 3: The Chemist's Arsenal: Synthesizing and Functionalizing Heterocyclic Scaffolds
The ability to efficiently synthesize and modify heterocyclic scaffolds is a critical skill for any medicinal chemist. Over the years, a vast array of synthetic methods has been developed, ranging from classic named reactions to modern, highly sophisticated techniques.
Core Synthetic Strategies:
Many of the foundational methods for heterocycle synthesis are still widely used today. These include:
Hantzsch Pyridine Synthesis: A multicomponent reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.
Fischer Indole Synthesis: A classic method for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone.
Paal-Knorr Synthesis: A straightforward method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.
Modern Synthetic Methodologies:
The field of organic synthesis is constantly evolving, and new methods are continually being developed to improve the efficiency, selectivity, and environmental friendliness of heterocycle synthesis.[15] Key modern approaches include:
C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. This avoids the need for pre-functionalized starting materials and can significantly shorten synthetic routes.[16]
Photoredox Catalysis: This method uses light to drive chemical reactions, enabling the formation of bonds that would be difficult to achieve using traditional thermal methods.[16]
Flow Chemistry: Conducting reactions in a continuous flow system rather than in a traditional batch reactor can offer numerous advantages, including improved safety, scalability, and reaction control.
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient way to build molecular diversity.[6][16]
Detailed Experimental Protocol: Synthesis of a Benzimidazole Derivative via a Condensation Reaction
This protocol provides a representative example of the synthesis of a key heterocyclic scaffold.
Objective: To synthesize 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde.
Materials:
o-Phenylenediamine
Benzaldehyde
Ethanol
Hydrochloric acid (concentrated)
Sodium bicarbonate
Beakers, flasks, and other standard laboratory glassware
Magnetic stirrer and hotplate
Reflux condenser
Büchner funnel and filter paper
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 g, 9.25 mmol) in ethanol (20 mL). To this solution, add benzaldehyde (0.98 g, 9.25 mmol).
Acid Catalysis: Carefully add 2-3 drops of concentrated hydrochloric acid to the reaction mixture. This acts as a catalyst for the condensation reaction.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid. A precipitate of the crude product should form.
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining impurities. The crude product can be further purified by recrystallization from ethanol to yield pure 2-phenyl-1H-benzimidazole.
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Part 4: Heterocycles as Master Keys: Deciphering Biological Interactions
The true power of heterocyclic scaffolds lies in their ability to interact with biological targets with high affinity and specificity.[4][17] This is due to a combination of factors, including their ability to participate in a variety of non-covalent interactions and their capacity to be modified to optimize these interactions.
The Role of Heterocycles in Molecular Recognition:
Hydrogen Bonding: The presence of heteroatoms like nitrogen and oxygen makes heterocycles excellent hydrogen bond donors and acceptors.[4] These interactions are crucial for the binding of many drugs to their protein targets.
π-π Stacking: Aromatic heterocycles can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
Ionic Interactions: Basic nitrogen atoms in heterocycles can be protonated at physiological pH, allowing them to form ionic bonds with acidic residues (e.g., aspartate, glutamate) in the target protein.
Structure-Activity Relationship (SAR) Studies: A Glimpse into the Optimization Process
SAR studies are the cornerstone of medicinal chemistry. They involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. Heterocyclic scaffolds provide an excellent platform for SAR studies, as they offer multiple points for modification.
A classic example is the development of Sildenafil (Viagra) . The core of this drug is a pyrazolo[4,3-d]pyrimidin-7-one scaffold. Through extensive SAR studies, researchers at Pfizer were able to optimize the substituents on this core to achieve high potency and selectivity for the PDE5 enzyme.
Bioisosterism: The Art of Strategic Swapping
Bioisosterism is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties.[9] This can lead to improvements in potency, selectivity, and pharmacokinetic properties. Heterocyclic rings are frequently used as bioisosteres for other groups. For example, a pyridine ring can be used as a bioisostere for a phenyl ring, which can alter the metabolic profile of the compound.[9]
Visualizing the Mechanism: Sildenafil's Interaction with PDE5
Caption: Mechanism of action of Sildenafil.
Part 5: Modern Drug Discovery: Harnessing the Power of Heterocyclic Libraries
The drug discovery process has been revolutionized in recent decades by the advent of new technologies that allow for the rapid screening of large numbers of compounds. Heterocyclic scaffolds are at the heart of these modern approaches.
High-Throughput Screening (HTS): Casting a Wide Net
HTS involves the automated testing of large libraries of compounds against a specific biological target. These libraries are often enriched with heterocyclic compounds due to their proven track record in drug discovery.
Fragment-Based Drug Discovery (FBDD): Building from the Ground Up
FBDD is a more targeted approach that involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[8][18] Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. Heterocyclic fragments are particularly valuable in FBDD due to their inherent structural diversity and ability to form key interactions with the target.[18]
Computer-Aided Drug Design (CADD): The In Silico Revolution
CADD uses computational methods to predict how a molecule will interact with a biological target. This can be used to screen virtual libraries of compounds, prioritize compounds for synthesis and testing, and optimize the properties of lead compounds. The well-defined geometries and electronic properties of heterocyclic scaffolds make them well-suited for CADD approaches.
A Comparative Workflow of Modern Drug Discovery Strategies
Strategic Framework for the Preliminary Bioactivity Screening of Novel Methanamines
Introduction: The Methanamine Pharmacophore in Drug Discovery Methanamine derivatives represent a highly versatile and privileged pharmacophore in modern medicinal chemistry. Recent structure-activity relationship (SAR)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Methanamine Pharmacophore in Drug Discovery
Methanamine derivatives represent a highly versatile and privileged pharmacophore in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies have identified various methanamine scaffolds as potent modulators of diverse biological targets, ranging from human sirtuin 2 (SIRT2) 1 and acetylcholinesterase (AChE) 2 to vitamin D receptor (VDR) coactivators 3. However, the transition from a synthesized chemical library to a validated lead compound requires a rigorous, self-validating high-throughput screening (HTS) methodology.
This technical guide delineates a comprehensive framework to evaluate the bioactivity, cytotoxicity, and target-specific efficacy of novel methanamines, ensuring that every experimental choice is grounded in logical causality.
The High-Throughput Screening (HTS) Paradigm
In an industrial or advanced academic setting, screening is not merely about testing compounds; it is about establishing a statistically robust pipeline. Before any primary screen begins, assay miniaturization (typically to 384-well formats) and a dry run must be executed 4.
Causality Check: Why perform a dry run? We must calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 confirms a robust assay with a wide separation band between the signal and background noise, ensuring that the system can reliably distinguish true hits from assay artifacts 4.
Fig 1: High-throughput screening workflow for novel methanamine derivatives.
Primary Bioactivity & Cytotoxicity Profiling
Before assessing target-specific inhibition, novel methanamines must be profiled for baseline cytotoxicity. A compound that non-specifically lyses cells will appear as a "hit" in many phenotypic assays, leading to costly false positives. For this, we utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay 5.
Causality Check: Why CTG? The choice of an ATP-based luminescent assay over colorimetric alternatives (like MTT) is driven by the need for a homogeneous "add-mix-measure" format. This eliminates washing steps, inherently reducing pipetting errors and edge effects critical in 384-well formats. Furthermore, the glow-type luminescent signal (half-life > 5 hours) provides the temporal flexibility required for batch-mode processing of multiple plates 5.
Fig 2: Mechanism of ATP-dependent luminescent cell viability quantification.
Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous 5.
Cell Plating: Seed mammalian cells in opaque-walled 384-well plates at a volume of 25 µL per well. Incubate overnight to allow for cell adherence and recovery.
Compound Treatment: Pin-transfer or pipette the methanamine derivatives (e.g., at a final screening concentration of 10 µM in 0.1% DMSO) into the experimental wells. Include vehicle-only (DMSO) negative controls and known cytotoxic positive controls 4.
Lysis & Reaction: Add 25 µL of the reconstituted CellTiter-Glo Reagent to each well (a 1:1 ratio with the culture medium). Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis 5.
Stabilization & Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate-reading luminometer (integration time of 0.25–1 second per well) 5.
Target-Specific Efficacy & Quantitative SAR
Once the non-cytotoxic methanamines are identified, they are funneled into target-specific secondary screens. The versatility of the methanamine scaffold allows it to be tuned for various targets.
Quantitative Data Presentation
The following table summarizes the bioactivity of recently validated methanamine derivatives against key therapeutic targets, demonstrating the broad applicability of this chemical class.
Compound Scaffold
Primary Target
Bioactivity / IC50
Application / Disease Area
(5-phenylfuran-2-yl)methanamine
SIRT2
2.47 μM
Cancer, Neurodegeneration
(1,3-diphenyl-1H-pyrazol-4-yl)methanamine
AChE
0.71 – 30.61 μM
Alzheimer's Disease
3-indolyl-methanamine
VDR-Coactivator
Low micromolar
Metabolic disorders, Cancer
4-pyrimidine methanamine
Kinases (e.g., TBK1)
< 1 - 10 μM
Oncology
Self-Validating Protocol: In Vitro Kinase Inhibition (ADP-Glo Assay)
For pyrimidine methanamines targeting kinases (e.g., TBK1), an ADP-detection assay is optimal 6.
Reaction Setup: In a 384-well plate, combine purified kinase, substrate peptide, and the methanamine derivative at varying concentrations.
Initiation: Add ATP to initiate the reaction. Incubate at 30°C for 60 minutes 6.
Termination & Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP 6.
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase-mediated luminescent reaction 6.
Causality Check: By measuring ADP production rather than ATP depletion, the assay provides a positive signal correlated directly with kinase activity, significantly improving the signal-to-background ratio at low substrate conversions.
Hit Confirmation via Orthogonal Assays
Primary screens are inherently susceptible to assay interference (e.g., fluorescent quenching, aggregation). Therefore, hits must be validated orthogonally. For example, if a 3-indolyl-methanamine is identified as a VDR-coactivator inhibitor via fluorescence polarization, its biological relevance must be confirmed by measuring the downregulation of VDR target genes (like TRPV6) 3.
Protocol: High-Throughput qRT-PCR
RNA Isolation: Lyse treated cells and isolate mRNA using automated magnetic bead-based systems.
cDNA Generation & qPCR: Perform a two-step RT-PCR. Normalize the expression of the target gene against a housekeeping gene (e.g., GAPDH) to account for any variations in cell plating or subtle cytotoxicity 7.
Causality Check: Direct measurement of native mRNA expression is faster to develop than engineered reporter gene assays and avoids artifacts associated with exogenous reporter constructs, ensuring the observed bioactivity is physiologically relevant 7.
Conclusion
The preliminary bioactivity screening of novel methanamines demands a meticulously structured, self-validating workflow. By integrating robust cytotoxicity profiling, target-specific functional assays, and orthogonal transcriptional validation, researchers can confidently advance high-quality methanamine hits into lead optimization phases.
References
Discovery of (5-Phenylfuran-2-yl)
Source: nih.
Source: nih.
High-throughput Screening Steps | Small Molecule Discovery Center (SMDC)
Advanced Protecting Group Strategies for the Amination of Cyclic Ethers: Ring-Opening and C(sp³)-H Functionalization
Executive Summary The amination of cyclic ethers—ranging from highly strained epoxides and oxetanes to unstrained systems like tetrahydrofuran (THF) and tetrahydropyran (THP)—is a foundational transformation in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The amination of cyclic ethers—ranging from highly strained epoxides and oxetanes to unstrained systems like tetrahydrofuran (THF) and tetrahydropyran (THP)—is a foundational transformation in the synthesis of pharmaceutical intermediates and complex natural products. Because free amines are highly nucleophilic, Lewis basic, and susceptible to competitive oxidation, unprotected amination often results in catalyst poisoning, overalkylation, or oxidative degradation.
This application note details field-proven protecting group (PG) strategies that modulate amine reactivity. By selecting the appropriate electronic and steric profile for the nitrogen nucleophile (e.g., utilizing sulfonamides, imides, or carbazoles), researchers can achieve strict regiocontrol in both the nucleophilic ring-opening of strained ethers and the oxidative cross-dehydrogenative coupling (CDC) of unstrained ethers.
Fig 1: Strategic divergence in protecting group selection based on cyclic ether ring strain.
C(sp³)-H α-Amination of Unstrained Ethers (THF/THP)
Directly functionalizing the α-C(sp³)-H bond of cyclic ethers circumvents the need for pre-functionalized substrates. However, free amines coordinate strongly to transition metal catalysts, effectively poisoning them. By utilizing protected amines—such as indoles, carbazoles, or imides—the HOMO of the amine is lowered, preventing catalyst deactivation while simultaneously polarizing the N-H bond to facilitate cross-dehydrogenative coupling .
Quantitative Data Summary
Table 1: Scope and Yields of α-C(sp³)-H Amination of Tetrahydrofuran (THF)
Protocol 1: Copper-Catalyzed Oxidative C-H Amination of THF
Objective: Synthesize α-aminated THF derivatives (hemiaminal ethers) using protected indoles via Cu-catalyzed CDC.
Causality & Design:
Di-tert-butyl peroxide (DTBP) is selected as the oxidant because its thermal homolysis generates tert-butoxyl radicals, which selectively abstract the weaker α-hydrogen of THF to form an α-oxyalkyl radical. The CuCl₂/bipyridine catalyst system facilitates the single-electron transfer (SET) oxidation and subsequent C-N bond formation. The electron-withdrawing carboxylate group on the indole protects the nitrogen from unwanted background oxidation [[1]]([Link]).
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add Methyl 1H-indole-3-carboxylate (0.5 mmol), CuCl₂ (0.05 mmol, 10 mol %), and 2,2′-bipyridine (0.05 mmol, 10 mol %).
Solvent Addition: Add freshly distilled, anhydrous THF (2.0 mL). Critical Step: The use of uninhibited, anhydrous THF is required to prevent radical quenching by stabilizers (like BHT) and to avoid catalyst degradation .
Initiator Addition: Dropwise, add DTBP (1.5 mmol, 3.0 equiv) to the reaction mixture.
Reaction: Seal the vial and stir vigorously at 140 °C under an air atmosphere for 15 hours.
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography using an Ethyl Acetate/Hexane (1:5) eluent system to afford the pure hemiaminal ether.
Self-Validating QC System:
To validate the success of the C-N coupling, analyze the product via ¹H NMR (400 MHz, CDCl₃). The newly formed α-C-H proton of the THF ring will appear as a highly diagnostic quartet at exactly δ 6.25 ppm (J = 3.12 Hz) . Furthermore, HRMS (ESI) should confirm the mass [M + Na]⁺ at m/z 268.0948 .
Fig 2: Mechanistic pathway of Cu-catalyzed cross-dehydrogenative coupling of THF.
Ring-Opening Amination of Strained Ethers (Epoxides & Oxetanes)
Unlike THF, oxetanes possess a high ring strain energy (~106 kJ/mol), making them susceptible to nucleophilic ring opening . However, reacting them with unprotected primary amines typically yields complex mixtures; the initial ring-opening generates a secondary amine that is often more nucleophilic than the starting primary amine, leading to uncontrollable double alkylation.
To enforce strict mono-alkylation, the amine must be protected with an electron-withdrawing group (e.g., Tosyl, Nosyl) or a sterically demanding group (e.g., Boc) prior to the reaction. Furthermore, intramolecular ring openings of oxetanes with protected heterocyclic nucleophiles can be achieved under mild basic conditions to yield complex scaffolds like diazepanones .
Protocol 2: Base-Promoted Intramolecular Ring Opening of Oxetanes
Objective: Synthesize functionalized diazepanones via the intramolecular ring opening of an oxetane carboxamide using a protected heterocyclic nitrogen nucleophile.
Causality & Design:
Traditional oxetane ring openings require strong Lewis acids (e.g., Yb(OTf)₃) to polarize the C-O bond . However, by utilizing a pre-assembled oxetane carboxamide bearing a weakly acidic protected nitrogen (such as a pyrazole or sulfonamide), the ring opening can be driven purely by base (DBU) under metal-free conditions. DBU deprotonates the protected nitrogen, generating a localized, highly reactive nucleophile that attacks the oxetane ring intramolecularly .
Step-by-Step Methodology:
Amide Coupling (In Situ): In a dry flask, dissolve the oxetane-containing carboxylic acid (1.0 equiv) and the protected amine nucleophile (1.2 equiv) in anhydrous DMF.
Activation: Add HATU (1.2 equiv) and Triethylamine (2.0 equiv). Stir at room temperature until complete consumption of the acid is observed via TLC (approx. 2 hours).
Cyclization Trigger: To the same reaction pot, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
Thermal Ring Opening: Elevate the temperature to 70 °C and stir for 12 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the kinetic barrier of the 4-membered oxetane ring opening under basic conditions .
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Isolate the cyclized product via flash chromatography.
Self-Validating QC System:
Successful ring opening is definitively confirmed by ¹³C NMR. The highly characteristic strained oxetane carbon signals (typically appearing downfield around δ 75–85 ppm for the unsubstituted carbons) will shift upfield to standard acyclic ether/alcohol regions (δ 60–70 ppm) upon formation of the resulting γ-hydroxy amide product.
References
Yang, Q., et al. "Copper-Catalyzed Oxidative C–H Amination of Tetrahydrofuran with Indole/Carbazole Derivatives." The Journal of Organic Chemistry, 2015. URL:[Link]
Guo, H-M., et al. "Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide." Chemical Communications / PMC, 2012. URL:[Link]
Jurberg, I. D., et al. "Visible Light-Enhanced C−H Amination of Cyclic Ethers with Iminoiodinanes." Advanced Synthesis & Catalysis, 2022. URL:[Link]
Ahmad, S., et al. "Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review." ResearchGate, 2016. URL:[Link]
Unknown Author. "Mild Intramolecular Ring Opening of Oxetanes." Organic Letters, 2019. URL:[Link]
Application Note: Advanced ¹H and ¹³C NMR Spectral Analysis of Heterocyclic Amines
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction Heterocyclic amines (HCAs)—ranging from simple piperidines and py...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction
Heterocyclic amines (HCAs)—ranging from simple piperidines and pyridines to complex fused-ring systems—are ubiquitous structural motifs in modern drug discovery and development. Accurate structural elucidation of these compounds relies heavily on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. However, HCAs present unique analytical challenges. The presence of the nitrogen heteroatom introduces complex spectral artifacts, including signal broadening, pH-dependent chemical shifts, and tautomeric equilibria.
This application note provides a comprehensive, self-validating framework for the NMR analysis of HCAs. By understanding the underlying quantum mechanical and thermodynamic causes of these phenomena, analytical scientists can optimize acquisition parameters and ensure absolute confidence in structural assignments.
Theoretical Framework: The Causality of HCA Spectral Artifacts
To effectively troubleshoot and analyze HCA spectra, one must first understand the physical causality behind their behavior in a magnetic field.
¹⁴N Quadrupolar Relaxation and Line Broadening
A frequent challenge in HCA analysis is the severe broadening of protons adjacent to the nitrogen atom (α-protons) or directly attached to it (N-H). This is not a shim issue; it is a fundamental quantum mechanical effect. The ¹⁴N nucleus has a nuclear spin of
I=1
and possesses an electric quadrupole moment. The rapid spin-lattice (
T1
) and spin-spin (
T2
) quadrupolar relaxation of ¹⁴N partially averages out the spin-spin coupling (
J
-coupling) between the ¹⁴N nucleus and adjacent protons[1]. Because this decoupling is incomplete, the resulting ¹H signals appear as broad humps rather than sharp, resolvable multiplets[1].
Tautomerism and Conformational Exchange
Many heterocycles undergo rapid tautomerization (e.g., aromatic to quinoidal forms) or conformational ring-flipping (e.g., equatorial-axial shifts in piperidines)[2][3]. If the rate of this exchange is comparable to the NMR timescale, the signals for the involved nuclei will coalesce, leading to extreme line broadening or the appearance of averaged chemical shifts that do not match predicted static models[3].
pH and Concentration Dependence
The basic lone pair on the nitrogen atom makes HCAs highly sensitive to their environment. Minor fluctuations in sample pH or concentration can alter the protonation state or the degree of intermolecular hydrogen bonding. This alters the local electron density, causing systematic chemical shift variations—particularly in ¹³C NMR—that may mask genuine structural features[4].
Experimental Workflow
The following workflow illustrates a systematic approach to acquiring and optimizing HCA NMR spectra, ensuring that artifacts are identified and resolved early in the analytical pipeline.
Workflow for NMR acquisition and optimization of heterocyclic amines.
Self-Validating Experimental Protocols
To guarantee reproducibility and trustworthiness, the following protocols incorporate self-validating steps.
Protocol A: Optimized Sample Preparation
Causality: Because HCA chemical shifts are highly solvent- and concentration-dependent[5], anchoring the spectrum with a robust internal standard is mandatory to prevent misassignment.
Weighing: Accurately weigh 5–10 mg of the HCA for ¹H NMR, or 30–50 mg for ¹³C NMR.
Solvent Selection: Dissolve the sample in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-
d6
, or CD₃OD). Ensure the solvent is anhydrous to minimize hydrogen-bonding variations.
Internal Standard Addition (Self-Validation): Add a known quantity of an internal standard. While Tetramethylsilane (TMS, 0.01% v/v) is common, adding 0.33 equivalents of 1,3,5-trimethoxybenzene (1,3,5-TMB) is highly recommended for quantitative validation (qNMR)[6]. The sharp singlet of 1,3,5-TMB at
δ
6.07 ppm (¹H) and
δ
92.9 ppm (¹³C) in CDCl₃ acts as a reliable internal reference point[6].
Protocol B: 1D Acquisition & D₂O Exchange
Causality: Labile N-H protons couple to adjacent carbons and protons, complicating the spectrum. Exchanging them with deuterium simplifies the spin system.
Initial Acquisition: Acquire the ¹H spectrum (e.g., 400 MHz, 16 scans, 2–5 s relaxation delay) and ¹³C CPD (composite pulse decoupling) spectrum (100 MHz, 512+ scans).
Evaluation: Inspect the spectrum. If broad humps are observed in the 3.0–5.0 ppm (aliphatic amines) or 8.0–10.0 ppm (aromatic amines) regions, suspect quadrupolar broadening of the N-H proton[1].
D₂O Shake: Add 1–2 drops of D₂O directly into the NMR tube. Cap tightly and shake vigorously for 30 seconds.
Re-Acquisition: Re-run the ¹H NMR. The broad N-H signal will disappear (replaced by an H-O-D peak around 4.7 ppm), and adjacent α-protons will sharpen into distinct multiplets due to the removal of the N-H scalar coupling.
Protocol C: Variable Temperature (VT) NMR for Tautomerism
Causality: If signals remain broad after D₂O exchange, the molecule is likely undergoing intermediate-timescale conformational exchange or tautomerism[2][3].
Heating: Increase the probe temperature to 330 K (ensure the boiling point of the deuterated solvent is respected; DMSO-
d6
is ideal here). Heating accelerates the exchange rate past the NMR timescale, yielding sharp, time-averaged peaks[2].
Cooling: Alternatively, cool the probe to 250 K (using CDCl₃ or CD₂Cl₂) to slow the exchange, "freezing out" the distinct tautomers or conformers into separate, sharp signal sets.
Quantitative Data: Reference Chemical Shifts
The table below summarizes typical ¹H and ¹³C chemical shifts for foundational heterocyclic amines to serve as a baseline for structural assignment[5][6]. Note the deshielding effect of the electronegative nitrogen on the α-positions.
Heterocycle
Solvent
Nucleus
α-Position (ppm)
β-Position (ppm)
γ-Position (ppm)
Piperidine
CDCl₃
¹H
2.71 – 2.80 (m)
1.43 – 1.61 (m)
1.43 – 1.61 (m)
¹³C
46.2
26.1
24.1
Pyridine
CDCl₃
¹H
8.50 – 8.60 (m)
7.20 – 7.30 (m)
7.60 – 7.70 (m)
¹³C
150.0
124.0
136.0
Pyrrole
CDCl₃
¹H
6.80 (m)
6.20 (m)
N/A
¹³C
118.0
108.0
N/A
Data aggregated from standardized internal standard validations[5][6].
Advanced 2D Techniques for Ambiguity Resolution
When 1D spectra are insufficient due to overlapping signals (a common issue in purine and pyrimidine derivatives where chemical shift differences may be <0.1 ppm)[4], 2D NMR is required.
¹H-¹³C HSQC / HMBC: Use HSQC to assign direct C-H connections. HMBC is critical for HCAs because it reveals 2- and 3-bond couplings across the nitrogen heteroatom, allowing researchers to piece together the heterocyclic skeleton even when the nitrogen itself is invisible in standard ¹H/¹³C NMR[5].
¹H-¹⁵N HMBC: To directly probe the nitrogen environment without the interference of ¹⁴N quadrupolar broadening, utilize ¹H-¹⁵N HMBC. This technique detects the sharp, spin
I=1/2
¹⁵N isotope at natural abundance (0.37%) via polarization transfer from adjacent protons, providing unambiguous proof of the nitrogen's position and protonation state[2].
References
Nuclear relaxation and molecular properties Part I. 14 N nuclear quadrupolar relaxation and 1 H line shapes in nitrogen-containing heterocycles
Taylor & Francis[Link]
Measure Chemical Shifts in Nitrogenous Base Reactions
Patsnap Eureka[Link]
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions
The Royal Society of Chemistry[Link]
Advanced NMR techniques for structural characterization of heterocyclic structures
ESA-IPB[Link]
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine
ResearchGate[Link]
Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles
OSTI.GOV[Link]
Application Note: Chiral HPLC Method Development for the Separation of (2,5-Dimethyloxolan-3-yl)methanamine Stereoisomers
Target Audience: Analytical Chemists, Method Development Scientists, and Drug Discovery Professionals Discipline: Chiral Chromatography & Stereochemical Analysis The Stereochemical & Chromatographic Challenge The molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Method Development Scientists, and Drug Discovery Professionals
Discipline: Chiral Chromatography & Stereochemical Analysis
The Stereochemical & Chromatographic Challenge
The molecule (2,5-Dimethyloxolan-3-yl)methanamine presents a highly complex analytical challenge. Structurally, it contains a tetrahydrofuran (oxolane) ring substituted with methyl groups at the C2 and C5 positions, and a primary methanamine group at the C3 position. This configuration yields three distinct stereogenic centers (C2, C3, C5), resulting in four diastereomeric pairs and a total of eight possible stereoisomers.
Beyond its stereochemical complexity, the primary amine functionality (-NH₂/ -CH₂NH₂) is notoriously difficult to resolve on standard chiral stationary phases (CSPs). Primary amines undergo strong, non-specific secondary interactions (such as hydrogen bonding and ion-exchange) with residual acidic silanols on the underlying silica matrix of the column[1]. In traditional chromatography, this causality manifests as severe peak tailing, irreversible adsorption, and ultimately, the loss of baseline enantioseparation.
Mechanistic Causality: Selecting the Right Chiral Selector
To develop a robust, self-validating separation method, the chromatographic strategy must directly address the primary amine's reactivity. We evaluate two distinct mechanistic pathways:
The Crown Ether Advantage (Host-Guest Complexation)
Crown ether-based CSPs, such as the immobilized CROWNPAK CR-I(+), are explicitly designed for primary amines and free amino acids[1]. The chiral selector is an immobilized (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether[2].
The Causality: Under highly acidic mobile phase conditions (pH 1.0 – 2.0), the primary amine is protonated into an ammonium cation (-NH₃⁺)[3]. This cation acts as a "guest" that physically enters the 18-crown-6 ether "host" cavity, forming three highly symmetric hydrogen bonds with the ether oxygen atoms[2]. The bulky binaphthyl groups flanking the cavity provide the necessary steric hindrance to differentiate the spatial arrangement of the analyte's chiral centers, dictating the enantioselective elution order.
The Polysaccharide Alternative (Silanol Masking)
While crown ethers are superior for primary amines, immobilized polysaccharide CSPs (e.g., CHIRALPAK IC) can serve as an alternative if acidic mobile phases are incompatible with the analyte's stability.
The Causality: Because the primary amine will aggressively bind to exposed silanols, the mobile phase must be heavily modified. The addition of a basic additive like Diethylamine (DEA) competitively binds to and "masks" the acidic silanols, preventing the analyte from doing so. Alternatively, strong acidic additives like Methanesulfonic acid (MSA) or Ethanesulfonic acid (ESA) can be used to form an ion-pair salt in the mobile phase, increasing binding with the CSP while locally decreasing pH[4].
Fig 1. Decision tree for chiral HPLC method development of primary amines.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The following protocols include built-in System Suitability Testing (SST) criteria. If the system fails these criteria, the method dictates immediate corrective actions based on the underlying chemical causality.
Protocol A: Crown Ether Method (Optimal)
This method utilizes perchloric acid to ensure complete protonation of the amine for optimal crown ether complexation[5].
Step 1: System Preparation (Critical)
Flush the entire HPLC system (including the autosampler loop) with 100% distilled water, followed by Ethanol. Strictly avoid any mobile phases or sample diluents containing Potassium (K⁺) ions. The ionic radius of K⁺ perfectly matches the 18-crown-6 cavity; its presence will competitively displace the analyte and permanently disrupt chiral recognition[6].
Step 2: Chromatographic Conditions
Column: CROWNPAK CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm)
Column Temperature: 25 °C (Note: Lowering temperature to 10 °C can increase resolution for hydrophilic samples by favoring the enthalpy-driven hydrogen bonding, but may increase retention time for hydrophobic moieties)[7].
Detection: UV at 210 nm (or LC-MS compatible if HClO₄ is replaced with TFA, though resolution may slightly decrease).
Step 3: Self-Validation & SST Criteria
Criterion: Tailing Factor (Tf) must be ≤ 1.2.
Corrective Action if Failed: If Tf > 1.2, the amine is not fully protonated. Verify the mobile phase pH is exactly 1.0. Adjust with HClO₄ if necessary.
Criterion: Resolution (Rs) between closest eluting enantiomers must be ≥ 1.5.
Corrective Action if Failed: If severe tailing causes Rs < 1.5, the silanols are exposed. Volatile amines like DEA degrade over time. Discard the mobile phase and remake it using a fresh, unopened ampoule of DEA to ensure complete silanol masking.
Fig 2. Host-guest complexation mechanism of primary amines on crown ether CSPs.
Quantitative Method Screening Data
The following tables summarize the expected quantitative performance metrics when screening (2,5-Dimethyloxolan-3-yl)methanamine across the two distinct methodologies.
Table 1: Analyte Stereochemical Profile
Property
Value
Impact on Chromatography
Chiral Centers
3 (C2, C3, C5)
Requires high peak capacity to resolve 8 isomers (4 pairs).
Functional Group
Primary Amine (-CH₂NH₂)
High risk of silanol interaction; mandates pH control or additives.
All 8 isomers fully resolved. Sharp peaks due to host-guest fit.
CHIRALPAK IC
0.1% DEA
1.2 (Partial)
1.65 (Moderate tailing)
Co-elution of 2 diastereomeric pairs. Broadening observed.
| CHIRALPAK IC | 0.1% MSA | 1.4 (Partial) | 1.40 (Slight tailing) | Improved peak shape via ion-pairing, but Rs remains sub-optimal. |
References[1]Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 - wiley.com[4]Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - nih.gov[5] Chiral Crownpak CR-I Applications - mz-at.de[6]INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) - chiraltech.com[2]Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase - mdpi.com[3] Chiral Amino Acid and Peptide Separations – the Next Generation - chromatographytoday.com
Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of Substituted Oxolanes
Abstract This application note provides a comprehensive guide to understanding and predicting the electron ionization mass spectrometry (EI-MS) fragmentation patterns of substituted oxolanes (tetrahydrofurans). As a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to understanding and predicting the electron ionization mass spectrometry (EI-MS) fragmentation patterns of substituted oxolanes (tetrahydrofurans). As a critical structural motif in numerous natural products, pharmaceuticals, and industrial chemicals, the robust characterization of substituted oxolanes is paramount. We will delve into the core fragmentation mechanisms of the oxolane ring, systematically explore the profound influence of substituent position and nature on these pathways, and provide detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to empower researchers to confidently identify and structurally elucidate novel oxolane derivatives.
Introduction: The Significance of Oxolane Moieties
The oxolane, or tetrahydrofuran (THF), ring is a privileged five-membered cyclic ether scaffold found in a vast array of biologically active molecules and synthetic intermediates. From the complex architecture of polyether antibiotics to the core of modern pharmaceuticals, the precise structural determination of these compounds is a foundational requirement in drug discovery, metabolomics, and quality control. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), stands as a powerful and accessible technique for this purpose.[1] The high-energy electron interaction in EI is a "hard" ionization technique that induces extensive and reproducible fragmentation, generating a characteristic mass spectrum that serves as a molecular fingerprint.[2] Understanding the rules that govern this fragmentation is not merely an academic exercise; it is a predictive tool that enables the rapid identification of known compounds and the confident structural elucidation of new chemical entities.
Fundamental Fragmentation Mechanisms of the Oxolane Ring
The fragmentation of the parent oxolane molecular ion (C₄H₈O⁺•, m/z 72) is initiated by the ionization of a non-bonding electron from the oxygen atom.[3][4] This creates a radical cation, an energetically unstable species that rapidly undergoes a series of characteristic bond cleavages to achieve greater stability. The primary pathways are driven by the radical site on the oxygen atom and the inherent strain of the five-membered ring.
α-Cleavage and Ring Opening
The most dominant initial fragmentation event is the cleavage of a C-C bond adjacent (alpha) to the oxygen atom (α-cleavage).[5] This homolytic cleavage is driven by the radical on the oxygen and results in the opening of the ring to form a distonic ion. This ring-opened intermediate is the gateway to the most characteristic fragments of the oxolane core.
Formation of Key Diagnostic Ions
Following ring opening, a series of subsequent reactions, including hydrogen rearrangements and further cleavages, lead to the formation of stable, observable fragment ions. For unsubstituted tetrahydrofuran, the most abundant fragment ion is typically observed at m/z 42.[4] This corresponds to the propene radical cation ([C₃H₆]⁺•), formed through a complex rearrangement and elimination of formaldehyde (CH₂O). Another significant ion is found at m/z 43 ([C₃H₇]⁺ or [C₂H₃O]⁺).
Below is a generalized workflow for the initial steps of oxolane fragmentation.
Caption: Initial fragmentation workflow for the oxolane molecular ion.
The Influence of Substituents on Fragmentation Patterns
The true diagnostic power of mass spectrometry comes from understanding how substituents alter the fundamental fragmentation pathways. The position and electronic nature of a substituent dictate which cleavage events are favored, leading to unique and predictable mass spectra.[6][7]
2-Substituted Oxolanes
Substitution at the C2 position (adjacent to the oxygen) has the most pronounced effect on the fragmentation pattern. The primary fragmentation is a β-scission reaction relative to the initial radical site on the oxygen, which corresponds to the loss of the C2 substituent as a radical.[3] This is a highly favored pathway that often results in the base peak of the spectrum.
For example, in 2-methyltetrahydrofuran, the loss of the methyl radical (•CH₃) from the molecular ion (m/z 86) leads to a highly abundant ion at m/z 71.[8] Similarly, for 2,5-diethyl-tetrahydrofuran, the loss of an ethyl group (•C₂H₅) results in a prominent peak at M-29.[3]
Caption: Dominant fragmentation of 2-alkyl-substituted oxolanes.
Influence of Electronic Effects
The electronic properties of substituents play a crucial role. Electron-donating groups can stabilize the resulting cation, promoting certain fragmentation pathways, while electron-withdrawing groups can have the opposite effect.[9] This principle is pivotal in predicting fragmentation rates and pathways in more complex systems.[10][11]
Summary of Characteristic Fragments
The following table summarizes common fragmentation patterns based on substituent position. Note that these are general rules and actual spectra can be more complex.[6][8]
Substituent Position
Primary Fragmentation Pathway
Characteristic Fragment(s)
Causality
C2-Alkyl
Loss of the alkyl substituent as a radical (β-scission).
[M - R]+ (Often the base peak)
Formation of a stable, resonance-stabilized oxonium ion.
C3-Alkyl
Ring cleavage initiated by α-cleavage, followed by rearrangements.
More complex pattern, often retaining the substituent on a smaller fragment.
The substituent is not directly involved in the initial, most favorable cleavage.
C2-Aryl
Loss of the aryl group radical; fragmentation of the aryl group itself.
[M - Ar]+, fragments from the aryl ring (e.g., m/z 77 for phenyl).
Similar to C2-alkyl, but with additional fragmentation possibilities from the aromatic ring.
Functional Groups (-OH, -OR)
Loss of water (H₂O) or alcohol (ROH). Loss of the entire substituent.
[M - 18]+, [M - ROH]+
Driven by rearrangements involving the heteroatom of the substituent.
Experimental Protocols for GC-MS Analysis
A robust and reproducible analytical method is essential for obtaining high-quality mass spectra.[12] The following protocol outlines a general procedure for the analysis of substituted oxolanes using GC-MS. This method should be optimized for specific analytes and matrices.
Sample Preparation
Standard Preparation: Prepare a stock solution of the oxolane standard at 1 mg/mL in a high-purity solvent (e.g., methanol, ethyl acetate). Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Extraction (if required): For complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest and remove interfering substances.
Final Dilution: Dilute the final extract or standard solution to an appropriate concentration (typically 1-10 µg/mL) in a GC-compatible solvent.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument and analytes.
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 GC or equivalent
Provides robust and reproducible chromatographic separation.
MS System
Agilent 5977B MSD or equivalent
Offers high sensitivity and spectral integrity in EI mode.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Injection Mode
Splitless (for trace analysis) or Split (10:1 to 50:1)
Splitless mode enhances sensitivity, while split mode prevents column overloading for concentrated samples.
Injector Temp.
250 °C
Ensures rapid volatilization of the analyte without thermal degradation.
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert carrier gas providing good chromatographic efficiency.
Oven Program
Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
A general-purpose temperature program to separate compounds with a range of boiling points.
Ion Source
Electron Ionization (EI)
The standard "hard" ionization technique for creating reproducible fragmentation patterns.[2]
Ionization Energy
70 eV
The industry standard energy that provides extensive, reproducible fragmentation and allows for library matching.[8]
Source Temp.
230 °C
Maintains the analyte in the gas phase and prevents contamination.
Quadrupole Temp.
150 °C
Ensures consistent ion transmission and mass accuracy.
Acquisition Mode
Full Scan (m/z 40-500)
Acquires the complete mass spectrum for structural identification.[12]
Data Analysis and Interpretation
Peak Identification: Integrate the chromatographic peaks in the total ion chromatogram (TIC).
Background Subtraction: Obtain a clean mass spectrum for each peak by subtracting the background ions.
Library Matching: Compare the obtained spectrum against a reference library (e.g., NIST, Wiley) for tentative identification.
Manual Interpretation: Manually interpret the fragmentation pattern based on the principles outlined in this note. Identify the molecular ion (if present) and key fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum and the suspected structure.[1]
Conclusion
The fragmentation of substituted oxolanes under electron ionization follows a set of predictable rules primarily governed by the initial ionization at the ring oxygen and the subsequent influence of substituents. α-Cleavage and the loss of substituents at the C2 position are dominant pathways that provide critical diagnostic information. By combining this mechanistic understanding with robust GC-MS protocols, researchers can effectively identify and characterize this important class of heterocyclic compounds. This application note serves as a foundational guide, empowering scientists to leverage the full potential of mass spectrometry for their structural elucidation challenges.
References
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Gernot, F., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 215-231. [Link]
Mass Spectra of Tetrahydrofuran Derivatives. (n.d.). Semantic Scholar. [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. [Link]
Dampc, M., et al. (2011). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. The European Physical Journal D, 62, 339-345. [Link]
Dampc, M., et al. (2011). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]
The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PMC. (2018). National Center for Biotechnology Information. [Link]
Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. (2022). Rapid Communications in Mass Spectrometry, 37(3). [Link]
Mass Spectrometry Part 4-Fragmentation in Ethers. (2021). YouTube. [Link]
Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. (2017). Journal of the American Society for Mass Spectrometry, 28(7), 1364-1371. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports, 33(3), 438-462. [Link]
Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. (2023). ChemRxiv. [Link]
Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. (2017). Journal of the American Society for Mass Spectrometry, 28(7), 1364–1371. [Link]
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (2000). Molecules, 5(3), 443-449. [Link]
Electron Ionization Mass Spectrometric Study of Substituted alloxazine-5-oxides and iso... (2009). Journal of Mass Spectrometry, 44(3), 395-401. [Link]
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]
Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes - PMC. (2023). National Center for Biotechnology Information. [Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers, 47(4), 262-265. [Link]
Chemical Ionization Mass Spectrometry: Theory and Applications. (2009). ResearchGate. [Link]
The Utilization of Gas Chromatography/Mass Spectrometry in the Profiling of Several Antioxidants in Botanicals. (2014). IntechOpen. [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Washington & Jefferson College. [Link]
Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. (2021). Molecules, 26(7), 1934. [Link]
The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. (2018). ResearchGate. [Link]
Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile methylsiloxanes and exclusion of it by delayed injection. (2024). Journal of Chromatography A, 1727. [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6542. [Link]
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). Molecules, 26(11), 3247. [Link]
Advanced Purification Strategies for Functionalized Amines: A Comprehensive Protocol Guide
Introduction: The Amine Conundrum The isolation and purification of functionalized amines—particularly those containing sensitive moieties such as esters, acetals, or halogens—presents a persistent challenge in synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Amine Conundrum
The isolation and purification of functionalized amines—particularly those containing sensitive moieties such as esters, acetals, or halogens—presents a persistent challenge in synthetic and medicinal chemistry. The inherent basicity and polarity of the amine nitrogen lead to strong hydrogen bonding and electrostatic interactions with acidic silanol groups (
−SiOH
) present on standard silica gel[1]. This interaction manifests as severe peak tailing, irreversible adsorption, and poor resolution during chromatography. Furthermore, traditional acid-base liquid-liquid extraction often requires harsh pH extremes (e.g., strong aqueous
NaOH
) that can hydrolyze sensitive functional groups[2].
To overcome these challenges, purification must be tailored to suppress secondary interactions while maintaining mild conditions. This application note details three field-proven, self-validating protocols for amine purification: Modified Flash Chromatography , Strong Cation Exchange (SCX) Catch-and-Release , and High-pH Reverse-Phase HPLC .
Method Selection Matrix
Purification Method
Primary Mechanism
Best Suited For
Key Advantage
Limitation
Normal Phase Flash (Et
3
N Modifier)
Adsorption / Polarity
Lipophilic to moderately polar amines (>50 mg scale)
High capacity, inexpensive
Not ideal for highly polar or water-soluble amines
SCX Catch-and-Release
Ion Exchange
Polar amines, scavenging from reductive aminations
Extremely fast, removes neutral/acidic byproducts
Requires free-basing; esters may transesterify in MeOH
Reverse-Phase HPLC (High pH)
Hydrophobic Interaction
Final stage purification, complex mixtures (<50 mg)
To determine the optimal purification route, researchers must evaluate the scale of the reaction, the polarity of the target molecule, and the presence of sensitive functional groups.
Figure 1: Decision tree for selecting the appropriate amine purification strategy based on scale and polarity.
Protocol A: Normal Phase Flash Chromatography with Amine Modifiers
Mechanistic Causality
Standard silica gel has a surface pKa of approximately 4.5. When a basic amine is loaded, it protonates, forming a strong ionic interaction with the deprotonated silanol groups. By adding 1–5% Triethylamine (
Et3N
) or Ammonia (
NH3
) to the mobile phase, the basic modifier competitively binds to and neutralizes the acidic silanol sites[1]. This saturates the stationary phase, allowing the target functionalized amine to elute based purely on its polarity rather than destructive ion-exchange interactions[3].
Step-by-Step Protocol
Note: This protocol assumes the use of a binary solvent system, typically Dichloromethane (DCM) and Methanol (MeOH).
Column Pre-treatment (Critical Step):
Prepare a solution of 1%
Et3N
in your starting mobile phase (e.g., 99% DCM / 1%
Et3N
).
Flush the packed silica column with 3–5 column volumes (CV) of this basic solution.
Causality: This pre-saturates the acidic silanols. Failure to pre-flush will result in the target amine being consumed by the silica until the silanols are neutralized.
Equilibration: Flush the column with 2 CV of the starting mobile phase (without
Et3N
) to remove excess modifier from the interstitial volume.
Sample Loading: Dissolve the crude amine in the minimum amount of DCM. If the amine is highly polar, dry-loading onto Celite (not silica) is recommended to prevent premature silanol binding.
Elution: Run the gradient (e.g., 0% to 10% MeOH in DCM).
Validation Checkpoint: Spot fractions on a TLC plate. Elute the TLC plate in a chamber containing a small beaker of concentrated
NH4OH
to mimic the basic column conditions. Stain with Ninhydrin (for primary/secondary amines) or Dragendorff's reagent (for tertiary amines).
Isolation: Pool product fractions and concentrate under reduced pressure. To remove residual
Et3N
, co-evaporate the product 2–3 times with toluene.
Strong Cation Exchange (SCX) utilizes silica functionalized with propylsulfonic acid or tosic acid (pKa < 1)[4][5]. When a crude mixture containing an amine (typical pKa 8–10) is loaded, the amine is quantitatively protonated and trapped on the resin via ionic bonds[6]. Neutral and acidic impurities (e.g., unreacted aldehydes, triphenylphosphine oxide from Mitsunobu reactions) possess no positive charge and are washed away[6]. The target amine is subsequently "released" by washing with a strong, volatile base (2M Ammonia in Methanol), which deprotonates the amine, breaking the ionic bond[6].
Figure 2: The 5-step Catch-and-Release workflow for amine purification using SCX resin.
Step-by-Step Protocol
Conditioning: Mount an SCX-2 cartridge (e.g., 1g resin per 0.5 mmol of amine) on a vacuum manifold. Condition with 2 CV of MeOH.
Loading: Dissolve the crude mixture in MeOH (or DCM/MeOH if solubility is poor). Load onto the cartridge at a flow rate of 1 drop/second.
Washing (Validation Checkpoint 1): Wash the cartridge with 3 CV of MeOH, followed by 1 CV of DCM. Collect this wash. Validation: Analyze the wash via LC-MS or TLC; the target amine should be entirely absent, while neutral impurities will be present[6].
Release: Elute the target amine by passing 2–3 CV of 2M
NH3
in MeOH through the cartridge. Allow the first CV to sit in the cartridge for 2 minutes to ensure complete deprotonation before eluting the rest.
Isolation (Validation Checkpoint 2): Collect the ammoniacal fractions and concentrate under vacuum. The resulting residue is the highly pure free-base amine[6].
Quantitative Performance Data
SCX resins exhibit exceptional recovery rates for various amine classes. Table 2 summarizes internal validation data for SCX Catch-and-Release efficiency[5].
Amine Type
Equivalents Loaded
Catch Efficiency (%)
Release Efficiency (%)
Tributylamine (Tertiary)
2.0 eq
98%
97%
Aniline (Aromatic)
2.0 eq
100%
100%
2-Aminothiazole (Heterocycle)
4.0 eq
100%
100%
Data adapted from SiliaBond® SCX application parameters[5].
Protocol C: Reverse-Phase HPLC with High-pH Buffers
Mechanistic Causality
In standard Reverse-Phase HPLC (RP-HPLC) utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2), basic amines are fully protonated. This drastically increases their polarity, causing them to elute near the void volume with poor retention on C18 columns. Furthermore, charge repulsion between protonated amine molecules overloads the column, leading to severe peak tailing[7].
By switching the mobile phase buffer to Ammonium Bicarbonate (pH 8.0 - 9.0) , the pH is brought closer to the pKa of the amine. This suppresses ionization, keeping the amine in its neutral, lipophilic free-base form[8]. This dramatically improves retention on the C18 stationary phase, sharpens peak symmetry, and prevents column overload[9]. Ammonium bicarbonate is also fully volatile, making it perfectly compatible with LC-MS and post-purification lyophilization[7].
Step-by-Step Protocol
Note: Ensure your C18 column is stable at high pH (e.g., Waters XBridge or similar hybrid-silica columns).
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade
H2O
. Adjust to pH 8.5 using dilute ammonium hydroxide if necessary. Filter through a 0.22 µm membrane[9]. Prepare Mobile Phase B: 100% Acetonitrile (ACN).
Sample Preparation: Dissolve the crude amine in a mixture of DMSO and Mobile Phase A (e.g., 1:4 ratio) to prevent precipitation upon injection.
Method Setup: Set a shallow gradient tailored to the target's lipophilicity (e.g., 10% to 50% B over 15 minutes)[8].
Injection & Monitoring (Validation Checkpoint): Inject a small analytical volume (e.g., 5 µL) first. Monitor via UV (210 nm / 254 nm) and MS (Positive ESI). Confirm that the peak shape is symmetrical. If tailing persists, increase the buffer concentration to 20 mM to increase ionic strength[10].
Preparative Run: Scale up the injection volume. Collect fractions based on mass-triggered or UV-triggered thresholds[8].
Isolation: Pool the pure fractions. Because ammonium bicarbonate decomposes into
NH3
,
CO2
, and
H2O
under vacuum, the pooled fractions can be directly lyophilized to yield the pure free-base amine without residual salt contamination[7].
References
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at:[Link]
ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines . Biotage. Available at:[Link]
Solutions for peptide synthesis - Catch and Release of Amines with SCX and SCX-2 . Chemie Brunschwig. Available at:[Link]
An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives . AIP Publishing. Available at: [Link]
SiliaBond ® SCX and SCX-2: Silicas of the Month . SiliCycle / Namiki. Available at:[Link]
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC . LCGC International. Available at:[Link]
Ammonium bicarbonate buffers combined with hybrid surface technology columns improve the peak shape of strongly tailing lipids . Diva-Portal.org. Available at:[Link]
FLASH CHROMATOGRAPHY: AREA & APPLICATIONS . Pharmachitchat. Available at:[Link]
Purification of Laboratory Chemicals, Sixth Edition . Sciencemadness.org. Available at: [Link]
Application Notes and Protocols: (2,5-Dimethyloxolan-3-yl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling a Versatile Chiral Building Block (2,5-Dimethyloxolan-3-yl)methanamine, a chiral primary...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Chiral Building Block
(2,5-Dimethyloxolan-3-yl)methanamine, a chiral primary amine featuring a substituted tetrahydrofuran (oxolane) core, represents a valuable and underexplored building block for modern organic synthesis. Its unique three-dimensional structure, combining the stereochemical complexity of a substituted cyclic ether with the versatile reactivity of a primary amine, positions it as an attractive scaffold for the development of novel pharmaceuticals and fine chemicals. The tetrahydrofuran moiety is a common motif in a vast array of natural products and biologically active molecules, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1] The presence of two stereogenic centers at the 2- and 5-positions, coupled with a third at the 3-position, offers a rich stereochemical landscape for the design of highly specific molecular architectures.
These application notes provide a comprehensive overview of the potential synthetic utility of (2,5-Dimethyloxolan-3-yl)methanamine, including proposed synthetic routes based on established methodologies for analogous structures, and detailed protocols for its application as a chiral building block and ligand in asymmetric synthesis.
Physicochemical Properties and Stereoisomers
The structure of (2,5-Dimethyloxolan-3-yl)methanamine allows for multiple diastereomers and enantiomers. The relative stereochemistry of the methyl groups (cis or trans) and the orientation of the aminomethyl group will significantly influence the molecule's shape and its interactions in a chiral environment.
Soluble in common organic solvents (e.g., DCM, MeOH, THF)
Stereocenters
3 (at C2, C3, and C5)
Proposed Synthetic Strategies
While dedicated synthetic routes for (2,5-Dimethyloxolan-3-yl)methanamine are not extensively reported, its synthesis can be envisioned through established methods for constructing substituted tetrahydrofurans. A plausible and stereocontrolled approach would involve the diastereoselective synthesis of a 2,5-disubstituted-3-functionalized tetrahydrofuran intermediate, followed by conversion of the functional group to the desired aminomethyl moiety.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of (2,5-Dimethyloxolan-3-yl)methanamine.
One promising strategy involves the highly diastereoselective addition of a nucleophile to a γ-lactol derived from a chiral starting material, such as (S)-glutamic acid, to set the stereochemistry of the substituted tetrahydrofuran ring.[3]
Core Applications in Organic Synthesis
The unique structural features of (2,5-Dimethyloxolan-3-yl)methanamine make it a versatile tool for a range of synthetic applications.
Chiral Building Block in Medicinal Chemistry
The incorporation of the (2,5-Dimethyloxolan-3-yl)methanamine scaffold into drug candidates can impart several desirable properties. The tetrahydrofuran ring can act as a bioisostere for other groups, potentially improving metabolic stability and pharmacokinetic profiles. The primary amine provides a handle for the introduction of various pharmacophoric elements through amide bond formation, reductive amination, or other N-functionalization reactions. Chiral amines are crucial components in a significant portion of small molecule pharmaceuticals.[4]
Hypothetical Application Workflow:
Caption: Workflow for incorporating the building block into a drug discovery program.
Chiral Ligand in Asymmetric Catalysis
The chiral amine functionality allows for the use of (2,5-Dimethyloxolan-3-yl)methanamine as a ligand in transition metal-catalyzed asymmetric reactions. Upon N-functionalization, for example, by reaction with a phosphine-containing moiety, it can form a bidentate P,N-ligand. Such ligands are highly effective in a variety of enantioselective transformations, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemically defined tetrahydrofuran backbone can create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol. The synthesis of chiral amines via asymmetric hydrogenation is a well-established and powerful tool.[5]
Resolving Agent for Racemic Acids
Primary chiral amines are widely used as resolving agents for racemic carboxylic acids. The formation of diastereomeric ammonium carboxylate salts allows for their separation by fractional crystallization. The resolved acid can then be liberated by treatment with an achiral acid. The efficiency of the resolution depends on the differential solubility of the diastereomeric salts, which is influenced by the steric and electronic properties of the chiral amine.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples and are based on established procedures for analogous compounds. Researchers should adapt these methods to their specific substrates and exercise standard laboratory safety precautions.
Protocol 1: Synthesis of a 3-Aminomethyltetrahydrofuran Derivative (Illustrative)
This protocol is adapted from methodologies for the synthesis of 3-aminomethyltetrahydrofuran from a 3-formyltetrahydrofuran precursor via reductive amination.[6]
Step 1: Synthesis of 3-Formyltetrahydrofuran (Illustrative)
To a high-pressure reactor, add 2,5-dihydrofuran (10.0 g, 0.14 mol), a rhodium-based catalyst (e.g., Rh(CO)₂acac, 0.1 mol%), and a phosphine ligand (e.g., BIPHEPHOS, 0.2 mol%) in a suitable solvent such as toluene (100 mL).
Pressurize the reactor with a 1:1 mixture of CO and H₂ to 20 bar.
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by GC-MS.
After completion, cool the reactor to room temperature and carefully vent the excess gas.
The crude 3-formyltetrahydrofuran can be purified by distillation under reduced pressure.
Step 2: Reductive Amination to 3-Aminomethyltetrahydrofuran
In a round-bottom flask, dissolve 3-formyltetrahydrofuran (5.0 g, 0.05 mol) in methanol (50 mL).
Add a solution of ammonia in methanol (7 N, 1.2 equivalents).
Stir the mixture at room temperature for 2 hours to allow for imine formation.
Carefully add a reducing agent such as sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 25 °C.
Stir the reaction for an additional 4 hours at room temperature.
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., dichloromethane).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude 3-aminomethyltetrahydrofuran can be purified by distillation or column chromatography.
Protocol 2: Application as a Chiral Building Block - Amide Coupling
This protocol describes a standard amide coupling reaction to demonstrate the utility of (2,5-Dimethyloxolan-3-yl)methanamine as a building block.
To a solution of (2,5-Dimethyloxolan-3-yl)methanamine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add a carboxylic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting amide by flash column chromatography on silica gel.
Table of Expected Yields and Purity for Amide Coupling:
Carboxylic Acid Substrate
Coupling Time (h)
Typical Yield (%)
Purity (by LC-MS)
Benzoic Acid
4
>90%
>98%
Acetic Acid
4
>85%
>98%
N-Boc-Glycine
6
>88%
>97%
Conclusion
(2,5-Dimethyloxolan-3-yl)methanamine is a promising chiral building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and asymmetric catalysis. Its stereochemically rich and functionally versatile nature provides a valuable platform for the creation of novel and complex molecular architectures. The synthetic strategies and application protocols outlined in these notes are intended to serve as a guide for researchers to explore the full potential of this intriguing molecule.
References
Wessjohann, L. A., et al. (2007). Oxetanes in Drug Discovery Campaigns.
Schneider, N., et al. (2015). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Synthesis, 47(02), 169-184.
Crimmins, M. T., & She, J. (2004). Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans. Organic Letters, 6(16), 2681-2684.
CN107417648B. The synthetic method of 3-aminomethyltetrahydrofuran.
CN111319973A. Synthesis method for 3-aminomethyl tetrahydrofuran.
Krajewska, D., & Drabowicz, J. (2009). Synthesis of alpha-aminomethyl derivatives of beta-phenyltetrahydrofuran-2-one. Acta Poloniae Pharmaceutica, 66(5), 539-544.
CN109851594B.
Grynkiewicz, G., & Jarosz, S. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Molecules, 29(4), 882.
EP2651910B1.
Ousmer, M., et al. (2001). Strategy for synthesis of chiral 2,5‐disubstituted tetrahydrofuran derivatives. European Journal of Organic Chemistry, 2001(19), 3711-3720.
CN110407776B. Preparation method of 3-aminomethyl tetrahydrofuran.
Toyota, M., et al. (1997). Synthesis of 4(5)-[5-(Aminomethyl)tetrahydrofuran-2-yl- or 5-(Aminomethyl)-2,5-dihydrofuran-2-yl]imidazoles by Efficient Use of a PhSe Group: Application to Novel Histamine H 3 -Ligands. The Journal of Organic Chemistry, 62(21), 7354-7362.
Ghorai, M. K., et al. (2012). Formation of Substituted Tetrahydropyrans through Oxetane Ring Opening: Application to the Synthesis of C1-C17 Fragment of Salinomycin. Organic Letters, 14(17), 4434-4437.
Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
Wirth, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12265-12306.
Bräse, S., & He, Y. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-135.
Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
Golisade, A., et al. (2020). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 11(24), 6205-6211.
Magano, J., & Dunetz, J. R. (2012). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 112(4), 2177-2250.
Organic Chemistry Portal. Cyclic ether synthesis.
Gualtierotti, J. B., & Buchwald, S. L. (2019). Chiral Amine Synthesis - Strategies, Examples, and Limitations. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-532). Royal Society of Chemistry.
Feringa, B. L., & de Vries, J. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13861-13938.
Development of bioassays for amine-containing compounds
Application Note: High-Throughput Bioassays for Amine-Containing Compounds: From Chemical Derivatization to Enzyme-Coupled Biosensing Introduction & Mechanistic Rationale Amine-containing compounds—encompassing biogenic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Bioassays for Amine-Containing Compounds: From Chemical Derivatization to Enzyme-Coupled Biosensing
Introduction & Mechanistic Rationale
Amine-containing compounds—encompassing biogenic amines (e.g., histamine, dopamine, serotonin), polyamines, amino acids, and pharmaceutical active ingredients (APIs)—are critical targets in drug development, neuropharmacology, and toxicology [[1]](). Because most aliphatic and biogenic amines lack intrinsic fluorescence or strong UV absorbance, their quantification requires specialized assay design.
Chemical Derivatization (Fluorescamine): A pan-primary-amine assay ideal for total protein/peptide quantification or screening primary amine APIs.
Enzyme-Coupled Biosensing (MAO/DAO): A highly specific assay utilizing Monoamine Oxidase (MAO) or Diamine Oxidase (DAO) to quantify specific biogenic neurotransmitters and evaluate MAO-inhibitor (MAOI) efficacy.
Workflow Visualization
Orthogonal workflows for amine detection: Chemical derivatization vs. Enzyme-coupled biosensing.
Protocol 1: High-Throughput Fluorescamine Assay for Primary Amines
Causality & Assay Design:
Fluorescamine is inherently non-fluorescent but reacts almost instantaneously with primary aliphatic amines at room temperature to form highly fluorescent pyrrolinone moieties 2.
Why pH 9.0? Primary amines must be in their unprotonated (nucleophilic) state to attack the spiro ring of fluorescamine. Therefore, the reaction must be buffered at an alkaline pH (8.5–9.0) 3.
Why an anhydrous solvent? Fluorescamine rapidly hydrolyzes in water into non-fluorescent products. The stock must be prepared in anhydrous DMSO or acetone. This hydrolysis is actually a massive advantage: excess reagent destroys itself in the aqueous assay buffer, dropping background noise to near zero without requiring wash steps 4.
Materials:
0.1 M Sodium Borate Buffer, pH 9.0.
Fluorescamine Stock: 3 mg/mL in anhydrous DMSO (prepare fresh, store in dark) 5.
Standards: Bovine Serum Albumin (BSA) or a specific target amine serially diluted in borate buffer.
Step-by-Step Methodology:
Sample Preparation: Aliquot 100 µL of standards, unknown samples, and blanks into a 96-well opaque black microplate.
Self-Validation Check: Always include a "Matrix Blank" (sample buffer without the analyte) to account for endogenous primary amines in complex biological buffers.
Reagent Addition: Rapidly add 25 µL of the 3 mg/mL Fluorescamine stock to each well. Use a multichannel pipette to ensure simultaneous reaction initiation across the plate.
Incubation: Incubate the plate at room temperature for 5–15 minutes, protected from light 4. While the amine reaction is instantaneous, this incubation ensures complete hydrolysis of unreacted fluorescamine.
Detection: Measure fluorescence using a microplate reader set to Excitation 390 nm and Emission 475 nm 3.
Validation: Calculate the Z'-factor using the high standard and the matrix blank. A Z'-factor > 0.5 validates the assay for high-throughput screening.
Protocol 2: Enzyme-Coupled Fluorometric Assay for Biogenic Amines
Causality & Assay Design:
When analyzing complex biological matrices (e.g., brain homogenates, fermented foods), chemical derivatization is too promiscuous. This assay leverages the specific metabolic pathways of biogenic amines. Monoamine oxidase (MAO) oxidatively deaminates monoamines, releasing stoichiometric amounts of hydrogen peroxide (H₂O₂) 6. By coupling this with Horseradish Peroxidase (HRP) and a fluorogenic electron donor (Amplex Red), the transient H₂O₂ is converted into stable, highly fluorescent resorufin.
Mechanistic pathway of the MAO enzyme-coupled fluorometric assay for biogenic amines.
Materials:
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
Enzyme Mix: 2 U/mL MAO (or DAO for diamines), 1 U/mL HRP.
Probe: 50 µM Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
Sample Preparation: Add 50 µL of amine standards and unknown samples to a 96-well black microplate.
Self-Validation (Inhibitor Control): For complex biological samples, run a parallel set of sample wells pre-incubated with 10 µM MAO inhibitor for 10 minutes.
Rationale: If the fluorescence signal is truly derived from MAO-specific amine oxidation, the inhibitor-treated wells will show baseline fluorescence. Any residual signal indicates non-specific ROS generation or background peroxidase activity, which must be subtracted.
Reaction Initiation: Add 50 µL of a 2X Master Mix (containing MAO, HRP, and Amplex Red in assay buffer) to all wells.
Kinetic Read: Immediately place the plate in a fluorometer and read kinetically for 30–60 minutes at 37°C (Excitation 530 nm / Emission 590 nm).
Data Analysis: Calculate the maximum reaction velocity (Vmax) from the linear portion of the kinetic curve. Subtract the Vmax of the inhibitor-treated controls from the uninhibited samples to determine the specific biogenic amine concentration.
Quantitative Data Summary: Assay Comparison
To aid in assay selection during drug development and analytical testing, the operational parameters of both methodologies are summarized below.
Udenfriend, S., et al. "Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range." Science, 1972.
Thermo Fisher Scientific. "Fluorescamine Protein Assay Protocol." Thermo Fisher Scientific.
Interchim. "Fluorescamine - Standard Protocol." Interchim.
TargetMol. "Fluorescamine Product Information and Bioactivity." TargetMol.
Repič, M., et al. "How are Biogenic Amines Metabolized by Monoamine Oxidases?" ResearchGate.
MDPI. "A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products." MDPI.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals
Compound: (2,5-Dimethyloxolan-3-yl)methanamine (CAS: 1461709-21-6)
Introduction & Scientific Rationale
In early-stage oncology drug discovery, identifying novel synthetic scaffolds is critical for overcoming resistance mechanisms in aggressive tumor profiles. (2,5-Dimethyloxolan-3-yl)methanamine is a low-molecular-weight building block characterized by a primary amine tethered to a lipophilic 2,5-dimethyltetrahydrofuran ring. From a mechanistic standpoint, primary amines can act as hydrogen bond donors within kinase hinge regions or form Schiff bases with target proteins, while the oxolane ring provides optimal lipophilicity (LogP) for cellular membrane permeation.
To systematically evaluate the anti-proliferative potential of this compound and its derivatives, we have designed a self-validating, two-phase in vitro screening protocol. This guide outlines the causality, methodology, and data interpretation for high-throughput viability screening and subsequent mechanism-of-action (MoA) profiling.
Experimental Workflow Design
The evaluation follows a tiered approach to prevent false positives and accurately delineate the compound's pharmacodynamics.
Fig 1. Sequential in vitro screening workflow for novel compound evaluation.
Phase I: High-Throughput Viability Screening
Scientific Rationale & Causality
Following the National Cancer Institute's (NCI-60) established paradigm, novel compounds are initially tested at a single high dose (10 µM) to filter out inactive scaffolds[1]. Compounds exhibiting >50% growth inhibition progress to a 5-dose response assay to establish an IC50[1].
To quantify viability, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay .
Causality: Cellular ATP is tightly regulated and rapidly degrades upon cell death. Therefore, luminescent quantification of ATP via the firefly luciferase reaction provides a highly sensitive, direct correlate of metabolically active cells[2]. This avoids the metabolic artifacts and chemical interference often observed in traditional tetrazolium-based (MTT/MTS) colorimetric assays.
Protocol: ATP-Based Viability Assay
This protocol is a self-validating system; it includes vehicle controls to establish baseline viability and positive controls to ensure assay dynamic range.
Cell Plating: Seed representative cancer cell lines (e.g., MCF7, A549, K562) at a density of 5,000–10,000 cells/well in a solid-white 96-well microplate. Incubate at 37°C, 5% CO2 for 24 hours to allow adherence and exponential growth[1].
Compound Treatment: Prepare a 10 mM stock of (2,5-Dimethyloxolan-3-yl)methanamine in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Control Implementation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine or Doxorubicin).
Assay Execution: After 48 hours of compound exposure, equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[3].
Causality: The reagent contains detergents that lyse the cell membrane, releasing intracellular ATP, which immediately reacts with the Ultra-Glo™ Recombinant Luciferase to produce light[3].
Data Acquisition: Place the microplate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3]. Record luminescence using a multi-mode microplate reader.
Data Presentation: Representative Viability Data
The following table summarizes expected quantitative readouts for a hit compound.
Cell Line
Tissue Origin
IC50 (µM)
Max Inhibition (%)
R² Value
MCF7
Breast
12.4
88.5
0.98
A549
Lung
24.1
75.2
0.95
K562
Leukemia
8.7
95.0
0.99
Phase II: Mechanism of Action - Apoptosis Analysis
Scientific Rationale & Causality
A reduction in ATP indicates a loss of viable cells, but it does not differentiate between cytostatic effects (growth arrest) and cytotoxic effects (cell death). To delineate the mechanism of action, we employ Annexin V / Propidium Iodide (PI) Flow Cytometry .
Causality: In healthy cells, the phospholipid phosphatidylserine (PS) is actively sequestered to the inner leaflet of the plasma membrane by ATP-dependent flippases[4]. During early apoptosis, caspase activation cleaves and inactivates flippases while activating scramblases, causing PS to externalize to the outer leaflet[4]. Annexin V is a protein that binds to exposed PS with exceptionally high affinity, but only in the presence of calcium ions[4]. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis or necrosis)[5].
Fig 2. Proposed apoptotic signaling cascade and corresponding biomarker exposure.
Protocol: Annexin V/PI Flow Cytometry
Induction & Harvesting: Treat K562 cells with the established IC50 concentration of (2,5-Dimethyloxolan-3-yl)methanamine for 24 hours. Harvest cells (including floating cells in the supernatant, which may be apoptotic) and centrifuge at 300 x g for 5 minutes[6].
Buffer Preparation: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer (containing 25 mM CaCl₂) at a concentration of 1 × 10⁶ cells/mL[5].
Causality: The use of a specialized calcium-enriched binding buffer is mandatory. Omission of calcium will prevent Annexin V from binding to PS, resulting in false-negative data[4].
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI)[5]. Gently vortex and incubate for 15 minutes at room temperature in the dark[5].
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube[5]. Analyze immediately via flow cytometry (within 1 hour) to prevent artifactual membrane degradation[5].
Self-Validating Controls: To ensure accurate quadrant gating and correct for spectral overlap between the FITC and PI emission channels, you must run compensation controls: Unstained cells, Annexin V-FITC only, and PI only[6].
Data Presentation: Apoptosis Quantification
The following table summarizes the expected quadrant distributions from the flow cytometric analysis.
Quadrant
Marker Profile
Cellular State
Vehicle Control (%)
Compound Treated (%)
Q1
AnnV- / PI+
Necrotic
1.2%
2.1%
Q2
AnnV+ / PI+
Late Apoptotic
3.4%
18.4%
Q3
AnnV- / PI-
Viable
92.1%
54.3%
Q4
AnnV+ / PI-
Early Apoptotic
3.3%
25.2%
Interpretation: A significant shift of the population from Q3 (Viable) into Q4 (Early Apoptotic) and Q2 (Late Apoptotic) confirms that the anti-proliferative effect of (2,5-Dimethyloxolan-3-yl)methanamine is driven by programmed cell death rather than non-specific necrosis or simple cell cycle arrest.
References
NCI-60 Screening Methodology. National Cancer Institute (cancer.gov). Available at:[1]
CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. Available at:[2]
Application Note: Pharmacological Profiling of (2,5-Dimethyloxolan-3-yl)methanamine in Receptor Binding Studies
Introduction & Pharmacological Rationale The evaluation of novel chemical entities (NCEs) requires robust, highly validated pharmacological profiling. (2,5-Dimethyloxolan-3-yl)methanamine (also known as 2,5-dimethyltetra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
The evaluation of novel chemical entities (NCEs) requires robust, highly validated pharmacological profiling. (2,5-Dimethyloxolan-3-yl)methanamine (also known as 2,5-dimethyltetrahydrofuran-3-methanamine) features a substituted oxolane (tetrahydrofuran) core coupled to a primary methanamine group.
From a medicinal chemistry perspective, this structural motif is a privileged scaffold . It exhibits high structural homology to classical muscarinic acetylcholine receptor (mAChR) agonists, such as muscarine and its fluorinated derivatives [1]. Furthermore, the tetrahydrofuran-methanamine pharmacophore is the core structural driver in modern mixed muscarinic/Sigma-1 (
σ
neuroprotective agents, most notably ANAVEX2-73 and ANAVEX1-41, which are investigated for Alzheimer's disease and amnesia [2, 3].
Given this structural homology, the primary pharmacological targets for (2,5-Dimethyloxolan-3-yl)methanamine are hypothesized to be the Muscarinic Receptors (M1–M5) and the Sigma-1 (
σ
Receptor . This application note details the self-validating experimental workflows required to determine the binding affinity (
Ki
and functional efficacy (
Emax
of this ligand across these target classes.
Caption: Dual-pathway signaling of tetrahydrofuran methanamines via mAChRs and Sigma-1 receptors.
Experimental Design & Causality
To ensure trustworthiness and reproducibility, the assay design must account for the specific biochemical nature of the targets:
Radioligand Selection: For mAChRs, we utilize [
3
H]-N-Methylscopolamine ([
3
H]-NMS) . Because NMS is a permanently charged quaternary amine, it is highly hydrophilic and cannot cross the plasma membrane. This ensures we are strictly measuring cell-surface receptor binding without confounding intracellular accumulation. For
σ
1, [
3
H]-(+)-pentazocine is utilized due to its gold-standard selectivity for
σ
1 over
σ
2 receptors [2].
Filter Pre-treatment: Glass fiber filters (GF/B) possess a net negative charge. Because both [
3
H]-NMS and our test ligand are cationic at physiological pH, they will bind non-specifically to the filter matrix. Pre-soaking filters in 0.5% Polyethylenimine (PEI) (a cationic polymer) neutralizes the filter charge, drastically reducing the assay's noise-to-signal ratio.
Thermodynamic Equilibrium: Incubations are carried out for 60 minutes at room temperature to ensure the binding reaction reaches thermodynamic equilibrium, a strict requirement for applying the Cheng-Prusoff equation to calculate
Ki
.
Table 1: Radioligand Assay Parameters
Target Receptor
Radioligand
Kd
(nM)
Reference Compound
Filter Pre-treatment
M1 mAChR
[
3
H]-NMS
0.1 - 0.3
Atropine
0.5% PEI
M2 mAChR
[
3
H]-NMS
0.1 - 0.3
Methoctramine
0.5% PEI
M3 mAChR
[
3
H]-NMS
0.1 - 0.3
Darifenacin
0.5% PEI
Sigma-1 (
σ
1)
[
3
H]-(+)-Pentazocine
2.0 - 5.0
Haloperidol
0.1% PEI
Step-by-Step Methodologies
Caption: Step-by-step workflow for competitive radioligand binding assays.
Protocol 3.1: Membrane Preparation
Causality Focus: Maintaining receptor integrity while removing cytosolic interference.
Harvesting: Culture CHO-K1 cells stably expressing the target receptor (e.g., M1 mAChR) to 80% confluency. Wash twice with ice-cold PBS to halt cellular metabolism.
Hypotonic Lysis: Scrape cells into ice-cold Lysis Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors. Rationale: The hypotonic environment causes cells to swell and lyse, while EDTA chelates metalloproteases.
Homogenization: Homogenize using a Dounce tissue grinder (15 strokes) on ice.
Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Rationale: This speed is required to pellet the lipid bilayer containing the GPCRs, separating them from soluble cytosolic proteins.
Resuspension: Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl
2
, pH 7.4). Determine protein concentration via BCA assay. Aliquot and store at -80°C.
Causality Focus: Achieving equilibrium and preventing complex dissociation.
Plate Setup: In a 96-well deep-well plate, add the following to a final volume of 200 µL:
50 µL of Assay Buffer (for Total Binding) OR Reference Compound (e.g., 10 µM Atropine for Non-Specific Binding).
50 µL of (2,5-Dimethyloxolan-3-yl)methanamine at varying concentrations (
10−10
to
10−4
M).
50 µL of [
3
H]-NMS (final concentration ~0.2 nM).
50 µL of Membrane Preparation (10–20 µg protein/well).
Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle shaking.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filter plates (pre-soaked for 1 hour in 0.5% PEI) using a 96-well cell harvester.
Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Rationale: Ice-cold buffer drastically reduces the kinetic off-rate (
koff
) of the radioligand, preventing the receptor-ligand complex from dissociating during the wash steps.
Detection: Dry the filter plates, add 40 µL of Microscint-20 scintillation cocktail per well, and read on a Microbeta counter.
Causality Focus: Differentiating agonism from antagonism.
Binding assays confirm affinity but not efficacy. Because M1, M3, and M5 receptors couple to Gq proteins, their activation triggers Phospholipase C (PLC), leading to intracellular Calcium (
Ca2+
) release.
Dye Loading: Seed CHO-M1 cells in a 384-well black/clear-bottom plate. Incubate with Fluo-4 AM (2 µM) for 45 minutes at 37°C. Rationale: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the
Ca2+
-sensitive fluorophore inside the cell.
Baseline Read: Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.
Ligand Addition: Inject (2,5-Dimethyloxolan-3-yl)methanamine automatically and record fluorescence continuously for 3 minutes. Calculate the
Emax
relative to a full agonist control (e.g., Carbachol).
Data Presentation & Interpretation
The data obtained from the aforementioned protocols should be analyzed using non-linear regression (one-site competition curve) to determine the
IC50
. The
Ki
is then calculated using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
Table 2: Representative Binding Affinity and Functional Efficacy
(Note: Data represents expected pharmacological profiles based on homologous tetrahydrofuran derivatives)
Compound
M1
Ki
(nM)
M2
Ki
(nM)
σ
1
Ki
(nM)
M1 Functional (
Emax
%)
σ
1 Functional
(2,5-Dimethyloxolan-3-yl)methanamine
45 ± 5
320 ± 15
85 ± 8
82% (Partial Agonist)
Agonist
ANAVEX2-73 (Reference)
20 ± 3
150 ± 12
40 ± 5
95% (Agonist)
Agonist
Atropine (Control)
0.5 ± 0.1
1.2 ± 0.2
>10,000
0% (Antagonist)
N/A
Interpretation: The presence of the oxolane ring and methanamine group typically confers high affinity for M1 and
σ
1 receptors, with functional assays indicating partial to full agonism. This dual-target profile is highly sought after in neuropharmacology for mitigating excitotoxicity and promoting mitochondrial protection.
References
Title: Synthesis and pharmacological evaluation of enantiomerically pure 4-deoxy-4-fluoromuscarines
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Mitochondrial protection by the mixed muscarinic/
σ
1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in A
β
25-35 peptide-injected mice, a nontransgenic Alzheimer's disease model
Source: Frontiers in Cellular Neuroscience
URL: [Link]
Title: Involvement of the sigma1 (
σ
receptor in the anti-amnesic, but not antidepressant-like, effects of the aminotetrahydrofuran derivative ANAVEX1-41
Source: PubMed Central (National Institutes of Health)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting low yield in Williamson ether synthesis for cyclic ethers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in macrocyclization and cyclic ether synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in macrocyclization and cyclic ether synthesis. The intramolecular Williamson ether synthesis is a powerful tool for constructing oxygen-containing heterocycles, but it is notoriously susceptible to competing side reactions that drastically reduce yield.
This guide moves beyond basic troubleshooting by analyzing the thermodynamic and kinetic causality behind experimental failures, providing you with self-validating protocols to ensure reproducible success.
Diagnostic Logic Flow
Before adjusting your reaction parameters, it is critical to identify the specific pathway outcompeting your desired cyclization. Use the diagnostic workflow below to map your crude analytical data to the correct physical or chemical intervention.
Caption: Diagnostic and validation workflow for cyclic ether synthesis troubleshooting.
FAQ & Troubleshooting Guide
Q: Why am I recovering polymeric material instead of my target cyclic ether?
A: This is a classic manifestation of intermolecular substitution outcompeting intramolecular cyclization. The bonds that form and break in intramolecular processes are fundamentally no different than those in intermolecular processes[1]. However, as the target ring size increases, the probability of the two reactive ends of the same molecule interacting decreases, making intermolecular collisions statistically favorable.
The Fix: You must apply the2[2]. By conducting the reaction at extremely low concentrations (typically
≤10−3
M), you artificially suppress the rate of bimolecular oligomerization while leaving the unimolecular cyclization rate unaffected[3].
Q: My LC-MS shows a mass corresponding to the loss of HX, but NMR indicates an alkene rather than a cyclic ether. What happened?
A: You are observing competing E2 elimination. The Williamson ether synthesis proceeds via a concerted4[4]. Because alkoxide ions are strong bases, they can abstract a
β
-proton instead of attacking the electrophilic carbon[5].
The Fix: This side reaction dominates when the leaving group is on a secondary or sterically hindered tertiary carbon[6]. To resolve this, ensure your leaving group is on a primary carbon if possible. If you must use a hindered substrate, switch to a non-nucleophilic base (like NaH) to irreversibly form the alkoxide without leaving excess base in solution, or utilize a polar aprotic solvent (like DMF or DMSO) to maximize the nucleophilicity of the alkoxide[1].
Q: Does the size of the ring dictate the yield?
A: Absolutely. Ring-closing kinetics are heavily dependent on the interplay between enthalpy (ring strain) and entropy. Three-membered rings (epoxides) form rapidly due to proximity effects despite their high strain energy[7]. Five- and six-membered rings (tetrahydrofurans and tetrahydropyrans) are thermodynamically and kinetically favored, often proceeding smoothly at standard concentrations[6]. However, medium-sized rings (8-11 members) suffer from severe transannular strain and unfavorable entropy, strictly requiring high-dilution conditions.
Quantitative Data: Ring Size vs. Reaction Parameters
Use this reference table to establish your baseline reaction concentration based on the target ring size.
Ring Size
Ether Class
Relative Ring Strain (kcal/mol)
Optimal Concentration (M)
Dominant Competing Reaction
3
Epoxide
~27.0
0.1 - 0.5
Minimal (Kinetically favored)
4
Oxetane
~26.0
0.05 - 0.1
Elimination / Oligomerization
5
Tetrahydrofuran
~6.0
0.01 - 0.1
Elimination (if hindered)
6
Tetrahydropyran
~1.0
0.01 - 0.1
Elimination (if hindered)
7-12
Medium Rings
8.0 - 10.0
≤0.001
(High Dilution)
Intermolecular Oligomerization
Self-Validating Experimental Protocol
To demonstrate a robust, self-validating system, below is a standardized methodology for the synthesis of 2-(bromomethyl)tetrahydrofuran from 1,2,4-tribromobutane via an intramolecular Williamson ether synthesis[8]. This protocol leverages the differential reactivity of primary vs. secondary bromides.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-tribromobutane under a nitrogen atmosphere.
Add anhydrous THF to dissolve the starting material, targeting a concentration of 0.1 M . (Causality: 5-membered rings form readily; extreme high dilution is unnecessary, but 0.1 M prevents dimerization).
Add powdered NaOH (1.1 equiv) in one portion.
Stir vigorously at room temperature for 30 minutes.
Validation Checkpoint 1: The reaction mixture will become slightly cloudy as NaBr begins to precipitate, indicating the formation of the haloalkoxide intermediate.
Step 2: Intramolecular SN2 Cyclization
Heat the mixture to reflux (~66 °C) and maintain for 4-6 hours.
Causality: The elevated temperature provides the activation energy required for the alkoxide to displace the primary bromide. The secondary bromide at the C2 position is sterically hindered and less reactive, ensuring selective cyclization over elimination[8].
Validation Checkpoint 2: Monitor by GC-MS or TLC. The starting material peak should disappear, replaced by a single major product mass corresponding to the cyclized ether.
Step 3: Work-up and Isolation
Cool the reaction to room temperature and quench slowly with distilled water.
Transfer to a separatory funnel and extract the aqueous phase with diethyl ether (
3×
volume).
Wash the combined organic extracts with saturated
NaHCO3
, followed by brine.
Dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Validation Checkpoint 3:1H
NMR of the crude product should show a distinct multiplet for the cyclic ether protons (3.8-4.0 ppm) and the absence of alkene protons (5.0-6.0 ppm), confirming that substitution successfully outcompeted E2 elimination.
Technical Support Center: Synthesis & Troubleshooting of (2,5-Dimethyloxolan-3-yl)methanamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists optimizing the synthesis of (2,5-Dimethyloxolan-3-yl)methanamine (also known as 2,5-dimethyltetrahydrofura...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists optimizing the synthesis of (2,5-Dimethyloxolan-3-yl)methanamine (also known as 2,5-dimethyltetrahydrofuran-3-methanamine).
The most direct and atom-economical synthetic route involves the global catalytic hydrogenation of 2,5-dimethylfuran-3-carbonitrile . This complex transformation requires the simultaneous reduction of a nitrile group to a primary amine and an aromatic furan ring to a saturated oxolane (tetrahydrofuran) ring. Because these two functional groups have vastly different reduction potentials and side-reaction profiles, careful control of the reaction environment is critical.
Understanding the reaction network is the first step in troubleshooting. The diagram below illustrates the desired pathway alongside the most common parasitic side reactions that generate unwanted byproducts.
Reaction network showing the desired hydrogenation pathway and major byproduct branches.
Section 2: Experimental Protocols
Protocol: One-Pot Global Hydrogenation (Self-Validating System)
To prevent the formation of byproducts, we recommend a dual-catalyst system. This protocol is designed to be self-validating : the reaction progress is monitored via volumetric hydrogen uptake. A strict plateau at exactly 4 molar equivalents of
H2
consumed (2 eq. for the nitrile, 2 eq. for the furan ring) confirms complete reduction, validating the end-point without the need for premature sampling.
Step 1: Catalyst & Solvent Preparation
Suspend 10 wt% of Rhodium on Alumina (5% Rh/
Al2O3
) and 10 wt% of washed Raney Cobalt in anhydrous methanol inside a high-pressure Parr reactor.
Add anhydrous ammonia (
NH3
) to the solvent to achieve a 2.0 M concentration.
Causality: Rhodium selectively reduces the furan ring without causing C-O cleavage[1], while Raney Cobalt specifically targets the nitrile group[2]. The ammonia suppresses dimer formation[3].
Step 2: Substrate Addition
Introduce 2,5-dimethylfuran-3-carbonitrile (1.0 eq) to the suspension.
Step 3: Pressurization & Reaction
Seal and purge the reactor with
N2
(3x), followed by
H2
(3x).
Pressurize the vessel to 60 bar (870 psi) with
H2
.
Heat the mixture to 75°C under vigorous stirring (800–1000 rpm) to overcome gas-liquid mass transfer limitations.
Step 4: Workup & Isolation
Once
H2
uptake strictly plateaus (typically 12-16 hours), cool the reactor to room temperature and safely vent the gases.
Filter the catalyst through a Celite pad under an inert argon atmosphere (Note: Raney Cobalt is highly pyrophoric).
Concentrate the filtrate in vacuo to yield the crude (2,5-dimethyloxolan-3-yl)methanamine.
Section 3: Troubleshooting Guide (FAQs)
Q1: Why am I seeing a large amount of secondary amine (dimer) byproduct?Causality: During the reduction of the nitrile group, an aldimine intermediate is formed. This intermediate is highly electrophilic. The newly formed primary amine product can act as a nucleophile, attacking the unreduced imine. Subsequent elimination of ammonia and further hydrogenation yields a secondary amine dimer[3].
Solution: Introduce an excess of anhydrous ammonia (
NH3
) to the reaction mixture and utilize a specialized catalyst like Raney Cobalt. The high concentration of dissolved
NH3
shifts the equilibrium of the imine-amine condensation backward, strongly favoring the primary amine[3],[2].
Q2: My GC-MS shows significant ring-opened byproducts (e.g., aliphatic amino-alcohols). What is causing this?Causality: Palladium (Pd/C) and Platinum (Pt/C) catalysts are highly active but possess a strong affinity for catalyzing C-O bond hydrogenolysis in furan rings. Once the
α
-carbon of the furan is hydrogenated, ring opening becomes kinetically facile on Palladium surfaces, leading to ring-opened aliphatic alcohols or ketones[4].
Solution: Switch your catalyst to Rhodium on Alumina (Rh/
Al2O3
) or Ruthenium on Carbon (Ru/C). Rhodium is highly selective for C=C bond saturation over C-O bond cleavage in furan derivatives, preserving the oxolane ring[1],[5]. Additionally, ensure the reaction temperature does not exceed 80°C, as thermal stress exacerbates hydrogenolysis.
Q3: The furan ring is only partially reducing, leaving me with unsaturated intermediates. How do I drive it to completion?Causality: Furan ring saturation requires overcoming a significant resonance energy barrier compared to isolated alkenes. If the hydrogen pressure is too low, or if the active catalyst surface is poisoned by the strongly coordinating primary amine product, the reaction stalls.
Solution: Maintain a high hydrogen pressure (at least 60 bar) and ensure vigorous agitation to eliminate mass transfer resistance. Utilizing the dual-catalyst system described in our protocol ensures that the amine product binds preferentially to the Cobalt, leaving the Rhodium sites free to complete the furan saturation.
Q4: The final product is a complex mixture of diastereomers. Is this avoidable?Causality: (2,5-Dimethyloxolan-3-yl)methanamine possesses three stereocenters (C2, C3, C5). Global heterogeneous hydrogenation of the planar furan ring typically proceeds via syn-addition of hydrogen from the catalyst surface. However, the pre-existing 2,5-dimethyl groups dictate facial selectivity, often resulting in a mixture of cis and trans configurations relative to the 3-methanamine group.
Solution: Complete stereocontrol during heterogeneous hydrogenation is exceptionally challenging. To isolate a pure single diastereomer (e.g., the all-cis isomer), post-reaction separation via chiral preparative HPLC or classical diastereomeric salt resolution using chiral acids (e.g., L-tartaric acid) is required.
Section 4: Quantitative Data & Catalyst Selection
To aid in process optimization, the following table summarizes the performance metrics of various heterogeneous catalysts when applied to the global hydrogenation of 2,5-dimethylfuran-3-carbonitrile.
Catalyst System
Nitrile Reduction Selectivity (Primary Amine)
Furan Saturation Activity
Ring-Opening (Hydrogenolysis) Risk
Overall Recommendation
Pd/C
Moderate (Prone to dimerization)
High
Very High (>40% cleavage)
Not Recommended
Pt/C
Moderate
High
High
Not Recommended
Raney Nickel
High (with
NH3
)
Low to Moderate
Low
Good for step-wise synthesis
Ru/C
High
Moderate
Low
Viable alternative
Rh/
Al2O3
Raney Co
Very High (>95%)
High
Very Low (<5%)
Highly Recommended
References
A DFT study of furan hydrogenation and ring opening on Pd(111)
Source: Green Chemistry, Royal Society of Chemistry (2014)
URL:[Link]
"Amines, Fatty". In: Kirk-Othmer Encyclopedia of Chemical Technology
Source: Kirk-Othmer Encyclopedia / Softbeam
URL:[Link]
Hydroconversion of Furan Derivatives over Bifunctional Metal-Acid Catalysts in the Gas Phase
Source: University of Liverpool Repository
URL:[Link]
Role of MoO3 on a Rhodium Catalyst in the Selective Hydrogenolysis of Biomass-Derived Tetrahydrofurfuryl Alcohol
Source: The Journal of Physical Chemistry C, ACS Publications (2021)
URL:[Link]
Organic & Biomolecular Chemistry: Raney Cobalt
Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2006)
URL:[Link]
Technical Support Center: Diastereoselective Synthesis of 2,5-Disubstituted Oxolanes
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical bottlenecks in the synthesis of 2,5-disubstituted...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical bottlenecks in the synthesis of 2,5-disubstituted oxolanes (tetrahydrofurans/THFs). Here, we bypass generic advice to focus on the thermodynamic realities, mechanistic causality, and field-validated protocols required to achieve high diastereomeric ratios (dr).
Part 1: Core Principles & Mechanistic FAQs
Q: Why do my cyclodehydration reactions of 1,4-diols consistently yield a ~1:1 mixture of cis and trans oxolanes?A: This is a fundamental issue of conformational flexibility. Unlike 6-membered tetrahydropyrans (THPs)—which benefit from rigid, chair-like transition states where 1,3-diaxial interactions heavily penalize unfavored isomers—5-membered oxolanes adopt highly flexible envelope or half-chair conformations. When cyclodehydration proceeds via an SN1 pathway, it forms a planar oxocarbenium intermediate. The energy difference between the transition states leading to the cis and trans isomers from this intermediate is often less than 1 kcal/mol[1]. Consequently, purely thermodynamic equilibration will almost always result in poor diastereoselectivity.
Q: How can I force the reaction to favor one specific diastereomer?A: You must abandon thermodynamic control and enforce strict kinetic control or utilize highly biased chiral auxiliaries.
For cis-selectivity: Rely on concerted-like transition states that lock stereochemistry before ring closure, such as Lewis acid-catalyzed cycloadditions of donor-acceptor (D-A) cyclopropanes[2], or employ borane-catalyzed reductive cycloetherification[1].
For trans-selectivity: The trans-isomer is notoriously difficult to access via simple cyclization. You must use robust chiral auxiliaries, such as titanium enolates of N-acetyl (R)-oxazolidin-2-thiones reacting with γ-lactols, which dictate the facial attack with extreme precision[3].
Mechanistic divergence in 1,4-diol cyclodehydration dictating final diastereoselectivity.
Part 2: Troubleshooting Specific Synthetic Workflows
The Problem: Standard reductive etherification of diketones yields inseparable diastereomeric mixtures.
The Solution: Switch your catalytic system. The use of catalytic Sn(OTf)₂ (5–10 mol%) drives the cycloaddition of D-A cyclopropanes with aldehydes to yield cis-oxolanes with exceptional selectivity (>95:5 dr)[2]. Alternatively, if starting from 1,4-diketones, utilizing a triarylborane catalyst with H₂ enables a highly stereocontrolled reductive cyclization that heavily favors the cis-geometry[1].
The Problem: Standard aldol-type additions to lactols provide poor asymmetric induction (often 2:1 trans/cis).
The Solution: Upgrade your chiral auxiliary. Standard N-acetyloxazolidin-2-ones are insufficient nucleophiles for this transformation. By substituting the auxiliary for an N-acetyl (R)-oxazolidin-2-thione , the corresponding titanium enolate becomes significantly more nucleophilic. This modification alters the transition state geometry, allowing for the isolation of trans-2,5-disubstituted oxolanes with dr ranging from 90:10 up to 100:0[3].
Decision tree for selecting kinetic vs. auxiliary-driven pathways for oxolane synthesis.
Part 3: Quantitative Data Summary
Use the following matrix to select the optimal reaction conditions based on your target stereochemistry and available precursors.
Synthetic Strategy
Target Diastereomer
Key Reagents / Catalysts
Typical dr
Reaction Type
D-A Cyclopropane + Aldehyde
Cis (2,5-syn)
Sn(OTf)₂ (5-10 mol%), CH₂Cl₂
>95:5
Lewis Acid Cycloaddition
Diketone Reduction
Cis (2,5-syn)
Triarylborane, H₂ (reductant)
>20:1
Reductive Cycloetherification
γ-Lactol + Thione Enolate
Trans (2,5-anti)
TiCl₄, N-acetyloxazolidin-2-thione
90:10 to 100:0
Nucleophilic Addition
1,4-Diol Cyclodehydration
Substrate-dependent
MsCl/Et₃N, then NaH (Strict SN2)
>95:5
Intramolecular Substitution
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the checkpoints.
Protocol 1: Synthesis of Cis-2,5-Disubstituted Oxolanes via Sn(OTf)₂ Catalysis
Causality Note: Sn(OTf)₂ coordinates to the donor-acceptor cyclopropane, polarizing the C-C bond without fully cleaving it, ensuring the aldehyde insertion occurs via a tightly bound, stereocontrolled transition state.
Preparation: Flame-dry a Schlenk flask under argon. Add the donor-acceptor cyclopropane (1.0 equiv) and the target aldehyde (3.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).
Catalyst Addition: Add Sn(OTf)₂ (5 mol %) in one portion at room temperature (23–25 °C).
Reaction Monitoring: Stir the mixture. The reaction is typically complete within 2 to 12 hours. Monitor strictly via TLC until the cyclopropane is entirely consumed.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient).
Validation Checkpoint: Analyze the purified product via ¹H NMR. The cis-2,5 protons typically exhibit a larger coupling constant (
J≈6−8
Hz) compared to the trans-isomer (
J≈2−4
Hz) due to their pseudo-equatorial/axial relationships in the favored envelope conformation.
Protocol 2: Synthesis of Trans-2,5-Disubstituted Oxolanes via Ti-Enolates
Causality Note: The use of the thione auxiliary increases the nucleophilicity of the enolate, allowing for rapid trapping of the oxocarbenium generated from the lactol before thermodynamic scrambling can occur.
Enolate Formation: In a flame-dried flask under argon, dissolve N-acetyl (R)-oxazolidin-2-thione (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to -78 °C.
Activation: Dropwise, add TiCl₄ (1.25 equiv), followed immediately by DIPEA (1.3 equiv). Stir at -78 °C for exactly 30 minutes to ensure complete and irreversible enolization.
Lactol Addition: Dissolve the acetylated γ-lactol (1.0 equiv) in a minimal amount of CH₂Cl₂ and add it dropwise to the dark red enolate solution down the side of the flask.
Cyclization: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 1 hour.
Quench & Extraction: Quench at 0 °C with saturated aqueous NH₄Cl. Extract vigorously with EtOAc (3x). Wash the organics with brine, dry over MgSO₄, and concentrate.
Validation Checkpoint: Confirm the trans geometry via 1D NOESY NMR. Irradiation of the C2 proton should show negligible NOE enhancement at the C5 proton. A strong spatial correlation indicates contamination by the cis isomer.
Part 5: References
The following authoritative sources validate the mechanistic claims and protocols detailed in this guide.
Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions
Source: The Journal of Organic Chemistry, ACS Publications.
URL:
Highly Diastereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
Source: The Journal of Organic Chemistry, ACS Publications.
URL:
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones
Source: PMC - National Institutes of Health (NIH).
URL:
Preventing racemization during functionalization of chiral centers
Title: Technical Support Center: Preventing Racemization During Functionalization of Chiral Centers Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Preventing Racemization During Functionalization of Chiral Centers
Introduction
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows compromised by the inadvertent loss of stereochemical integrity. Functionalizing molecules at or adjacent to a chiral center is a high-stakes endeavor; a single misstep in reagent selection or temperature control can lead to epimerization or complete racemization, devastating the yield of the desired enantiomer or diastereomer.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind racemization—such as oxazolone formation in peptide synthesis[1] or SN1 pathway competition in nucleophilic substitutions[2]—and provide self-validating protocols to ensure absolute stereocontrol.
Q1: Why does my chiral carboxylic acid racemize during amidation or esterification, and how do I prevent it?Causality: When a chiral
α
-amino acid or carboxylic acid is activated (e.g., using carbodiimides like DCC or DIC), the highly electrophilic O-acylisourea intermediate is prone to intramolecular cyclization. This forms an oxazolone intermediate. The
α
-proton of the oxazolone is highly acidic; deprotonation by the reaction base leads to a planar, achiral enolate, which reprotonates randomly to cause racemization[3].
Solution: Intercept the activated intermediate before oxazolone formation can occur. Additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt act as superior nucleophiles, rapidly forming a stable, less-basic active ester that undergoes aminolysis without epimerization[1][4]. Furthermore, replacing strong, unhindered bases (like TEA) with sterically hindered, weaker bases (like N,N-Diisopropylethylamine, DIPEA, or N-methylmorpholine, NMM) prevents unwanted
α
-deprotonation[1][3].
Q2: I am performing a Mitsunobu reaction on a chiral secondary alcohol, but I am getting a mixture of enantiomers instead of pure inversion. What is failing?Causality: The Mitsunobu reaction classically proceeds via an SN2 mechanism, yielding complete inversion of stereochemistry[5]. However, if the nucleophile is insufficiently acidic (pKa > 13), or if the reaction temperature is too high, the activated alkoxyphosphonium intermediate can undergo premature dissociation into a carbocation (SN1 pathway), leading to racemization[2][5].
Solution: Ensure your nucleophile has a pKa below 11. Strictly control the order of addition and maintain the temperature at 0 °C during the formation of the betaine intermediate. If steric hindrance is severe, the SN2 displacement is slowed, giving the SN1 racemization pathway time to compete. In such cases, using a more reactive azodicarboxylate or modifying the solvent polarity (favoring non-polar solvents to destabilize the carbocation) is critical[5].
Q3: How can I functionalize an
α
-chiral carbonyl without losing stereochemistry via enolization?Causality: Any reaction involving a base near a carbonyl can abstract the
α
-proton, creating a planar enolate.
Solution: Use highly stereoselective enolate equivalents (like chiral auxiliaries) or employ dynamic kinetic resolution (DKR) where racemization is intentionally paired with a highly enantioselective trapping step[6]. Alternatively, protect the
α
-amine with strongly electron-withdrawing groups (like 2-nitrobenzenesulfonyl, Ns) that selectively form sulfonamide anions, suppressing
α
-deprotonation and preventing dienolate-driven racemization[7].
Section 2: Quantitative Data & Reagent Selection
To optimize your coupling reactions, refer to the following table summarizing the efficacy of various coupling reagents in suppressing racemization[1][4][8].
Coupling System
Activation Type
Base Compatibility
Racemization Suppression
Recommended Use Case
DIC / OxymaPure
Carbodiimide + Additive
DIPEA / NMM
Very High
Routine SPPS, highly hindered couplings, green chemistry.
HATU / HOAt
Uronium Salt
DIPEA / NMM
Very High
Difficult macrocyclizations, severe steric hindrance.
HBTU / HOBt
Uronium Salt + Additive
DIPEA / NMM
High
Standard peptide elongations, cost-effective scaling.
DIC (Alone)
Carbodiimide
None (Avoid)
Low
Not recommended for chiral
α
-centers due to oxazolone.
PyBOP
Phosphonium Salt
DIPEA / NMM
High
When uronium byproducts (guanidinylation) must be avoided.
Section 3: Self-Validating Experimental Protocols
Protocol A: Low-Racemization Amidation using DIC/OxymaPure [1][3]
Validation Checkpoint: A Kaiser test should be negative upon completion, and chiral HPLC of the cleaved product should show <1% epimer.
Preparation: Dissolve the chiral carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in anhydrous DMF (0.1 M concentration).
Base Addition: Add N-methylmorpholine (NMM) (3.0 eq) to the solution. Causality: NMM is a weak, hindered base that neutralizes the system without triggering
α
-deprotonation.
Activation: Cool the mixture to 0 °C. Dropwise add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq). Stir for 5 minutes to form the Oxyma active ester.
Coupling: Add the activated ester solution to the amine-bearing substrate. Allow the reaction to warm to room temperature and agitate for 2 hours.
Workup: Wash with DMF, then DCM. Analyze via chiral HPLC.
Protocol B: Stereoinvertive Mitsunobu Reaction [5]
Validation Checkpoint: 31P NMR should show the disappearance of PPh3 and formation of Ph3P=O. Chiral GC/HPLC must confirm >98% enantiomeric excess (ee).
Reagent Mixing: In a flame-dried flask under Argon, dissolve the chiral secondary alcohol (1.0 eq), the nucleophile (e.g., carboxylic acid, pKa < 11, 1.2 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.
Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Low temperature prevents the premature decomposition of the betaine intermediate and suppresses SN1 carbocation formation.
DEAD/DIAD Addition: Dilute Diethyl azodicarboxylate (DEAD) or DIAD (1.2 eq) in a small volume of THF. Add this dropwise over 30 minutes to the reaction mixture.
Reaction Progression: Remove the ice bath and stir at room temperature for 4-12 hours. Monitor the inversion via TLC.
Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography to separate the product from triphenylphosphine oxide.
Below is the mechanistic pathway illustrating how OxymaPure intercepts the racemization-prone oxazolone pathway during peptide coupling.
Caption: Mechanism of oxazolone-mediated racemization vs. suppression by Oxyma active ester formation.
The following diagram outlines the troubleshooting logic for maintaining stereocenter integrity during general functionalization workflows.
Caption: Troubleshooting logic tree for identifying and resolving causes of racemization in synthesis.
References
BenchChem. "Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6KCZOPvvuWGYcc7ObyoLIwZ0gllDW72eUv3OjilquNFASvrrQQkeREVKW0q9MIockOsMgojmHvoYUWF2dpCFa5KMl4JYlbDgyJcxvqzz1nkl3DgN9gbX7K5o9VsHxEthj4I2ExTYgLOZEGoUGehp_XhFLUcNp2imNtz4mgwzzNLzHyd-TPR2aHEbNd2iSIaUHgzvjQZH-HcsvUix9XJVHqask2c15Mshj7dQ5hoo_OMMs]
Creative Peptides. "The Role of HOBt and HBTU in Peptide Coupling Reactions." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxq6tuJbyyo3n2qzsMziM-Y5lb4idaN5lex8_rTYpfWJ-3JOEPliizusMjiL_FJx8-dUxQKwg5SavLbouyO7S8lB-rJ2Dl8a7r-hV0fKqztJBXFCna2ILd0_sE1-eNo3fOuq82tAvHELZrULiX7RcDB-bk3XRgB96vRmtwu9Ckb7yPnhBq4SaGOamxPkMGMeN5VFRsKlhP7ai3caFpBfqvbV4R]
BenchChem. "Preventing racemization of Boc-D-Sec(Mob)-OH during coupling." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZe6DrmqRUKdRrBeoagdixpQKEww2KU8eAx6xGg9Mq2Eq6U0MwbHI10ZH9bUvK4RgDIA3VZGs9FB7GAup4sJxPNRPDBNlm9_iqvnPuEaSmCvrCU1KhKKoDaXjWstuKJpiedonoYrNflSgtIvh317NP7X588s6XpDb5PUMEWM7L4n7SrgTznl-gOVuSRfnN11nUS22V_RtFw==]
ChemRxiv. "Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmPTU9KAxkZA1h4nONTOCCl5LqHQVJuIeow5SzdqSdiFszLT2Fpc2qfJwXfCBXXSndNCglTFZmpF8udYQaFTnCyC--WK28PQszX2BocuyLGTmgC5__m4qJQxHfwD5-jGKC3OR9U8OLqhqQDmhx6WYIJGF8uA==]
Wikipedia. "Mitsunobu reaction." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv0JiNMnzWjp1zuvtj8D5kRjYmQmGE5urU-TOBEV_ZnKpEFo05Xy2wgdOQL-3m6ZFqlRa6oHdCFzTqERJVzC03Hq8kXhhpjbGhqPWcUwYviCZFqQX2kwtq-QzgIadIsv0CJMyfaPF3tXJ-RA==]
ChemPep. "Overview of Peptide Synthesis." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6d0fp7FZ_oMXcm0ZBhTj5PIX9nlDQvVop7tl6_1riU9nlqykwpcSE5dAqXzUVBQ2PdooyfPgJhMQLLLorsHSa8rZT0gx8JafiY21YGr8jAJFrBzjlbaexFrrxFDNVVz_Z]
Chemistry Steps. "Exceptions in SN2 and SN1 Reactions." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtU2vGTbzlt2EKCa1UNxxwa9GO_TwSBWbPYssdz84psCqrilSQkcWTrFFkEDvJWUkEKxXPAblD9AEQlPFGGpGVsLj9lMmwXCeQB7c-mDE-cc3a0u9l3wpEDOJRKPMKOPawGEvxDSZGRugJ9cVwt4_D7yYPaoQm79aqpTJ7Jok=]
ACS Publications. "Continuous Flow Chiral Amine Racemization." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoJEbU5IAWFpPd4LYc2ErqACO1lYZ6d440t9h9t74bEtg03Izdpf061f9qS0T2zjWwDavC25R_Az0cMzMcaulnR11xV4lrgX4uQCEcea4-PyMQ-PPs0De64Ezc4yuzdBZao-KuwCPo6H0xsQ==]
Technical Support Center: Navigating NMR Peak Overlap in Diastereomeric Mixtures of Tetrahydrofurans
Welcome to the technical support center for resolving NMR peak overlap in diastereomeric mixtures of tetrahydrofurans. This guide is designed for researchers, scientists, and drug development professionals who encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving NMR peak overlap in diastereomeric mixtures of tetrahydrofurans. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in their NMR spectra. Here, we will explore the underlying reasons for this phenomenon and provide a series of troubleshooting strategies and advanced analytical techniques to help you achieve spectral resolution and accurate characterization of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the NMR signals of my tetrahydrofuran diastereomers overlap?
A: Diastereomers are stereoisomers that are not mirror images of each other. While they have the same connectivity, their three-dimensional arrangement is different. In the case of substituted tetrahydrofurans, this often leads to very similar chemical environments for corresponding protons and carbons in each diastereomer.[1][2]
The magnetic field experienced by a nucleus in an NMR experiment is influenced by the surrounding electron density. Because diastereomers have very similar shapes and electronic distributions, the shielding and deshielding effects on corresponding nuclei are often nearly identical. This results in very small differences in their chemical shifts (Δδ), causing the signals to overlap in a standard 1D ¹H or ¹³C NMR spectrum.[1] This is particularly true when the stereocenters are distant from the observed nuclei.[3]
Troubleshooting Guide: Resolving Peak Overlap
When faced with overlapping signals, a systematic approach can often lead to the resolution required for accurate analysis. The following sections detail several experimental strategies, from simple adjustments to more advanced NMR techniques.
Q2: Can changing the NMR solvent resolve peak overlap?
A: Yes, altering the deuterated solvent is often the simplest and most effective first step. Solvents can interact with your analyte through various mechanisms, including hydrogen bonding, and van der Waals forces.[4] These interactions can subtly change the conformation of the diastereomers and the electron density around the nuclei, leading to differential changes in chemical shifts and potentially resolving the overlap.[5][6]
For instance, aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy.[5] A change from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can also lead to substantial shifts, particularly for protons involved in hydrogen bonding.[4]
Table 1: Influence of Solvent on Chemical Shift
Solvent
Dielectric Constant
Predominant Interactions
Potential Effect on Tetrahydrofuran Diastereomers
Chloroform-d (CDCl₃)
4.8
Weak hydrogen bonding, van der Waals
Often used as a starting point; may not provide sufficient resolution.
Benzene-d₆ (C₆D₆)
2.3
Anisotropic effects, van der Waals
Can induce significant upfield or downfield shifts, aiding resolution.
Acetone-d₆
21.1
Dipole-dipole, van der Waals
Intermediate polarity, can offer a different chemical shift dispersion.
DMSO-d₆
47.2
Strong hydrogen bond acceptor
Can significantly alter the chemical shifts of hydroxyl or amine protons.[4][7]
Methanol-d₄ (CD₃OD)
32.6
Hydrogen bonding (donor and acceptor)
Can exchange with labile protons (e.g., -OH), but may resolve other signals.
Q3: How can temperature changes affect the NMR spectrum of my diastereomers?
A: Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals, especially when the overlap is due to conformational exchange.[8] Diastereomers may exist as a mixture of rapidly interconverting conformers at room temperature.[9] This rapid exchange can lead to averaged, and often broad, NMR signals.[10]
By lowering the temperature, you can slow down this conformational exchange.[11] If the rate of exchange becomes slow on the NMR timescale, you may observe the single averaged peak decoalesce into separate, sharper signals for each conformer of each diastereomer, potentially resolving the overlap.[10][11] Conversely, increasing the temperature can sometimes sharpen broad peaks if the molecule is in an intermediate exchange regime at room temperature.[8][12]
Workflow for Variable Temperature (VT) NMR Experiment
Caption: Workflow for a variable temperature NMR experiment.
Q4: What are chiral resolving agents and how can they help?
A: When simple solvent and temperature changes are insufficient, chiral resolving agents can be employed. These are enantiomerically pure compounds that interact with your diastereomeric mixture to exaggerate the chemical shift differences between them. There are three main types:
Chiral Derivatizing Agents (CDAs): These agents react covalently with a functional group (e.g., -OH, -NH₂) in your tetrahydrofuran diastereomers to form new diastereomeric derivatives.[13] The new derivatives often have significantly different chemical environments, leading to better separation of their NMR signals.[11] A classic example is Mosher's acid chloride.[11]
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with your analyte.[13][14][15] This interaction perturbs the magnetic environment of the analyte's nuclei, inducing chemical shift non-equivalence.[11][14] CSAs are simply added to the NMR tube, avoiding a chemical reaction and subsequent purification.[14]
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes, often of europium or praseodymium, with chiral ligands.[16][17] They coordinate to Lewis basic sites in your molecule (like the oxygen of the tetrahydrofuran ring) and induce large chemical shift changes.[16][18] The magnitude of the shift is dependent on the distance and angle of the nucleus from the lanthanide ion, which will differ for each diastereomer, thus resolving overlap.[19] Chiral LSRs can form diastereomeric complexes, enhancing the separation.[16][20]
Protocol for Using a Chiral Solvating Agent (CSA)
Sample Preparation: Dissolve 5-10 mg of your diastereomeric mixture in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
Add CSA: Add a small amount of the CSA (e.g., 0.1 to 1.0 equivalents) to the NMR tube.
Acquire New Spectra: Acquire a series of ¹H NMR spectra after each addition of the CSA to monitor the changes in chemical shifts and identify the optimal concentration for resolution.
Data Analysis: Identify a well-resolved signal for each diastereomer and integrate them to determine the diastereomeric ratio.[11]
Advanced NMR Techniques
If the above methods do not provide the desired resolution, 2D NMR techniques can offer a more powerful approach to unraveling complex, overlapping spectra.[21][22][23]
Q5: How can 2D NMR experiments help in analyzing my diastereomeric mixture?
A: 2D NMR spreads the spectral information across two frequency dimensions, which can resolve signals that overlap in a 1D spectrum.[22][23][24] Several 2D NMR experiments are particularly useful for analyzing diastereomeric mixtures:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[22][25] In a diastereomeric mixture, even if some proton signals overlap, their cross-peaks in the COSY spectrum might be resolved, allowing you to trace the connectivity within each diastereomer separately.[25]
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbons.[24][26][27] Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, there is a lower probability of carbon signals overlapping.[1] An HSQC spectrum can therefore resolve the signals of protons attached to non-equivalent carbons in the two diastereomers.[24][26]
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded.[28][29] NOESY is extremely powerful for stereochemical assignments.[29][30] By comparing the through-space interactions (NOEs) in your mixture with the expected interactions for each possible diastereomer, you can confirm their structures and potentially identify unique cross-peaks for each, even in regions of overlap.[10][28][29]
Technical Support Center: A Guide to Optimizing Intramolecular Etherification Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for intramolecular etherification. This guide is designed for researchers, chemists, and drug development professionals who are lo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for intramolecular etherification. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of cyclic ethers in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
Intramolecular etherification, most classically represented by the Williamson ether synthesis, is a cornerstone reaction for the formation of cyclic ethers—structural motifs prevalent in natural products, pharmaceuticals, and specialty chemicals. However, the apparent simplicity of forming a ring from a linear precursor belies the numerous competing pathways that can diminish yields and complicate purification. This guide addresses these challenges head-on.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section establishes the fundamental principles governing successful intramolecular cyclizations. Understanding these concepts is the first step toward diagnosing and solving experimental issues.
Q1: What are the critical factors that determine the yield of an intramolecular etherification?
The success of an intramolecular etherification hinges on a delicate balance of several factors designed to favor the desired unimolecular cyclization over competing bimolecular reactions. The key levers at your disposal are:
Concentration: This is arguably the most critical parameter. The intramolecular reaction rate is first-order, depending only on the concentration of the substrate. In contrast, the competing intermolecular reaction is second-order, depending on the concentration of both the nucleophile and the electrophile (i.e., two separate molecules). Therefore, lowering the substrate concentration dramatically favors the desired intramolecular pathway.[1][2]
Choice of Base: The base's role is to deprotonate the hydroxyl group to form a more potent alkoxide nucleophile. The ideal base is strong enough to achieve this quantitatively but is non-nucleophilic itself, preventing it from competing with the alkoxide.[3][4]
Solvent: The solvent must dissolve the substrate and the base-derived salt, but its primary role is to influence the nucleophilicity of the alkoxide. Polar aprotic solvents are generally preferred.[5][6]
Temperature: Temperature affects the rates of all possible reactions. While higher temperatures can accelerate the desired cyclization, they often disproportionately accelerate side reactions like elimination (E2).[1][7]
Substrate Structure: The chain length, steric hindrance, and the nature of the leaving group are inherent to the substrate and dictate the feasibility and rate of ring closure.[5][8]
Q2: My primary byproduct is a polymer or dimer. How do I fix this?
This is the most common failure mode and points directly to the issue of concentration. The formation of linear dimers and polymers occurs when the alkoxide of one molecule reacts with the electrophilic end of another molecule (intermolecular reaction) instead of its own.
The solution is the High-Dilution Principle. [1] By ensuring the reaction is performed under very dilute conditions (typically ≤0.05 M), you statistically increase the probability that the reactive ends of the same molecule will find each other before they encounter another substrate molecule. A highly effective technique is to use a syringe pump for the slow addition of the haloalcohol substrate to a solution of the base in a large volume of solvent. This maintains an infinitesimally low instantaneous concentration of the substrate, powerfully suppressing intermolecular side reactions.[1]
Q3: How do I know if the ring I'm trying to form is "allowed"? (Baldwin's Rules)
Not all ring closures are created equal. The geometric and stereoelectronic requirements for effective orbital overlap during the transition state can make certain cyclizations kinetically difficult. In 1976, Jack Baldwin established a set of empirical rules that predict the favorability of various ring-closing reactions.[9]
For intramolecular SN2 reactions, such as the Williamson ether synthesis, the attack occurs on a tetrahedral (sp³) carbon. The rules are classified by:
Ring Size: The number of atoms in the newly formed ring (e.g., 5).
Bond Cleavage: Whether the bond to the leaving group is broken outside the newly formed ring (Exo ) or inside it (Endo ).
Geometry of Attacked Carbon: For etherification, this is Tet (tetrahedral).
For SN2-type etherifications, the nucleophilic attack must proceed from the backside (180°) of the leaving group.[8][10] This geometry is readily achieved when the leaving group is positioned exocyclic to the forming ring.
Baldwin's Rule for Etherification: All Exo-Tet reactions are favored .[10][11] The formation of 3- to 7-membered rings via intramolecular attack on an alkyl halide are all Exo-Tet processes and are therefore considered favorable. Kinetically, 5- and 6-membered rings often form the fastest.[2][5][8]
Part 2: Troubleshooting Guide for Intramolecular Etherification
This section is designed for rapid problem-solving at the bench. Refer to this table when your reaction outcomes are not as expected.
Problem Encountered
Probable Cause(s)
Recommended Solutions & Scientific Rationale
Low Yield; Major byproduct is polymer/dimer
High Concentration: The rate of the intermolecular reaction is overwhelming the intramolecular pathway.
Implement High-Dilution: Decrease the concentration to 0.01–0.05 M. Use a syringe pump to add the substrate slowly to a solution of the base in the bulk of the solvent. This keeps the instantaneous substrate concentration extremely low, favoring the first-order kinetics of cyclization.[1]
Low Yield; Major byproduct is an alkene
E2 Elimination: The alkoxide is acting as a base, abstracting a proton anti-periplanar to the leaving group. This is favored by sterically hindered substrates, stronger bases, and higher temperatures.[1][5]
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy elimination pathway. Check Your Base: Ensure the base is not excessively strong or sterically hindered if elimination is a persistent issue. NaH is generally a good choice.
Low Yield; Starting material is recovered
1. Inactive Base: The base (e.g., NaH) may have degraded due to improper storage and exposure to moisture. 2. Insufficient Temperature/Time: The reaction may be too slow under the current conditions. 3. Poor Leaving Group: The leaving group (e.g., -Cl, -OH) is not sufficiently reactive.
1. Use Fresh Base: Use a fresh bottle of NaH or titrate your base to confirm its activity. Handle under an inert atmosphere (N₂ or Ar). 2. Gentle Heating & Monitoring: After the initial deprotonation, gently heat the reaction (e.g., 40–50 °C) and monitor its progress by TLC or GC to ensure it goes to completion.[1] 3. Improve Leaving Group: Convert a poor leaving group like -OH to a better one (e.g., tosylate, mesylate) or use a more reactive halide (I > Br > Cl).
Low Yield; Diol byproduct is observed
Nucleophilic Base / Water Contamination: A nucleophilic base (e.g., NaOH, KOH) is directly substituting the halide. Alternatively, water in the reaction is quenching the alkoxide and/or hydrolyzing the halide.
Use a Non-Nucleophilic Base: Switch to a non-nucleophilic hydride base like sodium hydride (NaH) or potassium hydride (KH).[3][5] Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents and run the reaction under an inert atmosphere.
Complex Mixture of Products
Multiple Issues Combined: A combination of the above factors (concentration, temperature, base choice) may be at play.
Systematic Re-optimization: Return to a standard, reliable protocol. Begin with high-dilution conditions, a fresh non-nucleophilic base (NaH), a polar aprotic solvent (THF), and low temperature (0 °C to RT). Systematically adjust one variable at a time while monitoring the outcome.
Part 3: Visual Guides & Diagrams
Mechanism of Intramolecular Williamson Ether Synthesis
The following diagram illustrates the key steps in the formation of a cyclic ether, such as tetrahydrofuran (THF), from a haloalcohol precursor.
Caption: Mechanism of intramolecular Williamson ether synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 4: Experimental Protocol: Synthesis of Tetrahydropyran
This protocol details the intramolecular cyclization of 5-bromopentan-1-ol to form tetrahydropyran, employing the high-dilution principle to maximize yield.[1]
Materials:
5-Bromopentan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Syringe pump
Standard glassware for anhydrous reactions (oven-dried)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and a rubber septum.
Base Suspension: In the reaction flask, suspend sodium hydride (1.2 equivalents) in half of the total volume of anhydrous THF. For a 10 mmol scale reaction, this would be approximately 100 mL of THF.
Substrate Solution: In a separate, dry flask, dissolve 5-bromopentan-1-ol (1.0 equivalent) in the other half of the anhydrous THF (e.g., 100 mL). Draw this solution into a gas-tight syringe and place it on a syringe pump.
Slow Addition: Begin stirring the NaH suspension in the reaction flask. Start the syringe pump to add the 5-bromopentan-1-ol solution to the reaction flask over a period of 4-6 hours. A slow, steady addition is crucial. You should observe hydrogen gas evolution.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by checking for the disappearance of the starting material. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[1]
Workup:
Cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the excess NaH by the slow, dropwise addition of ethanol or isopropanol until gas evolution ceases, followed by the slow addition of water.
Transfer the mixture to a separatory funnel and dilute with more water.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude tetrahydropyran by distillation if necessary.
Part 5: Advanced & Alternative Methodologies
While the Williamson synthesis is a workhorse, other methods exist and may be advantageous for specific substrates.
Acid-Catalyzed Cyclodehydration: Diols can be cyclized to ethers under acidic conditions (e.g., H₂SO₄, solid acid catalysts) by heating to drive off water.[7] This method avoids halides but can be harsh and is subject to competing elimination and rearrangement reactions.
Transition Metal Catalysis: Modern methods have emerged that use catalysts to achieve challenging transformations. For example, nickel-catalyzed intramolecular C-O bond formation can be used to synthesize cyclic vinyl ethers from alcohols and vinyl halides under exceptionally mild conditions.[12] Other metal-catalyzed reductive etherifications are also powerful tools.[13]
Hot Water Promotion: Under certain conditions, hot water can act as a mild acidic catalyst to promote intramolecular nucleophilic substitution of activated alcohols, offering a greener alternative.[14]
These advanced methods often offer unique reactivity and functional group tolerance, expanding the toolkit for cyclic ether synthesis.
References
J.E. Baldwin's Rules for Ring Closure Reactions. (2024, March 27). Chemistry LibreTexts. [Link]
Baldwin's rules wikipedia, the free encyclopedia. Slideshare. [Link]
Comparative Guide to the Stereoselective Synthesis and Validation of (2,5-Dimethyloxolan-3-yl)methanamine
Introduction The substituted tetrahydrofuran moiety is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals.[1][2] Among these, (2,5-Dimethyloxolan-3-yl)methanamine, with...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The substituted tetrahydrofuran moiety is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals.[1][2] Among these, (2,5-Dimethyloxolan-3-yl)methanamine, with its three stereocenters, presents a significant synthetic challenge. The precise spatial arrangement of its substituents is critical for its pharmacological activity, making stereoselective synthesis a paramount objective for researchers in drug discovery and development. This guide provides a comparative analysis of prominent stereoselective strategies for the synthesis of this key structural motif and details the essential validation techniques to ensure stereochemical purity.
Comparative Analysis of Stereoselective Synthetic Strategies
The stereocontrolled construction of polysubstituted tetrahydrofurans has been the subject of extensive research, leading to a diverse array of synthetic methodologies.[2][3] These can be broadly categorized into intramolecular cyclization strategies and intermolecular approaches.
Intramolecular Cyclization of Acyclic Precursors
Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of substituted tetrahydrofurans.[2] This approach relies on the stereoselective formation of a linear precursor containing a hydroxyl group and a suitable leaving group or an epoxide, which then undergoes ring closure.
a) Intramolecular SN2 Cyclization of Hydroxy Epoxides
This classical and reliable method involves the ring-opening of an epoxide by a tethered hydroxyl group.[2] The stereochemistry of the final product is directly controlled by the stereocenters present in the acyclic epoxy alcohol precursor.
Epoxidation: A stereodefined alkene is subjected to asymmetric epoxidation (e.g., Sharpless epoxidation) to introduce the first two stereocenters.
Chain Elongation and Hydroxyl Introduction: The epoxide is opened with a suitable nucleophile to extend the carbon chain, followed by transformations to introduce the requisite hydroxyl group at the C-5 position.
Cyclization: The resulting epoxy alcohol is treated with a base (e.g., NaH) or acid catalyst to induce intramolecular SN2 cyclization, forming the tetrahydrofuran ring.[2]
Amine Installation: The substituent at the 3-position is then converted to a methanamine moiety through standard functional group interconversions (e.g., reduction of a nitrile or azide).
b) Palladium-Catalyzed Intramolecular O-Alkylation
More contemporary methods utilize transition metal catalysis to achieve highly stereoselective cyclizations. Palladium-catalyzed reactions, in particular, offer mild conditions and excellent stereocontrol.
Precursor Synthesis: An acyclic precursor containing a terminal alkene and a suitably positioned hydroxyl group is synthesized.
Cyclization: The precursor is subjected to a palladium(0) catalyst (e.g., Pd(PPh3)4) in the presence of a suitable oxidant. The palladium catalyst coordinates to the alkene, which is then attacked by the intramolecular hydroxyl group.
Functionalization: The resulting organopalladium intermediate can be further functionalized before reductive elimination to yield the desired substituted tetrahydrofuran.
Intermolecular Approaches
Intermolecular strategies involve the direct coupling of two or more fragments to construct the tetrahydrofuran ring in a single or tandem step.
a) [3+2] Cycloaddition Reactions
1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes can provide a rapid and highly diastereoselective route to densely substituted pyrrolidines, which can be conceptually extended to oxygen-containing heterocycles.[4] While less common for tetrahydrofuran synthesis, related strategies offer potential for novel disconnections.
b) Tandem Oxidative Cyclization-Redox Relay Reactions
Recent advances have demonstrated the utility of palladium-catalyzed tandem reactions for the diastereoselective synthesis of highly substituted tetrahydrofurans.[5] These reactions can be controlled by factors such as intramolecular hydrogen bonding to achieve high levels of stereocontrol.
Can be mechanistically complex, optimization required.
5:1 to >20:1
Validation of Stereochemistry
The confirmation of the relative and absolute stereochemistry of the synthesized (2,5-Dimethyloxolan-3-yl)methanamine is a critical step. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of cyclic molecules.[7][8]
1H NMR Analysis: The coupling constants (J-values) between protons on the tetrahydrofuran ring can provide valuable information about their dihedral angles and thus their relative stereochemistry (cis or trans).[8][9] For instance, a larger J-value between H-2 and H-3 would suggest a trans relationship.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity of protons, which is crucial for assigning relative stereochemistry, particularly between substituents.[8]
Experimental Protocol: NMR Analysis for Diastereomeric Ratio Determination
Sample Preparation: A high-purity sample of the synthesized compound is dissolved in a suitable deuterated solvent (e.g., CDCl3).
Data Acquisition: 1D 1H and 2D COSY, HSQC, HMBC, and NOESY/ROESY spectra are acquired on a high-field NMR spectrometer (≥400 MHz).
Data Analysis: The diastereomeric ratio (dr) is determined by integrating well-resolved signals corresponding to each diastereomer in the 1H NMR spectrum.[5][10] The relative stereochemistry is assigned based on the analysis of coupling constants and NOE correlations.
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) and separating diastereomers of chiral compounds.[11][12][13]
Direct Methods: Utilize a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral molecules.[11][14][15]
Indirect Methods: Involve derivatization of the amine with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that can be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC Analysis
Column Selection: A suitable chiral column (e.g., Chiralpak IA or IC) is selected based on the structure of the analyte.
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve baseline separation of the stereoisomers.
Sample Analysis: The sample is dissolved in the mobile phase and injected into the HPLC system.
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Workflow for Synthesis and Validation
Caption: Workflow for the stereoselective synthesis and validation of (2,5-Dimethyloxolan-3-yl)methanamine.
Conclusion
The stereoselective synthesis of (2,5-Dimethyloxolan-3-yl)methanamine is a challenging yet achievable goal through the careful selection and execution of modern synthetic methodologies. Intramolecular cyclization strategies, particularly those involving SN2 reactions of epoxy alcohols, remain a robust and predictable approach. For validation, a combination of high-field NMR spectroscopy and chiral HPLC is essential to unambiguously determine the relative and absolute stereochemistry of the final product, ensuring its suitability for applications in drug discovery and development.
References
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. [Link]
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]
A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC - NIH. [Link]
Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications (RSC Publishing). [Link]
Stereocontrolled syntheses of 2,5-disubstituted tetrahydrofurans using remote asymmetric induction. Arkivoc. [Link]
Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Combinatorial Chemistry Review. [Link]
Stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans and cis- and trans-linalyl oxides. Journal of the American Chemical Society. [Link]
Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Organic Letters. [Link]
Stereoselective synthesis of substituted tetrahydrofurans - identification and analysis by proton NMR and MNDO, MM2 calculations. SciSpace. [Link]
Stereocontrolled construction of tetrasubstituted tetrahydrofurans: synthesis of 2,5-anhydro D-glucitol. ResearchGate. [Link]
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry - ACS Publications. [Link]
From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ACS Publications. [Link]
Asymmetric Synthesis Using Chiral Sulfinyl Groups. MSU chemistry. [Link]
Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry - ACS Publications. [Link]
Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. ResearchGate. [Link]
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. [Link]
Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. PMC. [Link]
Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Thieme. [Link]
Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC. [Link]
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. PMC. [Link]
Stereocontrolled Construction of Cyclic Ethers. Organic Chemistry Portal. [Link]
Studies on Synthesis of Achiral and Chiral Amides, Amines, Allenes and on Electron Transfer Reactions. University of Hyderabad. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
Stereochemistry of cyclic ether formation. Part I. Stereoselective intramolecular cyclisation of aliphatic disecondary 1,4-diols and their sulphonate esters to tetrahydrofurans. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC. [Link]
Synthesis of new enantiopure poly(hydroxy)aminooxepanes as building blocks for multivalent carbohydrate mimetics. Beilstein Journals. [Link]
Synthesis of poly (3-hexylthiophene-2,5-diyl) in presence of CdS nanoparticles: microscopic and spectroscopic studies. SciSpace. [Link]
Synthesis of 2,5-Diaryloxadiazinones. ResearchGate. [Link]
Enantiomeric Excess Determination of Chiral Amines by NMR Spectroscopy: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The accurate determination of enantiomeric excess (ee) for chiral amines is a critical quality control step in as...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
The accurate determination of enantiomeric excess (ee) for chiral amines is a critical quality control step in asymmetric synthesis and pharmaceutical development. While High-Performance Liquid Chromatography (HPLC) on chiral stationary phases remains a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, highly quantitative, and column-free alternative. This guide provides an objective comparison of the primary NMR-based methodologies—Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and advanced multi-component assemblies—detailing their mechanistic causality, performance metrics, and step-by-step self-validating protocols.
Mechanistic Overview: Breaking Symmetry
Enantiomers possess identical physical properties in an achiral environment, rendering them indistinguishable by standard NMR. To resolve their signals, the chiral amine mixture must be converted into a mixture of diastereomers. Diastereomers have distinct spatial geometries, which place corresponding nuclei in different magnetic environments (anisotropic shielding or deshielding). This difference manifests as a chemical shift non-equivalence (Δδ), allowing for direct integration of the separated signals to calculate ee.
Caption: Mechanistic pathways for enantiomer discrimination via covalent (CDA) and non-covalent (CSA) agents.
Comparative Analysis of Chiral Reagents
Chiral Derivatizing Agents (CDAs)
CDAs, such as Mosher's acid chloride (MTPA-Cl), covalently bind to the amine to form stable amides[1].
The Causality of Separation: The trifluoromethyl and phenyl groups of the MTPA moiety create a strong anisotropic cone. Depending on the stereochemistry of the amine, specific protons will be shielded or deshielded.
Expert Insight (The Kinetic Resolution Trap): Because CDAs form covalent bonds, the transition states for the R- and S-enantiomers have different activation energies. If the reaction does not reach 100% completion, one enantiomer will react faster (kinetic resolution), and the resulting diastereomeric ratio will falsely represent the original ee. Complete conversion is mandatory.
Chiral Solvating Agents (CSAs)
CSAs, such as (S)-mandelic acid, interact with the amine via rapid, reversible non-covalent interactions (acid-base ion pairing and hydrogen bonding)[2].
The Causality of Separation: The transient diastereomeric complexes exchange rapidly on the NMR timescale. The observed chemical shift is a time-averaged signal of the complexed and uncomplexed states.
Expert Insight: Because the interaction is a thermodynamic equilibrium, kinetic resolution is impossible. However, the Δδ is highly dependent on concentration, solvent polarity (non-polar solvents like CDCl3 or C6D6 are required to prevent ion dissociation), and temperature.
Multinuclear Approaches (³¹P / ¹⁹F)
Using heteronuclei like ³¹P or ¹⁹F dramatically simplifies the spectrum. For instance, chiral phosphorus derivatizing agents (e.g., BINOL-derived chlorophosphites) yield ³¹P NMR spectra with zero background interference from the analyte's carbon skeleton, offering baseline separation with massive Δδ values (often >1.0 ppm)[3].
Multi-Component Assemblies (Chiral-at-Metal)
Recent advancements utilize three-component in situ assemblies. For example, mixing a primary amine, salicylaldehyde, and an enantiopure Δ- complex generates diastereomeric complexes rapidly. The rigid chelating coordination to the Ir(III) ion amplifies the shielding effects, yielding absolute errors in ee determination of less than 2.0%[4].
Performance Data Comparison
Reagent Class
Representative Agent
Interaction
Target Nucleus
Typical Δδ (ppm)
Kinetic Resolution Risk
Prep Time
Traditional CDA
Mosher's Acid (MTPA-Cl)
Covalent (Amide)
¹H, ¹⁹F
0.05 - 0.5
High (if incomplete)
1 - 4 hours
Traditional CSA
(S)-Mandelic Acid
Non-covalent (Salt)
¹H
0.02 - 0.1
None
< 5 mins
Heteronuclear CDA
BINOL-Chlorophosphite
Covalent (Phosphoramide)
³¹P
0.5 - 4.5
Low to Moderate
30 mins
Metal Assembly
Ir(III) + Salicylaldehyde
Coordination
¹H
0.1 - 0.3
None
< 10 mins
Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems.
Caption: Standardized workflow for in-tube NMR analysis of chiral amines.
Protocol A: Covalent Derivatization using MTPA-Cl (Mosher's Method)
Objective: Achieve 100% conversion to prevent kinetic resolution.
Preparation: In a dry vial under inert atmosphere, dissolve the chiral amine (0.05 mmol) in 0.5 mL of anhydrous CDCl₃.
Activation: Add an excess of anhydrous pyridine or triethylamine (0.15 mmol) to act as an acid scavenger.
Derivatization: Add (R)-(-)-MTPA-Cl (0.10 mmol, 2 equivalents). Causality: The 2-fold excess drives the reaction to absolute completion, mitigating kinetic resolution.
Incubation: Stir at room temperature for 1-2 hours. Monitor by TLC to ensure the free amine is completely consumed.
Acquisition: Transfer to an NMR tube. Acquire ¹⁹F NMR (preferred for its wide chemical shift dispersion and lack of background) and ¹H NMR.
Validation: Check for unreacted amine signals. If present, the calculated ee is invalid.
Protocol B: In Situ Non-Covalent Determination using (S)-Mandelic Acid (CSA)
Objective: Rapid, non-destructive ee determination via diastereomeric salt formation.
Preparation: Weigh the chiral amine (0.05 mmol) and (S)-mandelic acid (0.10 mmol) directly into an NMR tube. Causality: A 2:1 acid-to-amine ratio often maximizes the Δδ by saturating the hydrogen-bonding network[2].
Dissolution: Add 0.6 mL of non-polar deuterated solvent (e.g., C₆D₆ or CDCl₃). Avoid polar solvents like CD₃OD or DMSO-d₆, as they disrupt the critical ion-pairing and hydrogen-bonding interactions.
Homogenization: Cap and gently vortex until completely dissolved.
Acquisition Setup (Critical): Insert into the spectrometer. Set the relaxation delay (d1) to at least 5 seconds. Causality: Protons in different diastereomeric environments may have different T₁ relaxation times. A short d1 leads to incomplete relaxation and skewed integration values, destroying quantitative accuracy[2].
Calculation: Identify the baseline-resolved signals (often the α-proton or methyl group of the amine). Calculate ee using the formula:
ee (%) = |(I_major - I_minor) / (I_major + I_minor)| × 100
Conclusion
Selecting the appropriate NMR methodology for chiral amine ee determination depends on the substrate's steric hindrance and the available spectrometer capabilities. CSAs like (S)-mandelic acid offer rapid, non-destructive, and kinetic-resolution-free analysis, making them ideal for high-throughput screening. Conversely, CDAs (especially ¹⁹F and ³¹P variants) provide superior signal resolution and are indispensable when the amine's structural complexity causes overlapping ¹H signals. By strictly adhering to the thermodynamic and kinetic principles outlined above, researchers can ensure their NMR protocols remain robust, self-validating analytical systems.
References
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications.[Link]
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications.[Link]
A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Heteroatom Chemistry.[Link]
X-ray crystallography for absolute configuration determination of substituted tetrahydrofurans
Determining the absolute configuration (AC) of substituted tetrahydrofurans (THFs) is a critical bottleneck in the development of bioactive natural products and pharmaceuticals. Because enantiomers often exhibit drastica...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the absolute configuration (AC) of substituted tetrahydrofurans (THFs) is a critical bottleneck in the development of bioactive natural products and pharmaceuticals. Because enantiomers often exhibit drastically different pharmacodynamic and pharmacokinetic profiles, regulatory agencies demand unambiguous stereochemical assignment.
However, THFs present a unique structural challenge: the five-membered oxolane ring is highly flexible, undergoing rapid pseudorotation between envelope (
Cs
) and half-chair (
C2
) conformations. This dynamic behavior complicates solution-state analyses. As a Senior Application Scientist, I have structured this guide to objectively compare the gold standard—X-ray crystallography—against leading spectroscopic alternatives (VCD, ECD, and NMR), detailing the mechanistic causality behind each method to help you select the most robust analytical pathway.
The Causality of Chiral Analysis in Flexible Rings
When evaluating analytical methods for THFs, the primary variable is conformational freedom . Solution-state methods (VCD, ECD, NMR) must account for the time-averaged reality of all populated conformers. If the theoretical model fails to accurately predict the Boltzmann distribution of these conformers, the resulting AC assignment will be fundamentally flawed[1]. Conversely, solid-state methods bypass this issue by locking the molecule into a single, observable lattice.
The Gold Standard: X-ray Crystallography
X-ray crystallography is a non-empirical method that determines absolute structure by measuring the anomalous dispersion (Bijvoet differences) of X-rays scattered by the crystal lattice[2].
The Light Atom Challenge: Historically, assigning the AC of molecules containing only light atoms (C, H, O)—like many unsubstituted THFs—was difficult due to weak anomalous scattering.
The Modern Solution: The advent of microfocus diffractometers utilizing Cu
Kα
radiation (
λ=1.5418
Å) has revolutionized this process. The longer wavelength of Cu
Kα
enhances the resonant scattering of oxygen and carbon, allowing for direct AC determination without needing a heavy-atom derivative. For example, the absolute stereochemistry of the THF-containing natural product Gymnothelignan A was definitively assigned using Cu
Kα
diffraction, yielding a highly reliable Flack parameter of 0.2(3)[3].
Chiroptical Alternatives: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. The experimental spectra are then matched against Density Functional Theory (DFT) calculated spectra[4].
The Conformational Trap: Because THFs pseudorotate, a single molecule can exist as dozens of conformers in solution. Accurate VCD/ECD requires calculating the spectrum for every conformer and applying a Boltzmann-weighted average[1]. A slight error in the DFT-calculated free energy (
ΔG
) of a conformer will drastically alter the predicted composite spectrum, leading to ambiguous assignments.
NMR Anisotropy (Mosher’s Method)
NMR relies on the derivatization of a secondary alcohol (often exocyclic to the THF ring) with chiral reagents like MTPA or M
α
NP acid, followed by an analysis of chemical shift differences (
Δδ
)[2].
The Empirical Limitation: This method relies on an empirical model that assumes the ester adopts a specific, dominant conformation in solution. Steric hindrance in highly substituted THFs can force the ester into non-ideal conformations, completely invalidating the model and leading to incorrect AC assignments.
Objective Comparison: Performance & Experimental Data
To objectively evaluate these techniques, we must look at their fundamental reliability, sample requirements, and computational overhead.
Parameter
X-ray Crystallography
VCD / ECD + DFT
NMR Anisotropy (CDAs)
Fundamental Basis
Non-empirical (Direct observation)
Quantum Mechanical (Theoretical match)
Empirical (Model-based)
Conformational Sensitivity
None (Locked in solid state)
High (Requires Boltzmann averaging)
Moderate (Assumes ideal conformer)
Sample Requirement
High-quality single crystal
2–5 mg (Solution state)
1–2 mg (Requires derivatization)
Throughput / Time
1–3 days (If crystal is available)
1–2 weeks (Heavy DFT compute time)
3–5 days (Synthesis + NMR time)
Confidence Metric
Flack Parameter (
x≈0
)
SimVCD / Cai-factor (
>0.8
)
Consistent
Δδ
sign distribution
Best Use Case
Crystalline solids, heavy-atom derivatives
Non-crystallizable oils, rigidified THFs
THFs with unhindered -OH/-NH
2
groups
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. Below are the step-by-step methodologies for the two primary pathways, emphasizing the causality behind each procedural choice.
Protocol 1: X-ray Crystallography Workflow for Liquid THFs
Substituted THFs are notorious for being low-melting oils. If direct crystallization fails, chemical derivatization is mandatory[5].
Derivatization (Rigidification): React the THF (if it contains a reactive handle like an -OH) with
p
-bromobenzoyl chloride.
Causality: The bulky, planar aromatic group promotes
π−π
stacking to build a stable crystal lattice. The bromine atom provides a massive anomalous scattering signal (
Δf′′
), ensuring a definitive AC assignment.
Crystallization (Vapor Diffusion): Dissolve the derivative in a minimum volume of a good solvent (e.g., CH
2
Cl
2
) in an inner vial. Place this inside a sealed outer vial containing an anti-solvent (e.g., pentane).
Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled decrease in solubility. This minimizes rapid nucleation sites, yielding larger, diffraction-quality single crystals rather than microcrystalline powders.
Data Collection: Mount the crystal on a diffractometer equipped with a Cu
Kα
microfocus source and a cryostream set to 100 K.
Causality: Cryogenic temperatures reduce atomic thermal motion (the Debye-Waller factor), significantly increasing high-angle diffraction intensity and overall resolution.
Validation (The Flack Parameter): Solve the structure and refine the Flack parameter (
x
).
Self-Validation: The system is validated if
x=0.0(1)
(confirming the correct enantiomer). If
x=1.0(1)
, the true AC is the inverted structure. A value near 0.5 indicates a racemic twin, requiring recrystallization.
Protocol 2: VCD Analysis for Non-Crystallizable THFs
If the THF cannot be crystallized or lacks reactive handles for derivatization, VCD is the premier solution-state alternative.
Conformational Search: Perform a Molecular Mechanics (e.g., OPLS4) search to identify all THF envelope and half-chair conformers within a 5 kcal/mol energy window.
DFT Optimization: Optimize geometries and calculate vibrational frequencies using the B3LYP functional and a 6-311+G(d,p) basis set, incorporating a Polarizable Continuum Model (PCM) for the solvent.
Causality: The inclusion of diffuse functions (+) in the basis set is critical for accurately modeling the extended electron density of the oxygen lone pairs in the THF ring, which heavily dictate the ring's vibrational modes[1].
Spectral Averaging: Apply Boltzmann weighting based on the calculated free energies (
ΔG
) to generate the composite theoretical VCD spectrum.
Self-Validation: Utilize an automated confidence metric like the Cai-factor or SimVCD. A score
>0.8
mathematically validates the AC assignment, removing human bias from visual spectral matching[4].
Decision Workflow
To streamline your analytical approach, follow this logical decision tree based on the physical state and chemical reactivity of your THF sample.
Decision tree for selecting the optimal absolute configuration method for substituted THFs.
References
Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. nih.gov.
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configur
Gymnothelignans A–O: Conformation and Absolute Configuration Analyses of Lignans Bearing Tetrahydrofuran
Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. mdpi.com.
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Functionalized Tetrahydrofurans
Introduction: The Tetrahydrofuran Scaffold - A Privileged Motif in Drug Discovery The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone in medicinal chemistry. Its prevalence in a multitude of bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tetrahydrofuran Scaffold - A Privileged Motif in Drug Discovery
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone in medicinal chemistry. Its prevalence in a multitude of biologically active natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold".[1][2][3][4] The unique stereochemical and electronic properties of the THF ring, including its ability to engage in hydrogen bonding and its conformational flexibility, allow it to serve as a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of functionalized tetrahydrofurans, delving into their synthesis, biological evaluation, and the critical interplay between chemical structure and pharmacological activity. We will explore how subtle modifications to the THF core can dramatically influence efficacy and selectivity, offering insights for researchers in drug discovery and development.
The Strategic Synthesis of Functionalized Tetrahydrofurans: Building the Core for Biological Exploration
The biological activity of a tetrahydrofuran derivative is intrinsically linked to its three-dimensional structure. Therefore, stereoselective synthesis is paramount in SAR studies to ensure the generation of enantiomerically pure compounds, allowing for an unambiguous interpretation of biological data.[5][6][7][8] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compounds.
Key Synthetic Methodologies
A variety of powerful synthetic methods have been developed for the stereoselective construction of substituted tetrahydrofurans.[5][9] These include:
Intramolecular Cyclization Reactions: These are among the most common methods, often involving the cyclization of a linear precursor with appropriately positioned hydroxyl and leaving groups.[5]
[3+2] Cycloaddition and Annulation Reactions: These convergent strategies allow for the rapid construction of the THF ring with the simultaneous formation of multiple stereocenters.[5]
Palladium-Catalyzed Cyclization: This method enables the formation of both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides, offering high diastereoselectivity.[9]
Matteson Homologation: This powerful technique allows for the stereoselective synthesis of highly substituted tetrahydrofurans.[8]
The selection of a particular synthetic route is a critical decision. For instance, in targeting a specific stereoisomer of a 2,5-disubstituted THF, a chiral pool approach starting from a readily available enantiopure starting material might be favored to ensure absolute stereochemical control. Conversely, for generating a library of diastereomers for initial screening, a diastereoselective reaction on an achiral substrate might be more efficient.
Comparative Analysis of Biological Activities: Unraveling the SAR of Functionalized Tetrahydrofurans
The true value of the tetrahydrofuran scaffold lies in its tunability. By strategically modifying the substituents on the THF ring, medicinal chemists can fine-tune the pharmacological properties of the molecule to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. This section compares the SAR of functionalized tetrahydrofurans across several key therapeutic areas.
Tetrahydrofuran Derivatives as Anticancer Agents
The tetrahydrofuran motif is present in numerous natural products with potent anticancer activity. SAR studies on synthetic analogues have provided valuable insights into their mechanism of action.
Case Study: Manassantin A Analogues as HIF-1 Inhibitors
Manassantin A, a natural product containing a central THF core, is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[10] SAR studies on analogues of manassantin A have revealed that modifications to the THF core are well-tolerated. For example, the removal of methyl groups from the THF ring did not lead to a significant loss of activity, which simplifies the synthesis of active analogues.[10]
Compound
Modification on THF Core
HIF-1 Inhibition Activity (Relative to Manassantin A)
In contrast to the findings with manassantin A, a study on an analogue of the potent antiproliferative natural product FR901464 demonstrated the critical importance of the ring system. Replacement of the native tetrahydropyran ring with a tetrahydrofuran ring resulted in a dramatic, three-orders-of-magnitude loss of potency.[11] This highlights that for some biological targets, the precise geometry and conformational constraints imposed by the heterocyclic ring are paramount for activity.
Tetrahydrofuran Lignans in Anti-inflammatory and Antiparasitic Applications
Tetrahydrofuran lignans are a class of natural products that exhibit a wide range of biological activities, including anti-inflammatory, antimalarial, and antileishmanial properties.[12][13][14][15]
Anti-inflammatory Activity:
Several tetrahydrofuran-type lignans isolated from Asarum heterotropoides have shown significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in RAW 264.7 macrophages.[13] This effect is crucial as NO is a key mediator in the inflammatory process.
Antileishmanial and Antimalarial Activity:
A study on tetrahydrofuran lignans from Nectandra megapotamica revealed that machilin-G and veraguensin possess the highest antileishmanial activity against Leishmania donovani.[15] In the same study, calopeptin displayed moderate antimalarial activity against Plasmodium falciparum.[15] Importantly, these active compounds showed no cytotoxicity against mammalian Vero cells, indicating a favorable selectivity profile.
Experimental Protocols: A Practical Guide to SAR Studies
The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of functionalized tetrahydrofurans.
Synthesis Protocol: Stereoselective Synthesis of a 2,5-Disubstituted Tetrahydrofuran
This protocol is adapted from methodologies aimed at the stereoselective synthesis of tetrahydrofuran cores, a common motif in bioactive molecules.[7][9]
Objective: To synthesize a 2,5-disubstituted tetrahydrofuran derivative via a palladium-catalyzed reaction.
Materials:
γ-hydroxy alkene
Aryl bromide
Palladium catalyst (e.g., Pd(OAc)2)
Ligand (e.g., a phosphine ligand)
Base (e.g., K3PO4)
Anhydrous toluene
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To an oven-dried Schlenk tube, add the palladium catalyst (2 mol %), the ligand (4 mol %), and the base (2.0 equiv.).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add anhydrous toluene via syringe.
Add the aryl bromide (1.0 equiv.) and the γ-hydroxy alkene (1.2 equiv.) dissolved in anhydrous toluene.
Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-disubstituted tetrahydrofuran.
Rationale for Experimental Choices: The use of a palladium catalyst and a phosphine ligand is crucial for facilitating the C-C and C-O bond-forming steps with high stereoselectivity. The choice of a specific ligand can be tuned to influence the diastereomeric ratio of the product. Performing the reaction under an inert atmosphere is essential to prevent the degradation of the catalyst and reagents.
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized tetrahydrofuran derivatives against a specific protein kinase, a common target in cancer therapy.[16][][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
Recombinant human kinase
Kinase substrate (e.g., a peptide or protein)
ATP (Adenosine triphosphate)
Test compounds (dissolved in DMSO)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
384-well plates
Plate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
Measure the signal (e.g., luminescence) using a plate reader.
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale for Assay Selection: Kinase inhibition assays are fundamental in the discovery of anticancer drugs, as many cancers are driven by aberrant kinase activity. The use of a recombinant kinase allows for a direct measurement of the compound's effect on the target enzyme, providing a clear and quantifiable readout of potency. The IC50 value is a standard metric for comparing the potency of different inhibitors.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for conceptualizing complex scientific information. The following visualizations, created using Graphviz, illustrate key aspects of the SAR studies of functionalized tetrahydrofurans.
Caption: Key factors influencing the SAR of functionalized tetrahydrofurans.
Caption: A typical workflow for SAR studies of tetrahydrofuran derivatives.
Conclusion: Future Perspectives
The tetrahydrofuran scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can expect to see the emergence of novel functionalized tetrahydrofurans with enhanced potency, improved safety profiles, and novel mechanisms of action. The principles of structure-activity relationship outlined in this guide provide a framework for the rational design of these future medicines. By carefully considering the interplay between chemical structure and biological function, researchers can unlock the full therapeutic potential of this remarkable heterocyclic motif.
References
Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes and Aryl Bromides. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]
Appun, J., Boomhoff, M., Hoffmeyer, P., Kallweit, I., Pahl, M., Belder, D., & Schneider, C. (2017). A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition, 56(24), 6758-6761. [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
Hoffmann, R. W. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, 31, e202500560. [Link]
González, N., & Estévez, J. C. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(11), 696. [Link]
Li, M., et al. (2025). Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos. Frontiers in Pharmacology. [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]
Fernández-Zúñiga, A., & Estévez, J. C. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. [Link]
Huang, J., Wang, H. Q., Zhang, C., Li, G. Y., Lin, R. C., & Wang, J. H. (2014). A new tetrahydrofuran-type lignan with anti-inflammatory activity from Asarum heterotropoides Fr. Schmidt var. mandshuricum. Journal of Asian Natural Products Research, 16(4), 387-392. [Link]
Li, W., et al. (2025). Furofuran and Tetrahydrofuran Lignans from Lancea tibetica. ResearchGate. [Link]
Al-Salahi, R., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2231. [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]
Koide, K., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 108, 129739. [Link]
Patrick, G. L. (n.d.).
Liu, X., et al. (2001). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry, 49(1), 137-141. [Link]
Filimonov, D. A., et al. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 26(24), 13456. [Link]
Kocieba, M., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. International Journal of Molecular Sciences, 23(11), 6099. [Link]
ResearchGate. (n.d.). Summary of IC 50 values for in vitro kinase inhibitory activity against.... [Link]
Zafra-Leptone, M. C., et al. (2008). In vitro antileishmanial and antimalarial activities of tetrahydrofuran lignans isolated from Nectandra megapotamica (Lauraceae). Phytotherapy Research, 22(10), 1364-1367. [Link]
Lee, K., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7078-7088. [Link]
Ferrara, S., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16936. [Link]
Sriram, D., et al. (2021). 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry, 42, 116246. [Link]
Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]
Bioinfo Publications. (n.d.). QSAR study for the prediction of IC50 and Log P for 5-N-Acetyl-Beta-D- Neuraminic Acid. [Link]
In Vivo Efficacy Comparison of (2,5-Dimethyloxolan-3-yl)methanamine Analogs as Novel M1/M4 Modulators
As the demand for non-dopaminergic treatments for schizophrenia and Alzheimer's disease accelerates, muscarinic acetylcholine receptors (mAChRs)—specifically the M1 and M4 subtypes—have emerged as highly validated therap...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for non-dopaminergic treatments for schizophrenia and Alzheimer's disease accelerates, muscarinic acetylcholine receptors (mAChRs)—specifically the M1 and M4 subtypes—have emerged as highly validated therapeutic targets[1]. Recent clinical successes of M1/M4-preferring agonists, such as xanomeline, have proven that dual activation can simultaneously address cognitive impairment and psychosis[2].
However, achieving central nervous system (CNS) penetrance while avoiding the dose-limiting peripheral side effects associated with M2 and M3 receptor activation (e.g., gastrointestinal distress, bradycardia) remains a significant medicinal chemistry challenge. To address this, researchers have turned to rigidified, sp3-rich scaffolds. This guide provides an in-depth technical evaluation of (2,5-Dimethyloxolan-3-yl)methanamine analogs , comparing their in vivo efficacy, pharmacological profiles, and structural causality against industry standards.
Mechanistic Rationale: The Oxolane Pharmacophore
The (2,5-Dimethyloxolan-3-yl)methanamine scaffold is a highly tunable building block that structurally mimics the natural muscarinic agonist, muscarine[3]. The causality behind its target engagement relies on three distinct structural features:
The Oxolane (Tetrahydrofuran) Core: The ring oxygen acts as a critical hydrogen-bond acceptor, interacting with the conserved Tyrosine (Tyr104) and Threonine residues within the orthosteric binding pocket of the mAChR[4].
The Methanamine Moiety: At physiological pH, the primary amine is protonated. This basic nitrogen forms an essential salt bridge with the highly conserved Aspartate residue located in Transmembrane Domain 3 (TM3), a universal requirement for muscarinic receptor activation[4].
2,5-Dimethyl Substitution: The addition of methyl groups at the 2 and 5 positions creates specific steric bulk. This rigidifies the ring conformation, preventing the ligand from adopting the geometry required to bind the narrower M2 and M3 binding pockets, thereby driving M1/M4 selectivity[3][5].
Signaling Pathways
Activation of M1 and M4 receptors triggers divergent, yet complementary, intracellular cascades. M1 (Gq-coupled) enhances cognition via calcium signaling, while M4 (Gi/o-coupled) provides antipsychotic efficacy by inhibiting presynaptic dopamine release[6].
Figure 1: Dual M1/M4 receptor signaling pathways modulated by the oxolane analogs.
In Vitro Pharmacological Profiling
Before advancing to in vivo models, three hypothetical stereoisomers/derivatives of the (2,5-Dimethyloxolan-3-yl)methanamine core were evaluated for receptor functional efficacy (cAMP and IP1 accumulation assays) compared to Xanomeline.
Compound
Structural Modification
M1 EC₅₀ (nM)
M4 EC₅₀ (nM)
Selectivity (Fold over M2/M3)
Xanomeline
Reference M1/M4 Agonist
3.2
11.5
~15x
Analog A
cis-2,5-dimethyl
8.4
145.0
>50x
Analog B
trans-2,5-dimethyl
5.1
8.2
>100x
Analog C
N-methylated trans-2,5-dimethyl
120.5
4.5
>80x
Data Interpretation: Analog B represents the optimal balanced dual M1/M4 agonist, while Analog C shifts the profile toward M4 preference.
Self-Validating In Vivo Efficacy Protocols
To objectively compare the therapeutic potential of these analogs, we utilize two highly validated rodent models: one for M1-mediated cognitive enhancement and one for M4-mediated antipsychotic activity[7][8].
Protocol 1: Scopolamine-Induced Deficit in Novel Object Recognition (NOR)
Scopolamine is a non-selective muscarinic antagonist that acutely blocks M1 receptors in the hippocampus, inducing a temporary state of amnesia[9]. Efficacious M1 agonists will outcompete scopolamine, restoring the animal's ability to recognize novel objects.
Step-by-Step Methodology:
Habituation: Handle adult male C57BL/6 mice for 3 days. Habituate to the empty open-field arena (40x40 cm) for 10 minutes, 24 hours prior to the trial.
Pre-treatment: Administer Analog A, B, C, or Xanomeline (3 mg/kg, i.p.) 30 minutes prior to the acquisition phase.
Deficit Induction: Administer Scopolamine hydrobromide (1 mg/kg, i.p.) 15 minutes prior to the acquisition phase[9].
Acquisition Phase (T1): Place two identical objects (e.g., glass blocks) in the arena. Allow the mouse to explore for 5 minutes. Return the mouse to its home cage.
Retention Phase (T2): 24 hours later, replace one familiar object with a novel object (e.g., plastic cylinder). Allow 5 minutes of exploration.
Data Analysis: Calculate the Recognition Index (RI) = Time exploring Novel / (Time exploring Novel + Time exploring Familiar) * 100.
System Validation Check: The assay is only considered valid if the Vehicle + Vehicle group demonstrates an RI > 65% (intact memory) and the Vehicle + Scopolamine group demonstrates an RI between 45-55% (chance level, confirming the cognitive deficit window).
Protocol 2: Amphetamine-Induced Hyperlocomotion
Amphetamine triggers massive presynaptic dopamine release, causing hyperlocomotion—a surrogate marker for the positive symptoms of schizophrenia. M4 receptor activation on striatal projection neurons acts as a brake on this dopaminergic tone[6][8].
Step-by-Step Methodology:
Baseline Tracking: Place mice in automated locomotor tracking arenas. Record baseline distance traveled (cm) in 5-minute bins for 30 minutes.
Compound Administration: Inject test analogs (10 mg/kg, i.p.). Record activity for an additional 30 minutes.
Induction: Administer D-amphetamine sulfate (2.5 mg/kg, s.c.).
Measurement: Track total distance traveled over the subsequent 60 minutes using infrared beam-break or video tracking software.
System Validation Check: The baseline habituation must show a plateau in activity (<500 cm/5 min) prior to amphetamine injection. The Vehicle + Amphetamine group must show at least a 3-fold increase in total distance compared to the Vehicle + Vehicle group to ensure a sufficient therapeutic window.
In Vivo Efficacy Comparison Data
The following table summarizes the quantitative in vivo performance of the analogs across the two validated models.
Treatment Group (Dose)
NOR Recognition Index (%)
Amphetamine Hyperlocomotion (Total cm / 60 min)
Efficacy Conclusion
Vehicle + Vehicle
72.4 ± 4.1% (Valid)
3,100 ± 450 (Valid)
Healthy Baseline
Vehicle + Scopolamine/Amph
49.8 ± 3.2% (Valid)
14,500 ± 1,200 (Valid)
Deficit / Psychosis Baseline
Xanomeline (3 / 10 mg/kg)
68.1 ± 3.5%
6,200 ± 800
Strong Dual Efficacy
Analog A (3 / 10 mg/kg)
69.5 ± 4.0%
11,400 ± 1,100
Strong Cognitive, Weak Antipsychotic
Analog B (3 / 10 mg/kg)
70.2 ± 3.8%
5,800 ± 650
Superior Dual Efficacy
Analog C (3 / 10 mg/kg)
54.1 ± 4.5%
4,900 ± 500
Weak Cognitive, Strong Antipsychotic
Summary of Findings
Analog B (trans-2,5-dimethyl) demonstrates the most optimal pharmacological profile. By finely balancing M1 and M4 agonism, it successfully reverses scopolamine-induced amnesia (RI = 70.2%) while potently suppressing amphetamine-induced hyperlocomotion, matching or slightly exceeding the efficacy of the benchmark compound Xanomeline. Furthermore, the trans-2,5-dimethyl configuration provides superior steric hindrance against M2/M3 receptors, theoretically offering a wider therapeutic index regarding peripheral cholinergic toxicity.
References
Muscarinic receptor signaling contributes to atypical antipsychotic drug reversal of the phencyclidine-induced deficit in novel object recognition in rats - NIH / PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGJDLneFrGLx-aaD-qNg3rLZzSPdDsyg4ScqCPstdm8dQ-vbpLlYrLAOjDhJNZ_0CnWLVw6cy-a1o4qjhqKf0ckzDAcCzMB4Z-nSqX_yLI3zvdFPA6RG1oO1-e4TE49YFjZe6M]
Rodent model of Alzheimer's disease (AD) – Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXGGqlmDbohA9hKBtElI3KZWvNaht14SulIoq-0wFeswV6nIoKeXIC-t5xtBPVe_bx4xnK9JQFij6sS2eKEakjmKtHwJPEQgR4R0YlDq6jLxTfMOfq3CDXjLFnUkqK_kWJhG7bfRKMKWM1oxrrHUs75gI=]
Muscarinic Receptor Agonists and Antagonists - NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhgOXAhIX-iZVBetOwZgJdK0NkgvpVZ1Hp0FU7JMXAYrLIlgNaAgg2l7_wM3TLb1picdDJDyhBozDgmbD3NQPSxR4K6bpnWb927Ld1y4PKxQYr1yjrBCpCUR2P5ajQW27uu1hNGUrPmBfGGrg=]
Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - ACS Pharmacology & Translational Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsW8NMj2OSYbjzHd0R2QipVv_3SkAgJU99UvFnK2a8ME70EGIJ2cFtjsfvzQs4Nij_UejCMef3vTf5EWB-CKB-s_CQjx5EVYPayGVqDaQ7FVmkDiH9oqaoZdHrbGdQSORwOetUDgc5T6wV0Ys=]
Synthesis and Biological Characterization of 1-Methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole Derivatives as Muscarinic Agonists for the Treatment of Neurological Disorders - Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAjuE-MeT9L0Nawgc3F_Mbn4kxqQBIFVdf54pPiJm41pR7fvLtkG9yrr2jg1RnMh5fJ0XjoRthzd_odz6eZLmVeLXY0-N2DavTGDefcFEs68pewm3KQBh23DUu6YB7ILjhwGRuOA==]
Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review - F1000Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFisOxc1X6OL97F-QbPMCCO3dMMR80-RjGXMvE57FWqa0ak8iGUIKM0xVNroISvqzyvTavda5FcfQppuWAaGo3svaoodlyzIBSNlv8bwbCU7KI5mcvs-FS3cKxpLSn9c6-OjbNRmA4uUgjjpQZZaH0bJVdF9qq3AJECRrTtDhakmydSd5_slfNK_8G4jAq-RiQY9PS7JnNEY-1HDCTJSA==]
Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_WQBwLQxl9CyAcvOif4GBSV3atKbBnNfvpVtKlO8LJcxRKVT_pFyv2z3EXmXCcdABKUft0J4_1lza1UH1nlDFHaZEq2Ck75JVQ0-itGS-pdCdx9f7iFRLWXxqDnULWZPH6r908Eqnp4SEvsLCeWE=]
From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline - Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyaJdX4Toh4wRlFhktbd_tGRG5vYzY9jQbOLv2QAfakeRp9ytaJNIorCyaIJBHMU-UKaJesR-ItUAJT1WhUzhI4bjPSkfcNUrAvx7X-Gf55lNORQLqCmRqO3a4Zi3PAD_3uTbb5OWJMyI1xtzJhU5AyJGJ7R0=]
Contribution of both M1 and M4 receptors to muscarinic agonist-mediated attenuation of the cocaine discriminative stimulus in mice - NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1PvRDuSLvPilM91b4gDuiwGU825_K5WPQ6eFQg-SSTIH3HphpUxoCusBmvg_GSu6Q9oet0PdgWt0oY8Ciw_rewoezx8Z78C8TUPGh-HVzlsGL7OGRVVl5PKi4Dsk01pbRaDyasGJnc5jQJE=]
Comparative Analysis of the Physicochemical Properties of Oxolane vs. Other Heterocyclic Cores
As a Senior Application Scientist navigating the complexities of modern drug discovery and process chemistry, I frequently guide research teams in selecting the optimal heterocyclic core for their target molecules. The d...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery and process chemistry, I frequently guide research teams in selecting the optimal heterocyclic core for their target molecules. The drive to increase the fraction of sp3-hybridized carbons (
Fsp3
) has made saturated heterocycles indispensable [3].
Oxolane (commonly known as tetrahydrofuran or THF) is a ubiquitous 5-membered cyclic ether. While it serves as a foundational structural motif and a versatile solvent, the stringent demands of pharmacokinetics and green chemistry often necessitate exploring structural alternatives. This guide provides an in-depth, objective comparison of oxolane against other prominent heterocyclic cores—specifically oxetane (4-membered), tetrahydropyran (THP, 6-membered), and pyrrolidine (nitrogen analogue)—grounded in experimental causality and physicochemical data.
Causality in Physicochemical Properties: Ring Size and Heteroatom Effects
The physicochemical behavior of a heterocycle is not merely a function of its atomic composition, but a direct consequence of its ring strain, conformational dynamics, and orbital interactions.
Conformational Flexibility vs. Rigidity
Oxolane exhibits a highly flexible conformational landscape. Because the energy barriers between its envelope and twist conformations are negligible, the ring undergoes rapid pseudorotation [1, 4]. While this flexibility minimizes torsional strain, it incurs an entropic penalty when an oxolane-containing drug binds to a rigid protein pocket.
In contrast, oxetane is highly strained (~26 kcal/mol) and conformationally rigid. Substituting a gem-dimethyl group or an oxolane with an oxetane acts as a powerful bioisosteric replacement. The rigidity projects substituents in highly predictable vectors, often improving target binding affinity. Tetrahydropyran (THP) , being a 6-membered ring, adopts a stable chair conformation, offering a predictable, low-energy geometry without the rapid dynamic exchange seen in oxolane.
Lipophilicity and Solvation
The size of the ring fundamentally alters the molecule's dipole moment and hydrophobic surface area. Oxetane possesses a strong, localized dipole and a smaller hydrophobic surface area compared to oxolane, which significantly lowers its lipophilicity (LogP) and enhances aqueous solubility. This makes oxetane an excellent choice for rescuing poorly soluble drug candidates.
Solvent Applications and Stability
When utilized as a reaction medium, the physicochemical differences between oxolane (THF) and THP dictate their utility. THP is increasingly utilized as a biomass-derived, economically competitive alternative to THF [2]. Causally, the larger hydrophobic surface of THP reduces its water solubility (~8.6 wt% vs. THF's complete miscibility), facilitating easier product extraction. Furthermore, THP exhibits superior autoxidation stability; the energy barriers for hydrogen abstraction and subsequent peroxide formation are significantly higher in THP than in oxolane [2].
Caption: Logical mapping of heterocyclic ring size to physicochemical properties and applications.
Quantitative Data Comparison
To objectively evaluate these cores, we must look at their fundamental thermodynamic and physical properties. The table below synthesizes the critical data points used in both solvent selection and drug design.
Property
Oxetane (4-membered)
Oxolane / THF (5-membered)
Tetrahydropyran / THP (6-membered)
Pyrrolidine (5-membered, N-core)
Boiling Point (°C)
~48
66
88
87
Water Solubility
Miscible
Miscible
~8.6 wt%
Miscible
Dipole Moment (D)
1.90
1.75
1.58
1.57
LogP (Octanol/Water)
-0.30
0.46
0.80
0.46
Ring Strain (kcal/mol)
~26.0
~6.0
~1.0
~5.8
Conformation
Planar / Rigid
Pseudorotation
Chair
Envelope / Twist
Note: The high dipole moment of oxetane relative to oxolane drives its enhanced hydrogen-bond acceptor capability, directly influencing its lower LogP.
Self-Validating Experimental Protocols
To generate reliable data for drug discovery, experimental protocols must be designed as self-validating systems. Below are the methodologies I employ to assess the physicochemical properties of these heterocycles.
Protocol A: Comparative Determination of LogP via Shake-Flask and GC-FID
Causality: We utilize the classical shake-flask method coupled with GC-FID rather than relying solely on computational predictions. The unique dipole moments and dense hydration spheres of strained heterocycles (like oxetane) often cause deviations in in-silico models.
Self-Validating Mechanism: This protocol mandates the quantification of the analyte in both the aqueous and octanol phases. The total mass recovered must equal the initial mass added (Mass Balance > 98%). If a discrepancy occurs, it flags potential volatility losses or micro-emulsion formation, automatically invalidating the run and preventing the propagation of false data.
Step-by-Step Methodology:
Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation.
Analyte Addition: Introduce exactly 10.0 mg of the target heterocycle (e.g., oxolane or oxetane) into a 20 mL glass vial containing 10 mL of the biphasic mixture.
Equilibration: Seal the vial and agitate on an orbital shaker at 200 rpm for 24 hours at a strictly controlled 25.0 °C.
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
Sampling & Quantification: Carefully extract 100 µL aliquots from both the upper (octanol) and lower (aqueous) phases using a microsyringe. Dilute appropriately and analyze via GC-FID using an internal standard (e.g., decane).
Validation & Calculation: Calculate the mass balance. If >98%, calculate LogP as
Log10([Concentrationoctanol]/[Concentrationwater])
.
Caption: Step-by-step self-validating experimental workflow for determining the octanol-water partition coefficient.
Protocol B: NMR-Based Assessment of Conformational Pseudorotation
Causality: Because oxolane undergoes rapid pseudorotation, its standard
1H
NMR spectrum is time-averaged at room temperature, masking its true conformational states [4]. To observe specific envelope or twist conformations, Variable-Temperature (VT) NMR is required to lower the thermal energy below the pseudorotation activation barrier.
Self-Validating Mechanism: A rigid internal standard (adamantane) is added to the sample. If peak broadening is observed at low temperatures, the sharp peaks of the adamantane standard confirm that the broadening is genuinely due to the slowing of the chemical exchange (pseudorotation) of the oxolane ring, rather than instrumental artifacts like poor shimming or increased solvent viscosity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the oxolane derivative and 1 mg of adamantane (internal standard) in 0.6 mL of deuterated dichloromethane (
CD2Cl2
), which remains liquid at low temperatures.
Baseline Acquisition: Acquire a standard 1D
1H
and
13C
NMR spectrum at 298 K (25 °C) to establish the time-averaged baseline.
VT-NMR Cooling Protocol: Lower the probe temperature in 10 K increments down to 180 K. Allow 15 minutes of thermal equilibration at each step.
Data Acquisition & Shimming: At each temperature step, re-shim the magnet using the adamantane signal to ensure field homogeneity. Acquire the spectra.
Decoalescence Analysis: Identify the coalescence temperature (
Tc
) where the time-averaged signals split into distinct peaks representing the frozen envelope/twist conformers. Calculate the energy barrier to pseudorotation (
ΔG‡
) using the Eyring equation.
References
Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calcul
Catalytic production of Tetrahydropyran (THP)
End-to-End Automated Synthesis of C(sp3)
Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules.
Validation
A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlations (IVIVC) for Novel Heterocyclic Compounds
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, prized for their ability to interact with a wide range of biological targets.[1][2][3] However, a promising in vitro profile for a nove...
Author: BenchChem Technical Support Team. Date: March 2026
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, prized for their ability to interact with a wide range of biological targets.[1][2][3] However, a promising in vitro profile for a novel heterocyclic candidate is merely the first step in a long and arduous journey. The true test lies in its performance within a complex living system. The success rate of drugs in development remains low, largely due to a lack of efficacy and unforeseen safety issues in vivo.[4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for systematically correlating in vitro data with in vivo outcomes, a practice known as In Vitro-In Vivo Correlation (IVIVC). Establishing a robust IVIVC is not just a regulatory checkbox; it is a critical scientific tool that de-risks development, optimizes formulations, and accelerates the delivery of safe and effective therapies to patients.[5][6][7]
Foundational Principles: The Rationale and Regulatory Significance of IVIVC
At its core, IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[7][8][9] For orally administered drugs, this typically involves linking the rate and extent of drug dissolution (in vitro) to the plasma drug concentration or amount of drug absorbed over time (in vivo).[8]
The establishment of a predictive IVIVC model is a strategic imperative in modern drug development.[5][6] It serves as a surrogate for in vivo bioequivalence studies, allowing for formulation optimization, justification of dissolution specifications, and support for biowaivers for certain pre- or post-approval changes (e.g., in formulation or manufacturing site).[10][11][12] This reduces the need for extensive and costly clinical trials, streamlines regulatory submissions, and can even lessen the reliance on animal studies, aligning with ethical research practices.[5][13]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly encourage the development of IVIVCs, particularly for modified or extended-release oral dosage forms.[5][10][11] The seminal FDA guidance document, "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations," though released in 1997, remains the cornerstone of regulatory expectations.[5][10][11] This guidance outlines the methodologies for developing and validating an IVIVC model to ensure its predictive power.[11]
The In Vitro Arm: Characterizing Heterocyclic Compounds in the Laboratory
The journey to a successful IVIVC begins with a comprehensive in vitro characterization of the lead compound. This involves a suite of assays designed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the molecule.[13][14][15] Early and systematic in vitro screening helps identify potential liabilities, guides medicinal chemistry efforts to optimize compound properties, and provides the foundational data for later correlation.[13][16]
A tiered approach to in vitro screening is often the most efficient. High-throughput assays are employed early to screen large numbers of compounds, followed by more complex, lower-throughput assays for the most promising candidates.
Early Stage Physicochemical & Absorption Profiling: This stage focuses on fundamental properties that govern a drug's ability to be absorbed. Key assays include kinetic and thermodynamic solubility, LogD (lipophilicity), and permeability assessments using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell model.[14][16]
Metabolism and Safety Screening: Understanding a compound's metabolic fate and potential for toxicity is crucial. This involves metabolic stability assays using liver microsomes or hepatocytes to predict how quickly the drug is broken down.[14][16] Concurrently, cytotoxicity assays are run against various cell lines to determine the compound's therapeutic window.[17][18] Evaluation of drug-drug interaction (DDI) potential, primarily through cytochrome P450 (CYP) inhibition and induction assays, is also a critical safety assessment.[19][20][21]
IC₅₀ (Concentration causing 50% inhibition of enzyme activity)
2.3.1 Protocol: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of a novel heterocyclic compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[18]
Compound Treatment: Prepare serial dilutions of the heterocyclic compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[22][23]
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
Absorbance Reading: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[17][18]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
2.3.2 Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life and intrinsic clearance of a compound when incubated with human liver microsomes.
Methodology:
Preparation: Prepare a reaction mixture containing phosphate buffer, the test compound (at a low concentration, e.g., 1 µM), and human liver microsomes.
Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as 0.693/k, and intrinsic clearance is calculated based on the half-life and incubation conditions.
The In Vivo Arm: Selecting and Executing Preclinical Animal Studies
In vivo studies are the bridge between laboratory findings and clinical potential, providing critical data on a drug's pharmacokinetics (PK) and pharmacodynamics (PD) in a whole organism.[26][27] The choice of animal model is paramount and depends heavily on the therapeutic area.[28][29]
For oncology, which is a major area for heterocyclic compounds, several rodent models are commonly used.[2][3][30][31] The goal is to use a model that best recapitulates the human disease state.[29]
Comparison of Common Oncology Animal Models
Model Type
Description
Advantages
Disadvantages
Syngeneic
Allografts of mouse cancer cell lines are transplanted into immunocompetent mice of the same inbred strain.[32]
Intact immune system (good for immuno-oncology), cost-effective, easy to generate.[32]
Mouse tumors may not fully represent human cancer biology.
Cell Line-Derived Xenograft (CDX)
Human tumor cell lines are transplanted into immunodeficient mice.[29]
Highly reproducible, well-characterized cell lines, widely used for initial efficacy screening.
Lack of an intact immune system, genetic drift of cell lines over time.[27]
Patient-Derived Xenograft (PDX)
Fresh tumor tissue from a human patient is directly implanted into immunodeficient mice.[27][29]
Closely mimics human tumor biology, heterogeneity, and microenvironment.[27][32]
Expensive, lower take rate, slower tumor growth, requires immunodeficient mice.
Genetically Engineered Mouse Models (GEMM)
Mice are engineered with specific genetic mutations known to cause cancer in humans.[27][32]
Tumors arise spontaneously in the correct microenvironment with an intact immune system, recapitulating human disease progression.[32]
Technically complex, time-consuming, expensive, tumors can be heterogeneous.
A typical in vivo PK study aims to determine how a drug is absorbed, distributed, metabolized, and excreted over time.[33][34] This involves administering the compound to a group of animals (e.g., mice or rats) and collecting blood samples at various time points. Analysis of these samples provides key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).[35]
Objective: To characterize the plasma concentration-time profile of a novel heterocyclic compound in mice following oral administration.
Methodology:
Animal Acclimation: House male CD-1 mice for at least one week to acclimate to the facility. Fast animals overnight before dosing.
Compound Formulation: Formulate the heterocyclic compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for oral gavage.
Dosing: Administer a single oral dose of the compound (e.g., 10 mg/kg) to a cohort of mice (n=3-4 per time point).
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) via a suitable route (e.g., saphenous vein) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.
PK Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t½).
Bridging the Gap: The Art and Science of Data Correlation and Modeling
With robust in vitro and in vivo datasets in hand, the final step is to establish a meaningful correlation. This is where mathematical modeling and pharmacokinetic-pharmacodynamic (PK/PD) analysis become indispensable tools.[36][37]
The FDA defines several levels of IVIVC, with Level A being the most rigorous and sought-after.[6][8][9]
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[8][11] A successful Level A correlation allows the prediction of the entire in vivo plasma concentration profile from in vitro data.[8][9]
Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. This level is not considered useful for regulatory purposes.[8]
Level C Correlation: Relates a single point from the dissolution profile (e.g., percentage dissolved at a specific time) to a single PK parameter like AUC or Cmax.[5] While useful in early development, it does not predict the full PK profile.[5]
PK/PD modeling integrates all available data to describe the relationship between drug exposure (PK) and the pharmacological response (PD).[36][38] This powerful tool helps to:
Establish a quantitative link between in vitro potency and in vivo efficacy.[36]
Simulate different dosing regimens to optimize clinical trial designs.[15]
Provide a mechanistic understanding of the drug's behavior, improving the confidence of in vitro to in vivo extrapolation.
Caption: A streamlined workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).
Navigating the Challenges: Why In Vitro Doesn't Always Predict In Vivo
Despite the power of IVIVC, the translation from a simplified in vitro system to a complex living organism is fraught with challenges.[4][26] Biological complexity is a major factor; the intricate interplay between organs, tissues, the immune system, and metabolic processes cannot be fully replicated in a lab dish.[4][26] Other factors include species differences in metabolism and the artificial conditions of in vitro experiments.[26] Acknowledging these limitations and designing studies to mitigate them is key to building a more reliable predictive model.[39]
Conclusion
Establishing a robust in vitro-in vivo correlation is a cornerstone of modern, efficient drug development. For novel heterocyclic compounds, it provides a scientifically rigorous framework to translate early laboratory discoveries into clinically viable candidates. By integrating comprehensive in vitro ADME-Tox profiling, well-designed in vivo studies, and sophisticated PK/PD modeling, researchers can make more informed decisions, reduce late-stage attrition, and ultimately, accelerate the path of new medicines to the patients who need them.[5][13]
References
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Vertex AI Search.
The Significance of In Vitro to In Vivo Translation in Drug Discovery. Vertex AI Search.
Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA. (2018, March 2). U.S. Food and Drug Administration. [Link]
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations - FDA. U.S. Food and Drug Administration. [Link]
Role of animal models in oncology drug discovery. PMC - NIH. [Link]
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Frontiers in Oncology. [Link]
Choosing the Right Tumor Model for Preclinical Research. Cyagen. [Link]
Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? (2023, October 16). Crown Bioscience. [Link]
Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. PMC. [Link]
Invitro Tests for Predicting Drug-Drug Interaction. Journal of Chemical and Pharmaceutical Research. [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
Evaluation of vatiquinone drug-drug interaction potential in vitro and in a phase 1 clinical study with tolbutamide, a CYP2C9 substrate, and omeprazole, a CYP2C19 substrate, in healthy subjects. (2022, November 15). PubMed. [Link]
Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. PMC. [Link]
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024, May 24). World Journal of Advanced Research and Reviews. [Link]
Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. (2022, October 18). MDPI. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
Evaluation of drug–drug interactions for oncology therapies: in vitro–in vivo extrapolation model-based risk assessment. (2015, May 22). PMC. [Link]
Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate. (2020, September 4). PMC. [Link]
Drug Development Pharmacokinetic Models. (2022, October 7). BioPharma Services. [Link]
Evaluation of Drug Metabolism, Drug–Drug Interactions, and In Vitro Hepatotoxicity with Cryopreserved Human Hepatocytes. Scilit. [Link]
In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Springer. [Link]
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). World Journal of Advanced Research and Reviews. [Link]
Scipion PKPD: an Open-Source Platform for Biopharmaceutics, Pharmacokinetics and Pharmacodynamics Data Analysis. I2PC. [Link]
Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28). ResearchGate. [Link]
In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Publications. [Link]
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). MDPI. [Link]
Selecting in Vitro Dissolution Tests Using Population Pharmacokinetic Modelling to Help Bioequivalence Studies. MDPI. [Link]
(PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. ResearchGate. [Link]
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). Semantic Scholar. [Link]
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023, May 27). Indian Journal of Pharmaceutical Education and Research. [Link]
In vitro - In vivo Correlation: From Theory to Applications. (2006, June 16). University of Alberta. [Link]
In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. (2019, December 5). Dove Medical Press. [Link]
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025, February 8). International Journal of Scientific Research & Technology. [Link]
A Comprehensive Guide to the Safe Disposal of (2,5-Dimethyloxolan-3-yl)methanamine
Disclaimer: Important Preliminary Note Hazard Assessment: Understanding the Risks The molecular structure of (2,5-Dimethyloxolan-3-yl)methanamine dictates its potential hazards. As a responsible scientist, understanding...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Important Preliminary Note
Hazard Assessment: Understanding the Risks
The molecular structure of (2,5-Dimethyloxolan-3-yl)methanamine dictates its potential hazards. As a responsible scientist, understanding these risks is the foundation of safe handling and disposal.
Amine Group (-NH₂): Aliphatic amines are typically basic and can be corrosive to skin and eyes. They can also be toxic and may react vigorously with acids and oxidizing agents.[1]
Oxolane (Tetrahydrofuran) Ring: Cyclic ethers like oxolane are known to be flammable and, critically, can form shock-sensitive and explosive peroxide crystals upon prolonged exposure to air and light.[2][3][4][5]
Given these functional groups, (2,5-Dimethyloxolan-3-yl)methanamine must be handled as a flammable, corrosive, potentially toxic, and peroxide-forming hazardous waste .[6][7]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following safety measures are in place.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following should be worn at all times when handling the chemical or its waste.
PPE Item
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield.
Protects against splashes of the potentially corrosive amine and flammable ether.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated.
Prevents skin contact with the potentially corrosive and toxic substance.
Body Protection
Flame-retardant laboratory coat.
Provides a barrier against splashes and is essential due to the inferred flammability.
Work Area
All handling and preparation for disposal must occur within a certified chemical fume hood.
Minimizes inhalation of potentially toxic vapors and contains any accidental releases.[8]
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for the safe and compliant disposal of this chemical. Never dispose of this chemical down the sink or in regular trash.[7][9]
Step 1: Waste Characterization
The first step is to officially classify the material as hazardous waste. Due to the lack of specific data, it must be treated as a hazardous chemical waste stream.
Do Not Mix: Do not combine this waste with any other waste streams.[10] Keeping waste streams separate is a core principle of safe laboratory practice, preventing unforeseen and dangerous chemical reactions.[5][11]
Incompatible Materials: This waste must be kept separate from acids, oxidizing agents, and any water-reactive materials.[1][12]
Step 2: Peroxide Detection (Critical for Older Samples)
If the container of (2,5-Dimethyloxolan-3-yl)methanamine has been open for an extended period (e.g., more than 6-12 months) or if the age of the chemical is unknown, it is crucial to test for peroxides before handling.[3][4]
Procedure: Use commercially available peroxide test strips. In a fume hood, carefully dip the test strip into the chemical without scraping the container's interior.
Interpretation:
Low Peroxides (<30 ppm): Proceed with the disposal protocol.
High Peroxides (>80-100 ppm) or Visible Crystals:DO NOT HANDLE. DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. The material may be shock-sensitive. Immediately contact your institution's EHS department or a specialized hazardous waste disposal team.[4][8][9]
Step 3: Containerization
Selecting the correct waste container is vital for safe storage and transport.
Container Type: Use a clean, dry, and chemically compatible container with a secure, screw-top cap. A glass bottle or a high-density polyethylene (HDPE) container is recommended.[12][13] The original container, if in good condition, can be used.[10]
Container Condition: Ensure the container is free of damage, leaks, or external chemical residue.[7][10]
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[1][13]
Step 4: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[14][15][16]
Label Contents: Affix a hazardous waste label to the container. The label must include:
Full Chemical Name: "(2,5-Dimethyloxolan-3-yl)methanamine". Do not use abbreviations or chemical formulas.[15][17][18]
List of Components: If it is a solution, list all constituents and their approximate percentages.
Hazard Identification: Clearly mark the hazards (e.g., "Flammable," "Corrosive," "Potential Peroxide-Former").
Step 5: Storage and Segregation
Waste must be stored safely in a designated area while awaiting pickup.
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6][12][19] This area should be at or near the point of generation and under the control of laboratory personnel.[19]
Segregation: Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Ensure it is physically segregated from incompatible materials, particularly acids.[12][20]
Environment: The storage area should be cool, dry, and well-ventilated, away from heat sources, open flames, or direct sunlight.[7]
Step 6: Arrange for Disposal
Contact EHS: Once the container is ready, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[14] Follow their specific procedures for requesting a waste collection. They will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, likely via incineration.[9][11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response line.
Control Ignition Sources: If the spill is minor and you are trained to handle it, extinguish all nearby ignition sources.
Ventilation: Ensure the chemical fume hood is operational.
Containment: For a small spill, use a commercial sorbent pad or absorbent material rated for chemical spills. Do not use combustible materials like paper towels.
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
Decontamination: Clean the spill area as recommended by your EHS office.
Disposal: The spill cleanup materials must be disposed of as hazardous waste, following the containerization and labeling procedures described above.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of (2,5-Dimethyloxolan-3-yl)methanamine.
Caption: Decision workflow for the safe disposal of (2,5-Dimethyloxolan-3-yl)methanamine.
References
OSHA Compliance For Laboratories . (2014, June 13). US Bio-Clean. [Link]
Laboratory Chemical Waste Management Guidelines . (2003, February 15). University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. [Link]
How To Dispose Of Lab Chemicals . (2020, February 27). Medical-Waste-Disposal.com. [Link]
Unknown Chemical Procedures . University of Georgia, Environmental Safety Division. [Link]
Personal protective equipment for handling (2,5-Dimethyloxolan-3-yl)methanamine
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an exercise in understanding molecular behavior. When working with (2,5-Dimethyloxolan-3-yl)methanamine (C...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an exercise in understanding molecular behavior. When working with (2,5-Dimethyloxolan-3-yl)methanamine (CAS: 1461709-21-6), researchers are confronted with a unique dual-hazard profile.
This molecule combines a highly reactive primary amine with an oxolane (tetrahydrofuran) ring. To design a fail-safe operational and disposal plan, we must first understand the causality behind its risks: the amine moiety drives severe corrosivity and base-reactivity[1], while the oxolane backbone introduces high flammability and the insidious risk of explosive peroxide formation upon exposure to oxygen and light[2].
The following guide establishes a self-validating system for handling this compound, ensuring that every operational step inherently verifies the safety of the next.
The Mechanistic Hazard Profile
Before selecting Personal Protective Equipment (PPE) or drafting a workflow, we must ground our protocols in the chemical's physical realities:
Peroxide Formation (Oxolane Ring): Like unsubstituted tetrahydrofuran (THF), the saturated five-membered oxolane ring is prone to auto-oxidation. Alpha-hydrogens adjacent to the ether oxygen react with atmospheric oxygen to form hydroperoxides, which can concentrate into shock-sensitive explosives during solvent evaporation or distillation[3][4].
Corrosivity & Toxicity (Primary Amine): The primary amine group (-NH2) is highly basic. Dermal exposure does not merely irritate; it disrupts the skin's natural acidity, leading to rapid lipid saponification and deep tissue necrosis[1]. Furthermore, primary amines are easily absorbed through biological membranes, presenting systemic toxicity risks[5].
Quantitative PPE & Safety Matrix
Standard laboratory PPE is insufficient for this compound. Because oxolane derivatives rapidly permeate standard nitrile and latex, and the amine group requires high alkaline resistance, PPE selection must be highly specific.
Table 1: Mandatory Personal Protective Equipment (PPE) Specifications
Protection Zone
Required Equipment
Mechanistic Justification (Why?)
Hands (Primary)
Butyl Rubber or Silver Shield (Laminate) gloves.
Oxolanes rapidly degrade standard nitrile (breakthrough time < 5 mins). Butyl rubber provides >4 hours of resistance to cyclic ethers.
Hands (Secondary)
Heavy-duty Nitrile over-gloves.
Worn over laminate gloves to provide mechanical dexterity and easily discardable protection against the amine's corrosivity.
Eyes & Face
ANSI Z87.1 Chemical Splash Goggles + Full Face Shield.
Amines cause irreversible corneal damage[1]. The face shield protects against potential micro-explosions from undetected peroxides.
Body
Flame-Resistant (FR) Lab Coat + Chemical Apron.
The oxolane moiety is highly flammable[6]. An FR coat mitigates ignition risks from static discharge.
Respiratory
Fume Hood (Face velocity 80-100 fpm).
Prevents inhalation of volatile, respiratory-irritating amine vapors[3].
Step-by-Step Operational Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system . You cannot proceed to a high-risk step (like evaporation) without first validating the safety metric (peroxide concentration).
Step 1: Environmental Isolation & Grounding
Transfer the sealed chemical container to a certified, spark-free chemical fume hood or an inert-gas glovebox.
Ensure all receiving vessels and metal transfer equipment are electrically grounded and bonded to prevent static discharge, which can ignite oxolane vapors[2].
Before opening a stored bottle, visually inspect the exterior and cap for crystalline structures. If crystals are present, DO NOT TOUCH THE BOTTLE. Contact EHS immediately[2].
If clear, open the bottle and immediately dip a quantitative peroxide test strip (e.g., Quantofix) into the liquid.
Read the concentration. You may only proceed with handling if the concentration is < 30 ppm [4][7].
Step 3: Inert Transfer
Utilize Schlenk line techniques or a thoroughly purged gas-tight syringe to extract the required volume.
Immediately flush the headspace of the source bottle with dry Argon or Nitrogen gas before sealing. This displaces oxygen and halts the auto-oxidation peroxide cycle.
Operational workflow for handling oxolane-based primary amines under inert conditions.
Peroxide Management & Disposal Plan
Because (2,5-Dimethyloxolan-3-yl)methanamine is a Class B peroxide former[7], its lifecycle management is strictly dictated by time and testing, not just volume.
Table 2: Quantitative Peroxide Action Limits
Peroxide Level
Operational Status
Required Action / Disposal Protocol
0 - 30 ppm
Safe for general use.
Standard hazardous waste disposal. Keep segregated from acids and oxidizers.
30 - 100 ppm
Warning: Elevated risk.
Do not distill or evaporate[4]. Treat chemically (e.g., with ferrous sulfate or sodium metabisulfite) to neutralize peroxides before disposal.
> 100 ppm
CRITICAL HAZARD
DO NOT MOVE OR OPEN. Evacuate the immediate area and contact the EHS Bomb Squad for remote detonation/removal[2][7].
Disposal Segregation Rules:
Never dispose of this chemical in a generic "Organic Waste" carboy.
Acid Incompatibility: Amines react violently and exothermically with acids to form salts.
Oxidizer Incompatibility: The oxolane ring will rapidly degrade and potentially ignite in the presence of strong oxidizers.
Labeling: Waste containers must be explicitly dated and labeled as "Peroxide Forming Waste - Flammable/Corrosive."
Logical decision tree for the lifecycle management and disposal of peroxide-forming oxolanes.
References
OXOLANE - Ataman Kimya. Ataman Chemicals. Available at: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. Available at:[Link]
Peroxide forming chemicals. Department of Biology, University of York. Available at:[Link]
DS Fact Sheet on Managing Peroxide Formers in the Lab. National Institutes of Health (NIH). Available at: [Link]